Diethyl Ether
Description
Structure
3D Structure
Properties
IUPAC Name |
ethoxyethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-5-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKZFJDLAIYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O, Array, CH3CH2OCH2CH3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | DIETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | DIETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | diethyl ether | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethyl_ether | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
667919-88-2 | |
| Details | Compound: Ethane, 1,1′-oxybis-, homopolymer | |
| Record name | Ethane, 1,1′-oxybis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667919-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3021720 | |
| Record name | Diethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethyl ether appears as a clear colorless liquid with an anesthetic odor. Flash point -49 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a pungent, sweetish odor; Note: A gas above 94 degrees F; [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pungent, sweetish odor., Colorless liquid with a pungent, sweetish odor. [Note: A gas above 94 °F.] | |
| Record name | DIETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1,1'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/455 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ETHER (DIETHYL ETHER) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/437 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
94.3 °F at 760 mmHg (NTP, 1992), 34.6 °C at 760 mm Hg; 17.9 °C at 400 mm Hg; 2.2 °C at 200 mm Hg, 35 °C, 94 °F | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | DIETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | DIETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | DIETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | ETHYL ETHER (DIETHYL ETHER) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/437 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | Ethyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-49 °F (NTP, 1992), -45 °C, -45 °C, -49 °F (CLOSED CUP), -45 °C c.c., -49 °F | |
| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |
| Record name | DIETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |
| Record name | Ethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/455 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |
| Record name | DIETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |
| Record name | DIETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |
| Record name | ETHYL ETHER (DIETHYL ETHER) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/437 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 630 | |
| Record name | Ethyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with lower aliphatic alcohols, benzene, chloroform, petroleum ether, fat solvents, many oils; sol in concn hydrochloric acid, Sol in acetone; very sol in ethanol, Sol in solvent naphtha, benzene, oils, Miscible with most organic solvents, In water, 6.04X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 6.9, 8% | |
| Details | Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985., p. 411 | |
| Record name | DIETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985., p. 411 | |
| Record name | DIETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985., p. 411 | |
| Record name | DIETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985., p. 411 | |
| Record name | Ethyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.714 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7134 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.71 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | DIETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | DIETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | DIETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | ETHYL ETHER (DIETHYL ETHER) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/437 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | Ethyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1.0), Relative vapor density (air = 1): 2.6, 2.6 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | DIETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | DIETHYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/70 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | DIETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0355 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | ETHYL ETHER (DIETHYL ETHER) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/437 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
442 mmHg at 68 °F ; 760 mmHg at 94.3 °F (NTP, 1992), 538.0 [mmHg], 538 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 58.6, 440 mmHg | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | DIETHYL ETHER | |
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| Record name | Ethyl ether | |
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Impurities |
USP/ACS grade typically containing 2% alcohol; anhydrous grade typically containing 0.003% water and less than 0.01% alcohol., Maximum limits of impurities: ethanol (preservative)= 2%, carbonyl compounds= 0.001%, water= 0.01%, acetic acid= 5 ppm, heavy metals= 1 ppm, nickel= 0.1 ppm /Ether, anhydrous, 'Photrex' reagent, for spectrophotometry/ | |
| Details | JT Baker Chemical Co; Reagents and Laboratory Products Catalog 860C p.55 (1986) | |
| Record name | DIETHYL ETHER | |
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Color/Form |
Colorless, volatile, mobile liquid, Colorless liquid [Note: A gas above 94 degees F]. | |
CAS No. |
60-29-7 | |
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| Record name | Ether [USP:JAN] | |
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| Record name | Ethane, 1,1'-oxybis- | |
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| Record name | Diethyl ether | |
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| Record name | ETHER | |
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| Record name | DIETHYL ETHER | |
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| Record name | 1-hydroperoxy-8-carboxyoctyl 3,4-epoxynon-(2E)-enyl ether | |
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| Record name | ETHYL ETHER (DIETHYL ETHER) | |
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Melting Point |
-177.3 °F (NTP, 1992), -116.3 °C (stable crystals); -123.3 °C (metastable crystals), -116 °C, -177 °F | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | DIETHYL ETHER | |
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| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
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| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | ETHYL ETHER (DIETHYL ETHER) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/437 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |
| Record name | Ethyl ether | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0277.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Foundational & Exploratory
An In-depth Technical Guide to the Molecular Geometry and Polarity of Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry and polarity of diethyl ether ((C₂H₅)₂O). The content herein is curated for professionals in scientific research and pharmaceutical development, offering detailed data, experimental context, and visual representations to elucidate the core physicochemical properties of this widely used solvent.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a central oxygen atom bonded to two ethyl groups. The geometry of the molecule is dictated by the electron pair arrangement around this central oxygen atom, which can be effectively predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory.
The oxygen atom in this compound has four electron pairs in its valence shell: two bonding pairs that form sigma bonds with the carbon atoms of the ethyl groups, and two non-bonding lone pairs.[1] The electron geometry for four electron pairs is tetrahedral. However, the presence of the two lone pairs, which exert greater repulsive forces than bonding pairs, causes the molecular geometry to be bent or V-shaped .[2] The central oxygen atom is sp³ hybridized, consistent with the tetrahedral arrangement of its electron pairs.[3]
This bent structure is a critical determinant of the molecule's physical and chemical properties. The steric repulsion between the two bulky ethyl groups influences the C-O-C bond angle, causing it to deviate from the ideal tetrahedral angle of 109.5°.
The precise bond lengths and angles of this compound have been determined experimentally. Microwave spectroscopy of the trans-trans (TT) isomer has provided accurate structural parameters.
| Parameter | Value | Experimental Method |
| C-O-C Bond Angle | 112°25′ | Microwave Spectroscopy[4] |
| C-O Bond Length | 1.408 Å | Microwave Spectroscopy[4] |
| C-C Bond Length | 1.516 Å | Microwave Spectroscopy[4] |
Molecular Polarity
The polarity of a molecule is a function of both the polarity of its individual bonds and its overall molecular geometry. This compound is classified as a polar molecule .[1]
The C-O bonds in this compound are polar covalent bonds due to the difference in electronegativity between oxygen (3.44 on the Pauling scale) and carbon (2.55).[2] This results in a partial negative charge (δ-) on the oxygen atom and partial positive charges (δ+) on the adjacent carbon atoms.
Crucially, the bent molecular geometry of this compound prevents the individual C-O bond dipoles from canceling each other out.[1] The vector sum of the bond dipoles results in a non-zero net molecular dipole moment, rendering the entire molecule polar. This weak to moderate polarity influences its properties as a solvent, allowing it to dissolve a range of nonpolar and weakly polar substances.[5]
The dipole moment (µ) is the quantitative measure of a molecule's polarity. For this compound, the experimentally determined value varies slightly depending on the method.
| Parameter | Value (Debye, D) | Experimental Method |
| Dipole Moment (µ) | 1.061 ± 0.018 D | Stark Effect (Microwave Spectroscopy)[4] |
| Dipole Moment (µ) | 1.15 D | Not specified[6] |
Experimental Protocols
The structural and electronic properties of this compound are determined through sophisticated experimental techniques.
Microwave Spectroscopy: This high-resolution technique is used to determine the rotational spectra of molecules in the gas phase. By analyzing the frequencies of absorbed microwave radiation, one can precisely calculate the moments of inertia of the molecule. From these moments of inertia, highly accurate values for bond lengths and bond angles can be derived for different isotopic species of the molecule.[4][7] The structure obtained is the rs (substitution) structure, which is considered a close approximation of the equilibrium structure.[4]
-
Methodology: A gaseous sample of this compound is introduced into a waveguide. Microwave radiation is passed through the sample, and the absorption spectrum is recorded. The observed transition frequencies are then fitted to a rotational Hamiltonian model to extract the rotational constants (A, B, C), from which the geometric parameters are calculated.[8]
Gas-Phase Electron Diffraction (GED): In this method, a beam of high-energy electrons is directed through a gaseous sample of this compound.[9] The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern of concentric rings is recorded. The analysis of the scattering intensity as a function of the scattering angle provides information about the internuclear distances in the molecule.[9][10]
-
Methodology: A beam of electrons is fired at a jet of gaseous this compound in a vacuum chamber. The scattered electrons form a diffraction pattern on a detector. The radial distribution of this pattern is analyzed to determine the probabilities of different internuclear distances, from which bond lengths and angles are inferred.[9]
Stark Effect in Microwave Spectroscopy: The application of an external static electric field (Stark field) to a gaseous sample during microwave spectroscopy causes the splitting of rotational energy levels. The magnitude of this splitting is dependent on the molecule's permanent dipole moment.[4]
-
Methodology: While measuring the microwave spectrum, a known electric field is applied across the sample. The resulting splitting of the spectral lines is measured. The dipole moment is then calculated from the relationship between the applied field strength and the magnitude of the line splitting.[4]
Dielectric Constant Measurement (Debye's Method): This classic method involves measuring the dielectric constant of a dilute solution of the polar substance (this compound) in a non-polar solvent at various temperatures.[11] The Debye equation relates the dielectric constant and refractive index of the solution to the molar polarization, which has contributions from both induced and permanent dipole moments.
-
Methodology: The capacitance of a capacitor is measured first with a vacuum (or air) and then when filled with a dilute solution of this compound in a non-polar solvent (e.g., hexane). This allows for the calculation of the solution's dielectric constant. By measuring the dielectric constant and density of several dilute solutions, the molar polarization can be determined and plotted against the inverse of temperature. The permanent dipole moment is then derived from the slope of this plot.[11][12]
Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts of this compound's molecular structure and polarity.
References
- 1. topblogtenz.com [topblogtenz.com]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. academic.oup.com [academic.oup.com]
- 5. echemi.com [echemi.com]
- 6. Dipole Moment [macro.lsu.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Microwave Spectrum of the Ethylmethyl Ether Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. DipoleMoment [andrew.cmu.edu]
- 12. chem.uzh.ch [chem.uzh.ch]
A Comprehensive Technical Guide to the History of Diethyl Ether as a Laboratory Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl ether, with the chemical formula (C₂H₅)₂O, is a colorless, highly volatile, and flammable liquid with a characteristic sweetish odor.[1][2] For centuries, it has held a significant place in the annals of chemistry, not only for its historical role as a general anesthetic but also for its widespread and enduring use as a versatile laboratory solvent.[3][4] Its ability to dissolve a wide array of nonpolar and slightly polar organic compounds has made it an indispensable tool in extraction, synthesis, and various other laboratory procedures.[5][6] This guide provides an in-depth technical exploration of the history of this compound, its fundamental properties as a solvent, and the key experimental protocols that established its importance in the laboratory.
Historical Milestones
The history of this compound is a journey that spans several centuries, marked by serendipitous discoveries and systematic scientific inquiry.
-
Early Synthesis and Discovery: The synthesis of this compound may have been performed as early as the 8th century by Jābir ibn Hayyān or in 1275 by Ramon Llull.[1] However, the first well-documented synthesis is credited to the German botanist and physician Valerius Cordus in 1540.[1][4][7] He produced it by distilling a mixture of ethanol (B145695) and sulfuric acid, which was then known as "oil of vitriol."[1][7][8] Cordus named the resulting substance "sweet oil of vitriol" (oleum dulce vitrioli) and noted some of its medicinal properties.[1][7]
-
Analgesic Properties and Naming: Around the same time, the Swiss physician Paracelsus discovered the analgesic properties of ether in animals.[1][7] Despite these early observations, its anesthetic potential in humans would not be realized for another three centuries. The name "ether" was given to the substance in 1729 by August Sigmund Frobenius.[1][7]
-
Establishment as a Solvent: By the 19th century, this compound's utility as a solvent was well-established in laboratories.[6] It became a popular choice for its ability to dissolve a variety of substances, including fats, oils, waxes, and resins.[5][6][9] Its high volatility also made it useful for chemical extractions and reactions where easy removal of the solvent was necessary.[6]
-
Anesthetic Revolution: Although this guide focuses on its use as a solvent, the history of this compound is incomplete without mentioning its role in anesthesia. Dr. Crawford Williamson Long was the first to use it as a general anesthetic for surgery in 1842, though he did not publish his findings until later.[7][8] The first public demonstration of ether anesthesia was conducted by William T.G. Morton on October 16, 1846, at the Ether Dome in Boston, Massachusetts.[1][7][8][10] This event revolutionized surgical practices.[8]
Properties of this compound as a Solvent
The effectiveness of this compound as a laboratory solvent stems from its unique combination of physical and chemical properties. It is a relatively non-polar, aprotic solvent that can dissolve a wide range of organic compounds.[1][11] Its ability to act as a Lewis base allows it to solvate organometallic reagents, making it a common solvent for reactions like the Grignard reaction.[1][7]
Data Presentation: Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound, which underpins its utility as a solvent.
| Property | Value | References |
| Molecular Formula | (C₂H₅)₂O | [9] |
| Molar Mass | 74.12 g/mol | [2][9] |
| Appearance | Colorless liquid | [2][9] |
| Odor | Sweet, pungent | [2][9] |
| Boiling Point | 34.6 °C | [9][12] |
| Melting Point | -116.3 °C | [9][12] |
| Density | 0.713 g/cm³ at 20 °C | [9][12] |
| Vapor Pressure | 439.8 mm Hg at 20 °C | [9][12] |
| Dielectric Constant | 4.33 at 20 °C | [11][12] |
| Dipole Moment | 1.15 D | [11][12] |
| Refractive Index | 1.3524 at 20 °C | [12] |
| Viscosity | 0.24 cP at 20 °C | [12] |
| Surface Tension | 17.06 dyn/cm at 20 °C | [12] |
| Solubility in Water | 6.89% at 20 °C | [11][12] |
| Solubility of Water in Ether | 1.26% at 20 °C | [12] |
| Flash Point | -45 °C (-49 °F) | [2][12] |
| Explosive Limits in Air | 1.9% - 36.0% | [12] |
Experimental Protocols
Historical Synthesis: Acid-Catalyzed Dehydration of Ethanol
The most common historical and laboratory-scale synthesis of this compound is the acid-catalyzed dehydration of ethanol.[1][9] This method, known since the 13th century, involves heating ethanol with a strong acid, typically sulfuric acid.[1][13]
Methodology:
-
Reaction Setup: A distillation apparatus is assembled with a dropping funnel and a heating mantle. A mixture of ethanol and concentrated sulfuric acid is placed in the reaction flask.[14]
-
Heating: The mixture is heated to approximately 140°C. It is crucial to maintain this temperature, as the formation of ethylene (B1197577) gas is favored at temperatures above 150°C.[14]
-
Addition of Ethanol: More ethanol is slowly added from the dropping funnel at a rate that matches the rate of distillation of the ether.[14] This continuous process allows a small amount of sulfuric acid to convert a large amount of ethanol into this compound.[13]
-
Distillation: The this compound and water produced in the reaction are distilled over and collected in a receiving flask, which should be cooled in an ice bath to minimize evaporative losses of the volatile ether.[14]
-
Purification: The collected distillate, which contains ethanol and water as impurities, is then purified. This is typically done by washing with water to remove ethanol, followed by drying with a suitable drying agent like anhydrous calcium chloride.[14][15] A final fractional distillation yields pure this compound.[14][16]
Key Application: Liquid-Liquid Extraction
This compound's low boiling point, immiscibility with water, and ability to dissolve a wide range of organic compounds make it an excellent solvent for liquid-liquid extraction.[7][11] This technique is used to separate a compound of interest from a mixture, typically an aqueous solution.
Methodology:
-
Solvent Choice: this compound is chosen as the organic solvent. It is less dense than water, so it will form the top layer.[2][7]
-
Extraction: The aqueous solution containing the compound to be extracted is placed in a separatory funnel. This compound is added, and the funnel is stoppered and shaken vigorously to allow for the transfer of the solute from the aqueous phase to the organic phase. The funnel is vented periodically to release pressure from the volatile ether.
-
Separation: The funnel is allowed to stand until the two immiscible layers, the aqueous layer and the this compound layer, have fully separated.
-
Collection: The lower aqueous layer is drained off, and the upper this compound layer containing the desired compound is collected.
-
Solvent Removal: The this compound is then easily removed by evaporation, often using a rotary evaporator, due to its low boiling point of 34.6°C.[11] This leaves behind the purified compound.
Mandatory Visualizations
Diagram: Synthesis of this compound
Caption: Acid-catalyzed dehydration of ethanol to produce this compound.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for liquid-liquid extraction using this compound.
Safety and Handling
It is critical to note that this compound is highly flammable and its vapors can form explosive mixtures with air.[9][12] It can also form explosive peroxides upon exposure to air and light over time.[11][12][17] Therefore, it must be handled in a well-ventilated fume hood, away from ignition sources, and stored in tightly sealed containers, often in the dark.[11][12] Regular testing for the presence of peroxides is a crucial safety measure before distilling or concentrating ether.[12]
Conclusion
From its early synthesis as "sweet oil of vitriol" to its establishment as a cornerstone solvent in organic chemistry, this compound has a rich history. Its unique physical and chemical properties have made it an invaluable tool for researchers and scientists for centuries. While modern chemistry has introduced a plethora of other solvents, this compound remains a relevant and frequently used solvent in many laboratories today, a testament to its enduring utility. Its history is a clear illustration of the evolution of chemical science, from the alchemical pursuits of the past to the sophisticated applications of the present.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound | Podcast | Chemistry World [chemistryworld.com]
- 6. medium.com [medium.com]
- 7. Diethyl_ether [bionity.com]
- 8. Ether in the developing world: rethinking an abandoned agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. This compound - Molecule of the Month - September 2023 (JSMol version) [chm.bris.ac.uk]
- 11. youtube.com [youtube.com]
- 12. Ethyl Ether Solvent Properties [macro.lsu.edu]
- 13. chemical history of ether [ursula.chem.yale.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Sciencemadness Discussion Board - this compound - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. youtube.com [youtube.com]
- 17. This compound - History [diethylether.weebly.com]
The Cornerstone of Creation: Dietal Ether's Pivotal Role in Early Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the nascent stages of organic chemistry, the choice of solvent was not merely a matter of convenience but a critical determinant of reaction success. Among the limited options available to early pioneers, diethyl ether emerged as a uniquely enabling medium, playing a central role in the development of some of the most foundational synthetic methodologies. Its distinct combination of properties—relative inertness, low boiling point, and the ability to stabilize reactive intermediates—unlocked new avenues for carbon-carbon bond formation and the construction of complex molecular architectures. This whitepaper delves into the core technical aspects of this compound's role in seminal early organic syntheses, providing detailed experimental protocols from the era and quantitative data to illustrate its profound impact on the field.
The Physicochemical Foundation of a Premier Solvent
This compound's suitability as a premier solvent in early organic synthesis stems from a confluence of key physical and chemical properties. Its low boiling point of 34.6 °C made it easy to remove from reaction mixtures, a crucial feature before the advent of modern purification techniques like rotary evaporation.[1][2] Furthermore, its immiscibility with water and lower density allowed for effective liquid-liquid extractions to isolate organic products from aqueous workups.[3]
Chemically, this compound is a relatively inert, aprotic solvent.[4] The absence of acidic protons prevents it from reacting with highly basic organometallic reagents, a critical feature for the success of reactions like the Grignard and Wurtz syntheses. The lone pairs of electrons on the ether oxygen atom, however, play a crucial role in solvating and stabilizing electron-deficient species, most notably the magnesium center in Grignard reagents.[5] This coordination is essential for the formation and reactivity of these powerful nucleophiles.
For researchers and professionals in drug development, understanding these fundamental properties is key to appreciating the historical context of synthetic chemistry and the rationale behind solvent choices in both historical and contemporary settings.
| Property | Value | Significance in Early Synthesis |
| Molecular Formula | (C₂H₅)₂O | Simple, stable structure |
| Molar Mass | 74.12 g/mol | --- |
| Boiling Point | 34.6 °C | Easy removal from reaction mixtures, facilitating product isolation. |
| Melting Point | -116.3 °C | Wide liquid range suitable for various reaction temperatures. |
| Density | 0.713 g/cm³ at 20 °C | Less dense than water, enabling efficient separation in extractions. |
| Solubility in Water | 6.05 g/100 mL at 25 °C | Limited solubility allows for effective partitioning in aqueous workups. |
| Vapor Pressure | 440 mmHg at 20 °C | High volatility, requiring careful handling but aiding in removal. |
| Dielectric Constant | 4.3 | Low polarity, suitable for dissolving nonpolar and moderately polar reactants. |
The Grignard Reaction: A Revolution in Carbon-Carbon Bond Formation
Victor Grignard's discovery in 1900 of organomagnesium halides, now known as Grignard reagents, was a watershed moment in organic synthesis.[6][7] this compound was not merely a solvent for this reaction; it was an indispensable component that enabled the very formation and reactivity of these powerful reagents.
The ether's oxygen atoms coordinate to the magnesium atom, stabilizing the highly reactive organometallic species and preventing its decomposition.[8][9] This solvation shell is crucial for the nucleophilic attack of the Grignard reagent on carbonyl compounds, the cornerstone of its synthetic utility.
Early Experimental Protocol for Grignard Reagent Formation and Reaction
Based on Grignard's early work, a typical experimental procedure would have involved the following steps:
-
Apparatus Setup: A flask equipped with a reflux condenser was used. All glassware was meticulously dried to prevent the decomposition of the Grignard reagent by water.
-
Reagent Preparation: Magnesium turnings were placed in the flask, and the apparatus was flushed with a dry, inert gas if available, though early experiments often relied on the vapor pressure of the ether to displace air.
-
Initiation: A small portion of an alkyl or aryl halide (e.g., bromobenzene) dissolved in anhydrous this compound was added to the magnesium. The reaction was often initiated by gentle warming or the addition of a crystal of iodine.
-
Addition: The remaining halide solution in this compound was added dropwise to maintain a gentle reflux, indicating the exothermic formation of the Grignard reagent.
-
Reaction with Electrophile: A solution of the carbonyl compound (e.g., benzophenone) in this compound was then slowly added to the freshly prepared Grignard reagent.
-
Workup: The reaction mixture was quenched by the slow addition of water or dilute acid to protonate the resulting alkoxide and dissolve the magnesium salts. The product was then extracted into the ether layer.
The Wurtz Reaction: Forging Symmetrical Alkanes
Developed by Charles Adolphe Wurtz in 1855, the Wurtz reaction provided a method for the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, yielding a symmetrical alkane.[10][11] this compound's role in this reaction was primarily to provide an anhydrous and inert medium that could dissolve the alkyl halides and allow them to come into contact with the highly reactive sodium metal.
The use of "dry ether" was paramount, as any trace of water would react violently with the sodium metal, quenching the reaction and posing a significant safety hazard.
Early Experimental Protocol for the Wurtz Reaction
An early protocol for the Wurtz reaction would have been as follows:
-
Preparation: Small pieces of sodium metal were placed in a flask containing anhydrous this compound.
-
Addition of Alkyl Halide: The alkyl halide (e.g., ethyl bromide) was slowly added to the stirred suspension of sodium in this compound.
-
Reaction: The reaction was often initiated by gentle warming and would proceed with the formation of a sodium halide precipitate.
-
Workup and Isolation: After the reaction was complete, the excess sodium was carefully quenched, and the resulting alkane was isolated from the ether solution by distillation.
The Williamson Ether Synthesis: A Versatile Route to Ethers
Alexander Williamson's development of the ether synthesis in 1850 provided a general and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[12][13][14] The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. While the reaction can be carried out in the corresponding alcohol as a solvent, this compound offered a non-reactive alternative, particularly when the desired ether had a low boiling point, making its separation from a higher-boiling alcohol solvent difficult.
Early Experimental Protocol for the Williamson Ether Synthesis
A representative early procedure for the Williamson ether synthesis is as follows:
-
Alkoxide Formation: An alcohol was reacted with a strong base, such as sodium or potassium metal, in a flask, often with this compound as a co-solvent, to form the corresponding alkoxide.
-
Addition of Alkyl Halide: The alkyl halide was then added to the solution or suspension of the alkoxide.
-
Reaction: The mixture was typically heated to reflux to drive the SN2 reaction to completion.
-
Isolation: The resulting ether was isolated by distillation from the reaction mixture.
Quantitative Insights from Early Syntheses
Obtaining precise and comprehensive quantitative data from the late 19th and early 20th centuries is challenging due to variations in experimental techniques and reporting standards. However, available literature provides valuable insights into the efficiencies of these reactions in this compound.
| Reaction | Reactants | Product | Reported Yield Range | Notes |
| Grignard Reaction | Phenylmagnesium bromide + Benzophenone | Triphenylmethanol | Often reported qualitatively as "good" or "high" in early literature. Modern adaptations report yields >80%. | The formation of the Grignard reagent itself was a significant achievement, with yields of the final alcohol product being the primary focus. |
| Wurtz Reaction | Ethyl bromide + Sodium | n-Butane | 30-40% | Side reactions, such as elimination and the formation of other alkanes, were common, leading to moderate yields of the desired coupled product. |
| Williamson Ether Synthesis | Sodium ethoxide + Ethyl iodide | This compound | >90% | This reaction was generally very efficient for the synthesis of simple, symmetrical ethers. |
Conclusion
This compound was far more than a passive medium in the early days of organic synthesis; it was an active enabler of discovery. Its unique properties allowed for the development of cornerstone reactions that are still taught and utilized today. For modern researchers in fields such as drug development, an appreciation of this historical context provides a deeper understanding of the fundamental principles of chemical reactivity and the critical role that solvent selection plays in the successful outcome of a synthetic endeavor. The legacy of this compound serves as a powerful reminder of how the careful choice of reaction conditions can open the door to new chemical worlds.
References
- 1. This compound: Structure, Properties & Uses Explained [vedantu.com]
- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 3. scribd.com [scribd.com]
- 4. This compound [unacademy.com]
- 5. organic chemistry - Grignard Reagent in THF vs in this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. study.com [study.com]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 11. SATHEE CUET: Chemistry Wurtz Reaction [cuet.iitk.ac.in]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. scienceinfo.com [scienceinfo.com]
Spectroscopic Profile of Pure Diethyl Ether: An In-Depth Technical Guide
Introduction
Diethyl ether (CH₃CH₂OCH₂CH₃), a prominent member of the ether class of organic compounds, serves a wide range of applications, from a laboratory solvent to a starting material in chemical synthesis. Its simple, symmetric structure provides a classic example for the interpretation of spectroscopic data. This guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for pure this compound, intended for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the molecular symmetry of this compound, its NMR spectra are relatively simple, showing only two unique signals for its ten protons and four carbons.
¹H NMR Spectroscopy Data
The proton NMR spectrum of this compound is characterized by two signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The electronegative oxygen atom deshields the adjacent methylene protons, causing their signal to appear further downfield compared to the methyl protons.[1] Spin-spin coupling between the adjacent, non-equivalent protons results in characteristic splitting patterns.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| -O-CH₂-CH₃ | ~3.4 - 3.5 | Quartet | ~7.0 | 4H |
| -O-CH₂-CH₃ | ~1.2 | Triplet | ~7.0 | 6H |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm and can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum of this compound is also simplified by its symmetry, displaying two distinct signals.[2] Similar to the ¹H spectrum, the carbon atom bonded to the electronegative oxygen is significantly deshielded and appears at a higher chemical shift.[3][4]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) in ppm |
| -O-C H₂-CH₃ | ~66 |
| -O-CH₂-C H₃ | ~15 |
Note: Spectra are typically recorded with proton decoupling. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-O bond vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2850 - 3000 | C-H (sp³) Stretch | Strong |
| ~1450 | C-H Bend (Scissoring) | Medium |
| ~1380 | C-H Bend (Methyl Rock) | Medium |
| 1050 - 1150 | C-O-C Asymmetric Stretch | Strong, Broad |
The most characteristic feature in the IR spectrum of an ether is the strong C-O stretching band.[3][4][5] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.[6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. For this compound, Electron Impact (EI) ionization is commonly used, which leads to characteristic fragmentation patterns.
The molecular ion peak ([M]⁺) for this compound (molar mass 74.12 g/mol ) is observed at m/z = 74, though it is often weak.[7] The fragmentation is dominated by cleavage of bonds adjacent to the oxygen atom (α-cleavage and C-O bond scission).
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |
| 74 | [CH₃CH₂OCH₂CH₃]⁺ | Molecular Ion | Low |
| 59 | [CH₃CH₂OCH₂]⁺ | α-Cleavage (Loss of •CH₃) | High |
| 45 | [CH₃CH₂O]⁺ | C-O Bond Cleavage (Loss of •CH₂CH₃) | Medium |
| 31 | [CH₂OH]⁺ | Rearrangement followed by cleavage | High (Often Base Peak) |
| 29 | [CH₃CH₂]⁺ | C-O Bond Cleavage (Loss of •OCH₂CH₃) | High |
The fragmentation of ethers is often initiated by the ionization of a lone pair electron on the oxygen atom.[7][8] The most common fragmentation pathways are α-cleavage, which results in a resonance-stabilized carbocation, and cleavage of the C-O bond.[7][9]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of pure this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[10]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[11]
-
¹H NMR Acquisition :
-
Tune and shim the magnetic field to ensure homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Typical spectral width: -1 to 12 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.
-
Typical spectral width: 0 to 220 ppm.
-
-
Data Processing : Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid) : As this compound is a liquid, the simplest method is to prepare a thin film. Place one drop of the sample between two polished salt plates (e.g., NaCl or KBr).[12][13] Gently press the plates together to form a thin, uniform film.[12]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum : First, acquire a background spectrum of the clean, empty salt plates. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Spectrum : Place the prepared salt plates with the sample into the spectrometer's sample holder.
-
Data Acquisition : Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[14] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction : Introduce a small amount of the volatile this compound into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe suitable for volatile liquids.
-
Ionization : Utilize Electron Impact (EI) ionization. In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Diagrams created using Graphviz to illustrate key processes and relationships.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Caption: Key fragmentation pathways of this compound in Electron Impact Mass Spectrometry.
References
- 1. askthenerd.com [askthenerd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. infrared spectrum of ethoxyethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. GCMS Section 6.13 [people.whitman.edu]
- 8. youtube.com [youtube.com]
- 9. mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. hmdb.ca [hmdb.ca]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Azeotrope of Diethyl Ether and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the azeotropic system formed by diethyl ether and water. It includes key physical data, phase behavior, and detailed experimental protocols for the separation of this azeotrope, a critical consideration in solvent purification and recovery within research and pharmaceutical development.
Core Properties of the this compound-Water Azeotrope
This compound and water form a minimum-boiling point, heterogeneous azeotrope. This means the azeotropic mixture boils at a lower temperature than either of its individual components and, upon condensation, separates into two immiscible liquid phases.
The quantitative properties of the this compound-water azeotrope at atmospheric pressure are summarized in the table below.
| Property | Value | Reference |
| Boiling Point | 34.2 °C | [1] |
| Composition (by weight) | 99% this compound / 1% Water | [1] |
| Normal Boiling Point of this compound | 34.6 °C | |
| Normal Boiling Point of Water | 100.0 °C |
Vapor-Liquid Equilibrium (VLE) and Phase Behavior
The formation of an azeotrope is a consequence of non-ideal behavior in the vapor-liquid equilibrium (VLE) of the mixture. For the this compound-water system, there are significant positive deviations from Raoult's Law.
While extensive experimental VLE data is found in specialized databases, the following table provides representative data points illustrating the system's behavior at a constant temperature.
| Mole Fraction of Water in Liquid (x_water) | Mole Fraction of Water in Vapor (y_water) | Total Pressure (kPa) at 35°C |
| 0.0 | 0.0 | 86.7 (Vapor Pressure of Pure Ether) |
| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |
| Azeotropic Composition | Azeotropic Composition | Azeotropic Pressure |
| Data unavailable in search results | Data unavailable in search results | Data unavailable in search results |
| 1.0 | 1.0 | 5.6 (Vapor Pressure of Pure Water) |
Note: Detailed experimental VLE data for the this compound-water system can be sourced from chemical engineering databases such as the Dortmund Data Bank.[2]
The logical relationship between the liquid and vapor phases of the this compound-water system can be visualized with a T-x-y (temperature-composition) diagram.
Caption: Schematic T-x-y diagram for the this compound-water system.
Experimental Protocols for Azeotrope Separation
Standard simple distillation cannot separate the components of an azeotropic mixture. Therefore, specialized techniques are required.
Due to the low solubility of this compound in water, a simple liquid-liquid extraction can be employed to remove the bulk of the water.
Methodology:
-
Combine the this compound-water azeotropic mixture with a saturated aqueous solution of sodium chloride in a separatory funnel. The salt solution decreases the solubility of this compound in the aqueous phase.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. This compound is less dense than water and will form the upper layer.[3]
-
Drain the lower aqueous layer.
-
Collect the upper this compound layer.
-
To further dry the this compound, add an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate, swirl, and then filter or decant.
Caption: Workflow for liquid-liquid extraction of the this compound-water azeotrope.
Azeotropic distillation involves adding a third component, an entrainer, to form a new, lower-boiling azeotrope with one or both of the original components. For separating water from this compound, a suitable entrainer would be a hydrocarbon that forms a low-boiling azeotrope with water.
Methodology (General Principle):
-
The this compound-water mixture is fed into a distillation column.
-
An entrainer (e.g., a hydrocarbon like pentane (B18724) or hexane) is added to the system.[4]
-
The mixture is heated, and a new ternary azeotrope (entrainer-water-ether) or a binary azeotrope (entrainer-water) with a boiling point lower than the this compound-water azeotrope is formed and vaporized.
-
The vapor is condensed and collected in a decanter.
-
Due to immiscibility, the condensate separates into an organic layer (rich in the entrainer and ether) and an aqueous layer.
-
The organic layer is returned to the distillation column as reflux, while the aqueous layer is removed.
-
Pure, dry this compound is collected from the bottom of the distillation column.
Caption: Process flow for azeotropic distillation.
Experimental Protocol for Water Content Determination
Accurate determination of the water content in this compound is crucial for many applications. The Karl Fischer titration is the gold standard for this measurement.
This method is suitable for determining the water content in this compound.
Apparatus and Reagents:
-
Karl Fischer Titrator (volumetric)
-
Titration cell
-
Twin platinum electrode
-
Karl Fischer reagent (titrant, e.g., Composit 5)
-
Karl Fischer solvent (e.g., methanol (B129727) or a specialized solvent for ethers)
-
Syringes for sample injection
Procedure:
-
Solvent Preparation: Add a suitable volume of Karl Fischer solvent to the titration vessel.
-
Pre-titration: Start the titrator to titrate any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Introduction: Using a calibrated syringe, accurately measure a known volume or weight of the this compound sample and inject it into the titration cell.
-
Titration: The titrator will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted. The endpoint is typically detected potentiometrically.[5]
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its predetermined titer (water equivalent). The result is usually expressed as a percentage or in parts per million (ppm).[6]
Caption: Workflow for Karl Fischer titration of this compound.
References
An In-Depth Technical Guide to the Solubility of Organic Compounds in Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of various classes of organic compounds in diethyl ether. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as a solvent in their work. This guide covers the theoretical principles governing solubility, presents quantitative solubility data, details experimental protocols for solubility determination, and provides visual aids to understand the underlying concepts.
Core Principles of Solubility in this compound
The solubility of an organic compound in this compound is primarily governed by the principle of "like dissolves like." this compound ((C₂H₅)₂O) is a relatively nonpolar solvent with a low dielectric constant, though the presence of the oxygen atom introduces a small dipole moment. This allows it to dissolve a wide range of organic compounds, from nonpolar hydrocarbons to moderately polar substances.
Several key factors influence the solubility of an organic compound in this compound:
-
Polarity: Nonpolar or weakly polar compounds tend to be readily soluble in this compound. The nonpolar ethyl groups of this compound interact favorably with the nonpolar regions of solute molecules through London dispersion forces.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor due to the lone pairs of electrons on its oxygen atom. This allows it to dissolve compounds that are hydrogen bond donors, such as alcohols and to some extent, primary and secondary amines, and carboxylic acids. However, because this compound cannot act as a hydrogen bond donor, its ability to dissolve highly polar compounds that rely on extensive hydrogen bonding networks (like water) is limited.
-
Molecular Weight and Size: For a homologous series of a particular functional group, solubility in this compound generally decreases as the molecular weight and carbon chain length increase. Larger molecules have stronger intermolecular forces that need to be overcome by the solvent-solute interactions.
-
Molecular Structure: Branching in the carbon skeleton of a solute can increase its solubility in organic solvents compared to its straight-chain isomer of the same molecular weight. The more compact, branched structure has a smaller surface area, which reduces the strength of the intermolecular forces between the solute molecules.
-
Temperature: The solubility of most solid organic compounds in this compound increases with temperature.
Quantitative Solubility Data
The following tables summarize the quantitative solubility of various classes of organic compounds in this compound. The data is presented to facilitate easy comparison for laboratory and research applications.
Table 1: Solubility of Alcohols in this compound
| Compound | Molecular Formula | Solubility in this compound |
| Methanol | CH₃OH | Miscible |
| Ethanol | C₂H₅OH | Miscible |
| 1-Propanol | C₃H₇OH | Miscible |
| 1-Butanol | C₄H₉OH | Miscible |
| 1-Pentanol | C₅H₁₁OH | Miscible |
| 1-Octanol | C₈H₁₇OH | Miscible[1] |
Table 2: Solubility of Carboxylic Acids in this compound
| Compound | Molecular Formula | Solubility in this compound |
| Acetic Acid | CH₃COOH | Miscible[2][3] |
| Propanoic Acid | C₂H₅COOH | Soluble[4][5][6] |
| Benzoic Acid | C₇H₆O₂ | Freely Soluble[7] |
Table 3: Solubility of Amines in this compound
| Compound | Molecular Formula | Solubility in this compound |
| Diethylamine | (C₂H₅)₂NH | Miscible[8][9][10] |
| Triethylamine | (C₂H₅)₃N | Miscible[11][12][13][14][15] |
Table 4: Solubility of Esters in this compound
| Compound | Molecular Formula | Solubility in this compound |
| Ethyl Acetate | CH₃COOC₂H₅ | Miscible[16][17][18] |
| Ethyl Propionate | C₂H₅COOC₂H₅ | Miscible[19] |
Table 5: Solubility of Amides in this compound
| Compound | Molecular Formula | Solubility in this compound |
| Formamide | HCONH₂ | Miscible[20][21] |
| Acetamide | CH₃CONH₂ | Slightly Soluble[22][23][24] |
| Benzamide | C₆H₅CONH₂ | Soluble[25] |
Table 6: Solubility of Hydrocarbons in this compound
| Compound | Molecular Formula | Solubility in this compound |
| Hexane | C₆H₁₄ | Soluble[26] |
| Octane | C₈H₁₈ | Soluble[27][28][29] |
| Benzene | C₆H₆ | Miscible[24] |
Table 7: Solubility of Other Organic Compounds in this compound
| Compound | Molecular Formula | Solubility in this compound |
| This compound | (C₂H₅)₂O | Miscible (with itself) |
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the solubility of a compound in a solvent. The following protocol outlines the steps for determining the solubility of a solid organic compound in this compound.
Principle
An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined by a suitable analytical method.
Materials and Equipment
-
Test compound (solid)
-
This compound (analytical grade)
-
Glass vials with screw caps (B75204) or glass-stoppered flasks
-
Shaking incubator or a constant temperature water bath with an orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
Detailed Methodology
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the solid test compound to a glass vial or flask. The excess solid is crucial to ensure that the solution becomes saturated.
-
Add a known volume of this compound to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. The filter material should be compatible with this compound and should not adsorb the solute.
-
Accurately dilute the filtered saturated solution with fresh this compound to a concentration that falls within the working range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry).
-
Prepare a calibration curve using standard solutions of the test compound of known concentrations.
-
Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
-
Replicates:
-
Perform the entire experiment in triplicate to ensure the reliability and reproducibility of the results.
-
Visualizing Key Concepts
The following diagrams illustrate the logical relationships and workflows central to understanding and determining the solubility of organic compounds in this compound.
Caption: Factors influencing the solubility of organic compounds in this compound.
Caption: Experimental workflow for determining solubility using the shake-flask method.
References
- 1. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
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diethyl ether as a nonpolar aprotic solvent
An In-depth Technical Guide to Diethyl Ether as a Nonpolar Aprotic Solvent
Introduction
This compound, systematically known as ethoxyethane ((C₂H₅)₂O), is a prominent member of the ether class of organic compounds. It is a colorless, highly volatile, and flammable liquid with a characteristic sweetish odor.[1][2] Within the landscape of chemical solvents, this compound is classified as a nonpolar aprotic solvent. This classification stems from its low dielectric constant and the absence of acidic protons, rendering it incapable of donating hydrogen bonds.[3][4]
Its unique combination of properties, including its ability to dissolve a wide range of nonpolar to weakly polar compounds, its low boiling point, and its relative inertness to many reagents, has established it as an indispensable solvent in both academic research and industrial applications.[1][5] This guide provides a technical overview of this compound, focusing on its physicochemical properties, applications in key organic reactions, experimental methodologies, and critical safety considerations for professionals in research and drug development.
Physicochemical Properties
The utility of this compound as a solvent is fundamentally governed by its physical and chemical characteristics. While it is often categorized as "nonpolar," it possesses a small net dipole moment due to the bent C-O-C bond and the electronegativity of the oxygen atom.[3][6] This slight polarity allows it to dissolve a broader range of substances than true nonpolar solvents like alkanes.[7]
Summary of Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₄H₁₀O[8] |
| Molecular Weight | 74.12 g/mol [5][9] |
| Density | 0.7134 g/cm³ (at 20°C)[1][5] |
| Boiling Point | 34.6 °C (94.3 °F)[1][2][9] |
| Melting Point | -116.3 °C (-177.3 °F)[1][2] |
| Vapor Pressure | 440 mmHg (58.66 kPa) at 20°C[1][2] |
| Dielectric Constant | 4.33 (at 20°C)[8][10][11] |
| Dipole Moment | 1.15 D[10] |
| Solubility in Water | 6.05 g/100 mL (at 25°C)[1][12] |
| Solubility of Water in Ether | 1.5 g/100 g (at 25°C)[1][12] |
| Refractive Index (n_D) | 1.353 (at 20°C)[1][13] |
| Flash Point | -45 °C (-49 °F)[10][14] |
| Autoignition Temperature | 160 °C (320 °F)[1] |
Analysis of Key Properties
-
Dielectric Constant and Dipole Moment : The low dielectric constant of 4.33 indicates that this compound is a poor medium for stabilizing charged species or ions.[8][11] Its modest dipole moment of 1.15 D arises from the sp³ hybridized oxygen atom, resulting in a bent molecular geometry.[3][10] These properties are central to its classification as a nonpolar aprotic solvent.
-
Solubility and Miscibility : this compound is only sparingly soluble in water (6.05 g/100 mL).[1][12] This limited miscibility is crucial for its application in liquid-liquid extraction, allowing it to form a distinct organic layer separate from an aqueous phase.[7][15] The oxygen atom can act as a hydrogen bond acceptor, which accounts for its limited solubility in water.[3][16] Conversely, it is miscible with a wide array of organic solvents.[2][5]
-
Boiling Point and Volatility : With a boiling point of just 34.6 °C, this compound is highly volatile.[1][2] This characteristic is advantageous for reaction workups, as the solvent can be easily and rapidly removed by evaporation at low temperatures, minimizing the risk of thermal degradation of sensitive products.[5] Its high vapor pressure contributes to its significant flammability hazard.[1][17]
Applications and Experimental Protocols
This compound's properties make it the solvent of choice for several critical laboratory procedures, most notably Grignard reactions and liquid-liquid extractions.
Grignard Reactions
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. This compound is the classic solvent for this reaction.
-
Role of this compound : The lone pairs of electrons on the ether's oxygen atom play a crucial role by coordinating with the magnesium center of the Grignard reagent (R-Mg-X). This solvation stabilizes the highly reactive organometallic species, preventing its aggregation and precipitation while keeping it reactive towards the substrate. The aprotic nature of the ether is mandatory, as any acidic protons would instantly quench the Grignard reagent.
Caption: this compound molecules stabilizing a Grignard reagent.
-
Generalized Experimental Protocol: Grignard Reagent Formation
-
Preparation : All glassware (e.g., three-neck flask, dropping funnel, condenser) must be rigorously dried in an oven to remove all traces of water. The apparatus is assembled and flushed with an inert gas like nitrogen or argon.
-
Initial Setup : Magnesium turnings are placed in the reaction flask. Anhydrous this compound is added to cover the magnesium.
-
Initiation : A small amount of the alkyl or aryl halide (dissolved in anhydrous this compound) is added to the flask. The reaction is initiated, often indicated by bubble formation or a gentle reflux. Gentle heating or the addition of an initiator (like an iodine crystal) may be required.
-
Addition : Once the reaction has started, the remaining halide solution is added dropwise from the dropping funnel at a rate that maintains a controlled reflux.
-
Completion : After the addition is complete, the mixture is typically stirred and may be gently heated for a period to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent, ready for reaction with an electrophile.
-
Liquid-Liquid Extraction
Extraction is a fundamental technique for separating and purifying compounds from a mixture.
-
Role of this compound : this compound is an excellent extraction solvent for isolating neutral or weakly basic organic compounds from aqueous solutions. Its immiscibility with water allows for the formation of two distinct layers.[15] Due to its lower density, the this compound layer will typically be the upper phase.[1] Its ability to dissolve a wide range of organic compounds allows the desired product to be partitioned from the aqueous phase into the organic phase.
Caption: Standard workflow for a liquid-liquid extraction.
-
Generalized Experimental Protocol: Extraction of a Neutral Organic Compound
-
Preparation : The aqueous solution containing the target compound is placed into a separatory funnel.
-
Addition of Solvent : A volume of this compound is added to the funnel. The volume used depends on the distribution coefficient of the compound.
-
Mixing and Venting : The funnel is stoppered, inverted, and shaken vigorously to maximize the surface area between the two phases, facilitating the transfer of the solute. The stopcock must be opened periodically (while inverted and pointed away from personnel) to vent the pressure buildup from the volatile ether.[1]
-
Separation : The funnel is placed in a ring stand and the layers are allowed to separate completely.
-
Collection : The lower aqueous layer is drained off through the stopcock. The upper organic layer (this compound) is then collected, either through the stopcock or by pouring from the top of the funnel.
-
Drying and Evaporation : The collected ether layer is treated with an anhydrous drying agent (like sodium sulfate (B86663) or magnesium sulfate) to remove dissolved water. The drying agent is then filtered off, and the this compound is removed using a rotary evaporator to yield the isolated compound.
-
Safety and Handling
Despite its utility, this compound is a hazardous material that requires strict handling protocols.
-
Peroxide Formation : On exposure to air and light, this compound can form highly explosive peroxides.[1] This is a significant danger, as peroxides can detonate upon heating, friction, or shock, especially when concentrated during distillation. Commercial ether is often supplied with a stabilizer like butylated hydroxytoluene (BHT).[1] Users must always test for the presence of peroxides before heating or distilling ether and should store it in airtight, opaque containers.
-
Extreme Flammability : this compound is extremely flammable, with a low flash point and a wide explosive range in air (1.9% to 36%).[18] Its vapor is denser than air and can travel significant distances to an ignition source.[1][18] It must be handled in a well-ventilated fume hood, far from open flames, hot plates, or sources of static discharge.
-
Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE is mandatory. This includes:
-
Flame-resistant lab coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield to protect against splashes.
-
Caption: Primary safety hazards associated with this compound.
Conclusion
This compound remains a fundamentally important nonpolar aprotic solvent in modern chemistry. Its unique balance of slight polarity, low boiling point, and ability to stabilize key reactive intermediates like Grignard reagents ensures its continued use in organic synthesis. Furthermore, its immiscibility with water makes it a default choice for many liquid-liquid extraction protocols. However, its significant hazards, particularly peroxide formation and extreme flammability, demand rigorous adherence to safety protocols. For researchers and professionals in drug development, a thorough understanding of both the utility and the risks of this compound is essential for safe and effective scientific innovation.
References
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- 18. This compound CAS#: 60-29-7 [m.chemicalbook.com]
The Genesis of an Anesthetic: A Technical Guide to the Discovery and First Synthesis of Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical discovery and first recorded synthesis of diethyl ether, a compound that revolutionized medicine and chemistry. We delve into the pioneering work of 16th-century chemist Valerius Cordus, presenting a detailed, reconstructed experimental protocol for his synthesis of what he termed "sweet oil of vitriol." This document summarizes the early qualitative observations of the compound's properties and includes visualizations of the historical timeline and the initial synthetic pathway, adhering to a high standard of technical detail and data presentation for a professional audience.
Introduction: The Dawn of a New Substance
The story of this compound's discovery is rooted in the alchemical pursuits of the Renaissance. While anecdotal evidence suggests earlier possible encounters with the substance, the first documented synthesis is credited to the German physician and botanist Valerius Cordus in 1540.[1][2][3] He produced the compound by distilling a mixture of ethanol (B145695) and sulfuric acid, which was then known as "oil of vitriol."[1][3] Cordus named his discovery "oleum dulce vitrioli," or "sweet oil of vitriol," noting its distinct sweet smell.[1][2][3] His groundbreaking work was published posthumously in 1561 in his comprehensive treatise, De Artificiosis Extractionibus.[1] Around the same period, the Swiss physician Paracelsus independently noted the analgesic properties of the vapor on chickens, a foreshadowing of its profound impact on medicine.[3] However, it was not until 1729 that the substance was given its modern name, "ether," by August Sigmund Frobenius.[3]
The First Synthesis: A Reconstruction of Cordus's Protocol
Valerius Cordus's original manuscript, while a landmark, lacks the detailed quantitative and procedural specifics of modern chemical synthesis. The following protocol is a reconstruction based on the available historical texts and an understanding of 16th-century alchemical and distillation practices.
Objective: To synthesize "sweet oil of vitriol" (this compound) through the distillation of ethanol and sulfuric acid.
Reactants:
-
Spirit of Wine (Ethanol): Described by Cordus as "triply-distilled wine," indicating a relatively high concentration of ethanol for the period.
-
Oil of Vitriol (Sulfuric Acid): A corrosive mineral acid known to alchemists.
Apparatus:
-
Alembic Still: The primary distillation apparatus of the era, typically made of glass or copper.
-
Heating Source: A gentle and controllable heat source, such as a sand bath or a carefully managed charcoal fire.
-
Receiving Flask: A vessel to collect the distillate.
Experimental Procedure:
-
Preparation of the Alembic: Ensure the alembic still is clean and dry.
-
Charging the Still: Carefully pour a measured quantity of concentrated oil of vitriol (sulfuric acid) into the body of the alembic.
-
Addition of Spirit of Wine: Slowly and cautiously add an equal volume of the spirit of wine (ethanol) to the sulfuric acid in the alembic. The mixture will likely generate heat upon mixing.
-
Initiation of Distillation: Gently heat the alembic using a sand bath to ensure even and controlled heating.
-
Collection of the Distillate: As the mixture is heated, a volatile liquid will begin to vaporize, pass through the swan's neck of the alembic, and condense in the receiving flask. This initial distillate is the "sweet oil of vitriol."
-
Observation: The resulting liquid will be a colorless, highly volatile substance with a characteristic sweet and pungent odor. Cordus noted that it felt "greasy to the touch" and would float on water.[1]
-
Purification (Postulated): While not explicitly detailed by Cordus, subsequent purification may have involved washing the distillate with water to remove any residual acid and ethanol, followed by a second, more careful distillation.
Early Characterization of "Sweet Oil of Vitriol"
Quantitative data for chemical compounds as we know them today did not exist in the 16th century. The characterization of "sweet oil of vitriol" was purely qualitative, based on direct observation.
| Property | 16th Century Observation |
| Appearance | A colorless liquid. |
| Odor | A distinct, sweet, and pungent smell ("ethereal odour"). |
| Volatility | Highly volatile, evaporating quickly at room temperature. |
| Miscibility with Water | Observed to float on water, indicating it is less dense. |
| Tactile Sensation | Described as feeling "greasy to the touch."[1] |
Visualizing the Discovery and Synthesis
The following diagrams, rendered in DOT language, provide a visual representation of the key historical milestones and the chemical process of the first synthesis of this compound.
Caption: A timeline of the key events in the discovery and naming of this compound.
Caption: The experimental workflow for the first synthesis of this compound by Valerius Cordus.
Conclusion
The discovery and first synthesis of this compound by Valerius Cordus marked a pivotal moment in the history of chemistry and medicine. His methodical, albeit qualitatively described, approach laid the groundwork for future investigations into the properties and applications of this remarkable compound. While the experimental protocols of the 16th century lacked the precision of modern science, the foundational principles of synthesis through distillation were clearly understood and effectively applied. This early work ultimately paved the way for the introduction of anesthesia in surgery, a development that has had an immeasurable impact on human health and well-being. This guide serves as a testament to the enduring legacy of early chemical pioneers and their profound contributions to science.
References
An In-depth Technical Guide to the Theoretical Principles of Solvation in Diethyl Ether
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Solvation in Diethyl Ether
Solvation is the process of interaction between a solute and a solvent, which leads to the stabilization of the solute species in the solution. The extent and nature of solvation are governed by the intermolecular forces between the solute and solvent molecules, as well as the inherent properties of the solvent itself. This compound (CH₃CH₂OCH₂CH₃) is a widely used aprotic solvent in organic synthesis and various industrial processes. Its unique solvation characteristics stem from its molecular structure, which imparts a combination of weak polarity and the ability to act as a hydrogen bond acceptor. This guide provides a comprehensive overview of the theoretical principles underpinning solvation in this compound, including the nature of intermolecular interactions, thermodynamic considerations, and relevant theoretical models.
Molecular Properties of this compound
The solvation behavior of this compound is a direct consequence of its molecular structure and resulting physicochemical properties.
Structure and Polarity
This compound possesses a bent molecular geometry around the central oxygen atom, with a C-O-C bond angle of approximately 112.7°. The electronegativity difference between oxygen and carbon atoms results in polar C-O bonds, creating a net dipole moment and making this compound a weakly polar molecule.[1][2][3] However, the presence of two nonpolar ethyl groups contributes to its overall hydrophobic character.[4]
A key macroscopic measure of a solvent's polarity is its dielectric constant (ε). The dielectric constant is a measure of a substance's ability to insulate charges from each other.[5] Solvents with higher dielectric constants are considered more polar.[6] this compound has a low dielectric constant of 4.33, which classifies it as a nonpolar solvent in many contexts, especially when compared to highly polar solvents like water (ε = 80.1) or even ethanol (B145695) (ε = 24.55).[5][7]
Intermolecular Forces
The primary intermolecular forces present in pure this compound are:
-
London Dispersion Forces (LDF): These are weak, temporary forces arising from fluctuations in electron density and are the dominant intermolecular force in this compound.[1][4] They occur between the nonpolar ethyl groups of adjacent molecules.[8]
-
Dipole-Dipole Interactions: Due to its net dipole moment, this compound molecules exhibit dipole-dipole attractions, where the partially positive end of one molecule is attracted to the partially negative end of another.[3][8] These forces are weaker than the hydrogen bonds found in protic solvents like water or alcohols.[9][10]
Crucially, this compound cannot act as a hydrogen bond donor because it lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).[11][12][13] However, the lone pairs of electrons on the oxygen atom allow it to act as a hydrogen bond acceptor when interacting with suitable donor molecules, such as water or alcohols.[1][14][15] This capability is a critical aspect of its solvation properties.
Solute-Solvent Interactions
The dissolution of a solute in this compound involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The nature of these new interactions dictates the solubility and the characteristics of the resulting solution.
Van der Waals Forces
For nonpolar solutes, the primary interactions with this compound are London dispersion forces. For polar, aprotic solutes, both London dispersion forces and dipole-dipole interactions contribute to solvation.
Hydrogen Bonding
When a protic solute (a hydrogen bond donor) is introduced into this compound, the ether's oxygen atom can act as a hydrogen bond acceptor. This explains the partial solubility of water (69 g/L at 20°C) and the miscibility of alcohols in this compound.[1][15] The strength of these hydrogen bonds is less than those in pure water or pure alcohol, but they are significant for the solvation process.
Ion-Dipole Interactions and Coordination
Despite its low dielectric constant, this compound is an effective solvent for certain types of ionic compounds and organometallic reagents due to its ability to form strong ion-dipole interactions and coordinate with cations.
-
Solvation of Cations: The lone pairs on the oxygen atom of this compound can effectively solvate cations by forming coordinate bonds. This is particularly important in stabilizing reactive species.
-
Grignard Reagents: this compound is a quintessential solvent for the formation and stabilization of Grignard reagents (R-MgX).[16] The ether molecules coordinate to the magnesium atom, forming a complex that solubilizes the reagent and enhances its reactivity.[17][18][19] This solvation stabilizes the highly polar carbon-magnesium bond.[16]
-
Lithium Ion Solvation: this compound also solvates lithium ions (Li⁺), forming complexes such as Li⁺·(DEE)n, where n can be up to 3.[20] The low dielectric constant of this compound promotes the formation of contact ion pairs and larger ion aggregates in solutions of salts like LiClO₄.[21] Computational studies have determined the bond energies for Li⁺-diethyl ether complexes.[20]
Theoretical Models of Solvation
Several theoretical frameworks are used to describe and predict solvation phenomena at a molecular level.
Continuum Solvation Models
These models simplify the system by treating the solvent as a structureless continuum characterized by its bulk properties, most notably its dielectric constant.
-
The Born Model: This is a classic electrostatic model used to estimate the Gibbs free energy of solvation for an ion.[22] It treats the ion as a charged sphere and the solvent as a continuous dielectric medium.[23][24] The Born equation calculates the electrostatic work of transferring an ion from a vacuum (ε=1) to a solvent with a given dielectric constant (εr).[22][24] While foundational, the model has limitations as it neglects specific solute-solvent interactions and the molecular nature of the solvent.[24][25]
Explicit Solvent Models and Molecular Simulations
These models provide a more detailed and accurate picture by considering the interactions of the solute with individual solvent molecules. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques that model the positions and movements of all atoms in the system over time. These simulations can provide insights into the structure of the solvation shell, coordination numbers, and the thermodynamics of solvation. They have been used, for example, to study the solvation of lithium ions in ether-based electrolytes.[26][27][28]
Kirkwood-Buff Theory
The Kirkwood-Buff (KB) theory is a rigorous statistical mechanical framework that connects macroscopic thermodynamic properties of a solution to the microscopic details of molecular distribution.[29][30] It relates thermodynamic quantities to Kirkwood-Buff integrals (KBIs), which are spatial integrals over the radial distribution function between pairs of molecules.[30][31] This theory is particularly powerful for understanding phenomena like preferential solvation in multi-component systems.[31][32]
Data Presentation: Properties and Energetics
Quantitative data is essential for understanding and predicting solvation behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molar Mass | 74.12 g/mol | N/A |
| Boiling Point | 34.6 °C | [1][10] |
| Density | 0.713 g/cm³ | N/A |
| Dielectric Constant (ε) | 4.33 (at 20°C) | [5][7] |
| Dipole Moment | ~1.15 D | [1][2] |
Table 2: Calculated Gas-Phase Bond Energies for Lithium Ion-Diethyl Ether Solvates
| Complex | Li⁺−DEE Bond Energy (kcal/mol) | Total Solvation Energy (kcal/mol) | Reference(s) |
| Li⁺·(DEE)₁ | 42.9 | 42.9 | [20] |
| Li⁺·(DEE)₂ | 32.5 | 75.4 | [20] |
| Li⁺·(DEE)₃ | 13.6 | 89.0 | [20] |
Experimental Protocols for Studying Solvation
A variety of experimental techniques are employed to investigate solute-solvent interactions and the thermodynamics of solvation.
Spectroscopic Methods
Spectroscopy is a powerful tool for probing the local environment of a solute molecule. Changes in the electronic or vibrational spectra of a solute upon dissolution can provide direct evidence of solute-solvent interactions.[33]
-
Methodology:
-
Sample Preparation: Prepare a series of solutions of the solute in this compound at varying concentrations. A reference spectrum of the pure solute and pure solvent should also be recorded.
-
UV-Vis Spectroscopy: Record the absorption spectra of the solutions. Solvatochromic shifts (changes in the wavelength of maximum absorption, λ_max) can be correlated with the polarity of the solvent and specific interactions like hydrogen bonding.[34][35]
-
FTIR Spectroscopy: Record the infrared spectra. Shifts in the vibrational frequencies of specific functional groups (e.g., O-H or C=O) of the solute can indicate their involvement in hydrogen bonding or other interactions with the ether oxygen.[34] This technique has been used to study ion association in LiClO₄/diethyl ether solutions.[21]
-
NMR Spectroscopy: Record the NMR spectra (e.g., ¹H, ¹³C, ⁷Li). Changes in the chemical shifts of solute nuclei upon dissolution provide information about the electronic environment and can indicate the nature and strength of solute-solvent interactions.[21][34]
-
Calorimetry
Calorimetry is used to directly measure the heat changes associated with the dissolution process, providing the enthalpy of solvation (ΔH_solv).
-
Methodology:
-
Instrument Setup: An isoperibol or isothermal titration calorimeter is prepared and calibrated.
-
Measurement: A known amount of the solute is dissolved in a known amount of this compound inside the calorimeter.
-
Data Analysis: The heat evolved or absorbed during the dissolution process is measured. This value, combined with the lattice energy of the solute (if it is a solid), allows for the calculation of the enthalpy of solvation.
-
Computational Chemistry
Computational methods are used to model solvation at the atomic level, complementing experimental data.
-
Methodology:
-
Model Building: Construct a simulation box containing one or more solute molecules and a large number of explicit this compound molecules.
-
Force Field Selection: Choose an appropriate force field that accurately describes the intermolecular and intramolecular interactions for both the solute and solvent.
-
Simulation: Run a Molecular Dynamics (MD) simulation. The system is first equilibrated, followed by a production run where data is collected.
-
Analysis: Analyze the simulation trajectory to calculate structural properties like radial distribution functions (g(r)) and coordination numbers, as well as thermodynamic properties like the free energy of solvation using methods like thermodynamic integration or free energy perturbation.[36]
-
Visualizations of Solvation Principles
Solute-Solvent Interactions in this compound
Caption: Key solute-solvent interactions in this compound.
Logical Flow from Molecular Properties to Solvation Behavior
Caption: Relationship between this compound's properties and its solvation characteristics.
General Experimental Workflow for Solvation Studies
Caption: A simplified workflow for the experimental and computational study of solvation.
Conclusion
The theoretical principles of solvation in this compound are multifaceted, arising from its unique molecular properties. As a weakly polar, aprotic solvent, its interactions are dominated by London dispersion forces and weak dipole-dipole forces. However, its crucial ability to act as a hydrogen bond acceptor and to effectively solvate cations via its oxygen lone pairs makes it an indispensable solvent in organic chemistry. Understanding these principles, supported by theoretical models like the Born model and Kirkwood-Buff theory, and validated through experimental techniques such as spectroscopy and calorimetry, is essential for predicting and controlling chemical reactivity, solubility, and reaction outcomes in this versatile medium.
References
- 1. polarity - What type of intermolecular forces will dominate this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Dipole-Dipole Forces [www2.chem.wisc.edu]
- 4. brainly.com [brainly.com]
- 5. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dielectric Constant [macro.lsu.edu]
- 8. brainly.com [brainly.com]
- 9. Vapor Pressure: H-bonding vs. dipole-dipole attraction [chemedx.org]
- 10. The boiling point of water ,ethyl alcohol and this compound are 100°C , 78.5°C and 34.6°C respectively. Intermolecular forces will be in order of [allen.in]
- 11. quora.com [quora.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 17. quora.com [quora.com]
- 18. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 19. Grignard reagent - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ion-ion-solvent interactions in solution. II. Solutions of LiClO4 in this compound | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 22. Born equation - Wikipedia [en.wikipedia.org]
- 23. scribd.com [scribd.com]
- 24. grokipedia.com [grokipedia.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. The Solvation Structure of Lithium Ions in an Ether Based Electrolyte Solution from First-Principles Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Kirkwood-Buff theory of solutions. An alternative derivation of part of it and some applications - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 30. Kirkwood–Buff solution theory - Wikipedia [en.wikipedia.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Recent Applications of Kirkwood-Buff Theory to Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 34. walshmedicalmedia.com [walshmedicalmedia.com]
- 35. Experimental and theoretical studies on solvation in aqueous solutions of ionic liquids carrying different side chains: the n -butyl-group versus the ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00273D [pubs.rsc.org]
- 36. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Detailed Protocol for Liquid-Liquid Extraction Using Diethyl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid-liquid extraction is a fundamental separation technique used to isolate and purify a compound from a mixture by partitioning it between two immiscible liquid phases.[1][2] Typically, one phase is aqueous, and the other is an organic solvent.[1] Diethyl ether (C₄H₁₀O) is a common organic solvent for this purpose due to its low boiling point (34.6°C), moderate polarity, and its ability to dissolve a wide range of organic compounds.[3][4] It is considered a nonpolar solvent relative to water and, having a lower density (0.713 g/cm³), it will form the top layer in an ether-water mixture.[2][3] This protocol provides a step-by-step guide for performing a liquid-liquid extraction using this compound, including critical safety precautions, data presentation, and waste disposal guidelines.
Critical Safety Precautions
This compound is a hazardous substance that requires strict safety protocols. It is extremely flammable, highly volatile, and can form explosive peroxides upon exposure to air and light.[5][6][7]
-
Flammability: this compound has a very low auto-ignition temperature (160°C) and a wide explosive limit range in air (1.9-36%).[5][6] All work must be conducted in a certified chemical fume hood, away from ignition sources like open flames, hot plates, and non-intrinsically safe electrical equipment.[5][6]
-
Peroxide Formation: Over time, this compound can react with atmospheric oxygen to form explosive peroxides.[8] These peroxides can detonate when concentrated by evaporation or distillation, or upon shock or friction.[9]
-
Containers must be dated upon receipt and upon opening.[8][9]
-
Opened containers should not be stored for longer than 6-12 months.[8][9]
-
Periodically test for peroxides using test strips, especially with older containers.[8]
-
If white crystals are visible around the cap or in the container, do not move it and contact your institution's Environmental Health & Safety (EHS) office immediately.[8][10]
-
-
Personal Protective Equipment (PPE): Always wear safety goggles (or a face shield if a splash hazard exists), a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6][7][8]
-
Ventilation: All handling of this compound must occur within a fume hood to minimize inhalation of vapors.[5][6] Ensure safety showers and eyewash stations are accessible.[6]
-
Static Electricity: Ground metal containers when transferring the liquid to prevent static discharge, which can ignite the vapors.[5][9]
-
Waste Disposal: this compound waste is considered hazardous and must be collected in a clearly labeled, sealed container.[8][10] Do not pour it down the drain.[11] Contact your EHS office for proper disposal procedures.[5]
Quantitative Data and Properties
Properly understanding the properties of this compound and associated reagents is crucial for successful extraction.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molar Mass | 74.12 g/mol | [4] |
| Boiling Point | 34.6 °C | [3][8] |
| Density | 0.713 g/cm³ | [2] |
| Solubility in Water | ~6.9 g / 100 mL (at 20°C) | [3][4] |
| Water Solubility in Ether | ~1.24 g / 100 mL | [12] |
| Auto-ignition Temperature | 160 °C (320 °F) | [6][10] |
| Explosive Limits in Air | 1.9–36% by volume |[5][6] |
Table 2: Common Drying Agents for this compound Extracts
| Drying Agent | Properties | Procedure |
|---|---|---|
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | Fast-acting, high capacity for water. Fine powder. | Add until fine, free-flowing particles are observed (no clumping).[13] Must be removed by gravity filtration.[13] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Moderate speed, high capacity. Granular. | Add until the agent stops clumping.[12] Allow the solution to sit for several minutes. The dried solution can often be decanted (poured off).[12][13] |
| Anhydrous Calcium Chloride (CaCl₂) | Fast-acting, high capacity. Can absorb alcohols. | Available as pellets. Allow the solution to sit, then decant.[12] |
Experimental Protocol: Liquid-Liquid Extraction
This protocol describes the extraction of a compound from an aqueous solution into this compound. It is assumed the compound of interest is more soluble in this compound than in water.
4.1. Materials and Equipment
-
Separatory funnel with a stopcock and stopper
-
Ring stand and clamp
-
Erlenmeyer flasks (at least two, for collecting layers)
-
Beakers
-
Funnels (for pouring liquids)
-
Aqueous solution containing the compound of interest
-
This compound (reagent grade)
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Rotary evaporator (for solvent removal)
4.2. Step-by-Step Procedure
-
Preparation:
-
Ensure the stopcock of the separatory funnel is closed and fits snugly.
-
Place the separatory funnel in a ring clamp attached to a ring stand. Position a beaker or flask beneath the funnel to catch any potential drips.[14]
-
-
Adding Solutions:
-
Using a funnel, pour the aqueous solution to be extracted into the separatory funnel. Fill the funnel to no more than two-thirds of its capacity to allow for effective mixing.
-
Add a measured volume of this compound to the separatory funnel.[14] Two distinct layers should be visible; since this compound is less dense than water, it will be the top layer.[1][2]
-
-
Extraction:
-
Place the stopper on the separatory funnel and hold it firmly in place with one hand, while holding the stopcock with the other.[1]
-
Remove the funnel from the ring stand and invert it gently.[2]
-
Immediately open the stopcock to vent any pressure buildup from the ether's vapor. Always point the tip of the funnel away from yourself and others, into the back of the fume hood. [1][14]
-
Close the stopcock and shake the funnel gently for 10-20 seconds to facilitate the partitioning of the solute between the two phases.[2][14]
-
Vent the funnel frequently during this process.[1]
-
-
Separation of Layers:
-
Return the separatory funnel to the ring clamp and remove the stopper. (Liquid will not drain properly if a vacuum forms).[14][15]
-
Allow the layers to fully separate. The interface between the layers should be sharp and distinct.
-
Carefully open the stopcock and drain the bottom (aqueous) layer into a clean, labeled Erlenmeyer flask.[14]
-
Pour the top (this compound) layer out through the top opening of the funnel into a second clean, labeled Erlenmeyer flask. This prevents re-contamination of the ether layer with any residual droplets of the aqueous layer left in the stopcock.
-
-
Multiple Extractions (Recommended):
-
Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[2]
-
To perform a second extraction, return the collected aqueous layer to the separatory funnel.[14][15]
-
Add a fresh portion of this compound and repeat steps 3 and 4.
-
Combine the collected this compound layers from all extractions into the same flask.[2] Typically, three extractions are sufficient for quantitative separation.
-
-
Washing the Organic Layer:
-
Return the combined organic extracts to the separatory funnel.
-
Add a small volume of brine (saturated NaCl solution). The brine wash helps to remove the small amount of water dissolved in the ether layer.[16]
-
Stopper the funnel, shake gently with venting, and allow the layers to separate.
-
Drain and discard the lower aqueous brine layer. Pour the washed ether layer into a clean, dry Erlenmeyer flask.
-
-
Drying the Organic Layer:
-
Add a small amount of a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the ether extract.[12][17]
-
Gently swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed.[13]
-
Separate the dried ether solution from the drying agent.
-
-
Solvent Removal:
-
Remove the this compound from the purified compound using a rotary evaporator. Ensure the water bath temperature is set low (or not used at all) due to the ether's low boiling point. Do not evaporate to dryness unless you are certain no explosive peroxides are present.[5]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the liquid-liquid extraction procedure.
Caption: Workflow for liquid-liquid extraction using this compound.
References
- 1. Extraction [organiclab.welderco.host.dartmouth.edu]
- 2. Extraction [sites.pitt.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. umdearborn.edu [umdearborn.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. wcu.edu [wcu.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. purdue.edu [purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Drying solvents and Drying agents [delloyd.50megs.com]
Application Note: Diethyl Ether as a Premier Solvent for Grignard Reagent Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and stabilization of the highly reactive Grignard reagent. This document provides detailed application notes and protocols for the use of diethyl ether as a solvent in this pivotal reaction. It outlines the unique properties of this compound that make it an excellent choice, offers a comparison with other common solvents, presents detailed experimental procedures, and emphasizes critical safety precautions.
The Role of this compound in Grignard Reagent Stability
This compound is a superior solvent for Grignard reagent formation for several key reasons:
-
Aprotic Nature : this compound is an aprotic solvent, meaning it lacks acidic protons.[1][2][3] This is crucial because Grignard reagents are potent bases and would be quenched by protic solvents like water or alcohols, which would protonate the reagent and render it inactive.[2][3]
-
Solvation and Stabilization : The lone pairs of electrons on the oxygen atom of this compound coordinate with the electron-deficient magnesium atom of the Grignard reagent.[1][4] This forms a stable complex that solvates the reagent, keeping it in solution and enhancing its stability and reactivity.[2][5]
-
Low Boiling Point : With a boiling point of 34.6 °C, this compound allows the reaction to be conducted at a gentle reflux, which helps dissipate the heat generated during the exothermic formation of the reagent.[6][7] This provides a measure of temperature control for the reaction.[7]
Comparison with Tetrahydrofuran (THF)
While this compound is traditional, Tetrahydrofuran (THF) is another common ethereal solvent for this reaction.
| Feature | This compound | Tetrahydrofuran (THF) | Rationale |
| Boiling Point | 34.6 °C | 66 °C | THF's higher boiling point allows for reactions at elevated temperatures, which can increase reaction rates.[6][8] |
| Coordinating Ability | Good | Excellent | The oxygen in the THF ring is sterically more accessible, leading to better coordination and stabilization of the Grignard reagent.[4][6] |
| Peroxide Formation | Prone to forming explosive peroxides upon storage. | Less prone to peroxide formation than this compound, but still a risk.[1] | Freshly distilled or inhibitor-free, anhydrous ether is essential for safety and reaction success. |
| Use Case | General purpose, excellent for initiating the reaction. | Often preferred when this compound fails, gives poor yields, or when higher temperatures are needed.[6] | THF can be a better solvent for less reactive organic halides. |
Experimental Protocol: Formation of Phenylmagnesium Bromide
This protocol details the formation of a typical Grignard reagent, phenylmagnesium bromide, using this compound.
Materials:
-
Magnesium turnings (0.12 g, 4.94 mmol)[9]
-
Bromobenzene (B47551) (0.50 mL, 4.57 mmol)[9]
-
Anhydrous this compound (approx. 15 mL)[9]
-
1,2-dibromoethane (B42909) (3 drops, initiator)[9]
-
Iodine crystal (optional, as an alternative initiator)[10]
Equipment:
-
25 mL round-bottom flask
-
Stir bar
-
Reflux condenser
-
Drying tube (packed with Drierite or CaCl₂)
-
Syringes and needles
-
Heating mantle or water bath
-
Ice-water bath
Procedure:
-
Glassware Preparation: All glassware must be scrupulously dried to remove any adsorbed water.[10] Wash glassware, rinse with acetone, and oven-dry at >110 °C for several hours (or overnight).[11][12] Assemble the apparatus (flask, condenser, drying tube) while still warm and allow it to cool to room temperature under a dry atmosphere (e.g., nitrogen or connected to the drying tube).[12]
-
Reagent Setup: Place the magnesium turnings (0.12 g) and a stir bar into the round-bottom flask.[9] Add 7 mL of anhydrous this compound.[9]
-
Initiation: In a separate dry vial, dilute the bromobenzene (0.50 mL) with 2 mL of anhydrous this compound.[9] Add a small portion of this solution (approx. 0.2 mL) and 3 drops of 1,2-dibromoethane to the magnesium suspension via syringe.[9] The reaction is often initiated by the appearance of slight turbidity or bubbling.[9] If the reaction does not start, gently warm the flask with a water bath or add a single crystal of iodine.[10][13] Be prepared to cool the flask in an ice-water bath if the reaction becomes too vigorous.[10]
-
Addition of Alkyl Halide: Once the reaction has initiated and is proceeding at a steady rate, add the remaining bromobenzene solution dropwise via syringe over 20-30 minutes to maintain a gentle reflux.[13][14]
-
Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat the mixture using a water bath to maintain reflux for an additional 30 minutes to ensure all the magnesium has reacted.[9][12] The final solution should appear cloudy, grey, or brownish, indicating the successful formation of the Grignard reagent.[9]
-
Usage: The prepared Grignard reagent is typically used immediately in the subsequent reaction step.[14] It cannot be easily isolated.[14]
Visualized Workflows and Mechanisms
Grignard Reagent Formation Workflow
The following diagram outlines the standard laboratory workflow for preparing a Grignard reagent.
Caption: Workflow for Grignard reagent synthesis using this compound.
Mechanism of this compound Stabilization
This diagram illustrates how this compound molecules coordinate to the magnesium atom, stabilizing the Grignard reagent.
Caption: Solvation of the Grignard reagent by this compound molecules.
Critical Safety Precautions
Handling Grignard reagents and this compound requires strict adherence to safety protocols due to their hazardous nature.
-
Flammability : this compound is extremely flammable and volatile.[10] All operations must be conducted in a certified chemical fume hood, away from any open flames or spark sources.[15][16]
-
Anhydrous Conditions : The reaction is highly sensitive to moisture.[13][16] Failure to use anhydrous reagents and dry glassware will prevent the reaction from starting or quench the reagent as it forms.
-
Exothermic Reaction : The formation of the Grignard reagent is highly exothermic.[10][15] The rate of addition of the organic halide must be controlled carefully, and an ice-water bath should always be on hand to cool the reaction if it becomes too vigorous.[15]
-
Peroxide Formation : Ethers like this compound can form explosive peroxides upon exposure to air and light.[10] Always use a fresh, unopened bottle of anhydrous ether or ether that has been recently tested for and cleared of peroxides. Never distill ethers to dryness.[10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or other suitable material).[15][17]
-
Inert Atmosphere : While not always required for small-scale preparations if a drying tube is used, handling Grignard reagents under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent reaction with atmospheric oxygen and moisture.[12][17]
References
- 1. quora.com [quora.com]
- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 6. organic chemistry - Grignard Reagent in THF vs in this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Sciencemadness Discussion Board - Ether for Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. physicsforums.com [physicsforums.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. acs.org [acs.org]
- 16. thestudentroom.co.uk [thestudentroom.co.uk]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Drying Diethyl Ether over Sodium and Benzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of diethyl ether by drying over sodium metal with benzophenone (B1666685) as an indicator. This method is highly effective for obtaining anhydrous and oxygen-free this compound, which is crucial for many sensitive organometallic and polymerization reactions.
Introduction
This compound is a common solvent in organic synthesis. For reactions that are sensitive to moisture and oxygen, such as those involving Grignard reagents or other organometallics, it is imperative to use rigorously dried and deoxygenated ether. The use of sodium and benzophenone provides a reliable visual indication of the solvent's purity. Sodium reacts with water to form sodium hydroxide (B78521) and hydrogen gas, while benzophenone forms a deeply colored radical anion (ketyl) in the absence of water and oxygen, serving as a dryness indicator.[1][2][3] The formation of the blue benzophenone ketyl radical signifies that the this compound is anhydrous and oxygen-free.[2][3]
Principle
The drying process relies on the high reactivity of sodium metal with water. Benzophenone serves as a visual indicator. In an anhydrous and anaerobic environment, sodium metal reduces benzophenone to the intensely blue-colored ketyl radical anion.[1][2] If water or oxygen is present, the ketyl radical is quenched, and the blue color will not persist.[2] The persistence of the deep blue or purple color indicates that the solvent is dry and free of oxygen.[2][4]
Data Presentation
The primary quantitative measure of success for this procedure is the final water content of the this compound.
| Parameter | Typical Value | Method of Measurement | Reference |
| Initial Water Content | Dependent on Grade | Karl Fischer Titration | [5] |
| Final Water Content | < 10 ppm | Karl Fischer Titration | [5][6] |
| Time to Dryness | Several hours to 3 days | Visual (Color Change) | [7][8] |
Experimental Protocol
4.1 Materials and Equipment
-
Chemicals:
-
This compound (analytical grade or pre-dried)
-
Sodium metal (as wire or dispersion)[5]
-
Benzophenone
-
An inert gas (Nitrogen or Argon)
-
-
Glassware and Equipment:
-
Round-bottom flask (size appropriate for the volume of solvent)
-
Reflux condenser
-
Distillation head and receiver flask (if distillation is desired)
-
Heating mantle with a variable transformer (Variac)
-
Magnetic stirrer and stir bar (optional, but recommended)
-
Schlenk line or other inert atmosphere setup
-
Syringes and needles for transfer of dry solvent
-
4.2 Safety Precautions
-
This compound: this compound is extremely flammable and can form explosive peroxides upon exposure to air and light.[9][10] Always work in a well-ventilated fume hood and away from ignition sources.[10][11] Peroxide test strips should be used to check for peroxides before distillation. If peroxides are present, they must be quenched before proceeding.
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas.[8] It should be handled under an inert oil and cut into small pieces before use.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[8] A Class D fire extinguisher for combustible metals should be readily available.
-
Solvent Still: The distillation apparatus should never be heated to dryness, as this can concentrate explosive peroxides.[12] Ensure that cooling water is flowing through the condenser during reflux and distillation.[8] The system should be under a positive pressure of an inert gas to prevent the ingress of air.[8]
4.3 Procedure
-
Preparation:
-
Ensure all glassware is oven-dried and assembled while still warm under a flow of inert gas to prevent atmospheric moisture contamination.[7]
-
Fill the round-bottom flask with the desired volume of this compound. It is recommended to use a pre-dried grade of ether to reduce the time required for drying.[13]
-
-
Initial Drying with Sodium:
-
In a fume hood, carefully cut sodium metal into small pieces and add it to the this compound.[8] For a 1 L still, approximately 4-5 grams of sodium is a typical starting amount.
-
Allow the this compound to reflux over the sodium under a positive pressure of inert gas for at least 24 hours.[7] This initial reflux will remove the bulk of the water.
-
-
Addition of Benzophenone and Final Drying:
-
After the initial reflux period, cool the flask to room temperature.
-
Add benzophenone to the flask. A typical amount is about 4 grams per liter of solvent.[7]
-
Resume heating the mixture to reflux.
-
The solution will initially be colorless or pale yellow. As the remaining water is consumed by the sodium, the solution will turn a deep blue or purple, indicating the formation of the benzophenone ketyl radical.[4][7] This color change signifies that the this compound is now anhydrous and oxygen-free. The time for this color change can vary from a few hours to several days depending on the initial water content of the ether.[7]
-
-
Collection and Storage:
-
Once the deep blue or purple color is stable, the dry this compound can be collected by distillation into a separate, dry flask under an inert atmosphere.
-
Alternatively, for immediate use, the solvent can be drawn directly from the still using a dry syringe and needle.
-
The still can be maintained for several months by periodically adding more solvent and small amounts of benzophenone as needed.[7]
-
4.4 Quenching the Still
When the still is no longer effective (indicated by a persistent orange or brown color), it must be safely quenched.[4]
-
Cool the still to room temperature.
-
In a fume hood, slowly and carefully add a less reactive alcohol, such as isopropanol (B130326), to react with the remaining sodium metal.
-
Once the reaction with isopropanol has ceased, methanol (B129727) can be added, followed by water to ensure all reactive metals are consumed.[8]
Visualizations
5.1 Experimental Workflow Diagram
Caption: Workflow for drying this compound.
5.2 Chemical Signaling Pathway
Caption: Sodium-benzophenone indicator mechanism.
References
- 1. echemi.com [echemi.com]
- 2. Ketyl - Wikipedia [en.wikipedia.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bertrandgroup.ucsd.edu [bertrandgroup.ucsd.edu]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
setting up a reflux apparatus with diethyl ether
Application Notes: Safe Reflux of Diethyl Ether
Introduction
This compound is a common laboratory solvent with a very low boiling point (34.6 °C) and high volatility, making it suitable for reactions requiring gentle heating.[1][2][3] However, its extreme flammability and tendency to form explosive peroxides upon storage necessitate strict adherence to safety protocols.[1][4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on safely setting up and conducting a reflux reaction using this compound.
Key Safety Considerations
-
Extreme Flammability: this compound has a very low flash point (-45 °C) and a low autoignition temperature (160 °C).[2][6] Vapors are heavier than air and can travel to distant ignition sources.[2] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources such as open flames, hot plates, and static electricity.[4][5][7]
-
Peroxide Formation: this compound can form explosive peroxides when exposed to air and light.[2][4][5] Containers must be dated upon receipt and opening.[4][5] Unused ether should be tested for peroxides periodically and disposed of after the recommended storage period.[4] Never use ether from a container with visible crystal formation around the cap.[1][5][7]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes chemical splash goggles, a flame-resistant lab coat, and gloves resistant to this compound (e.g., laminate film, polyvinyl alcohol, neoprene, or nitrile for splash protection).[1][7][8]
-
Ventilation: All handling of this compound, including transfers and the reflux procedure itself, must be performed inside a certified chemical fume hood to minimize inhalation of vapors.[1][4][8]
Data Presentation: Physical and Safety Properties of this compound
The following table summarizes key quantitative data for this compound, critical for safe handling and experimental design.
| Property | Value |
| Molecular Formula | C4H10O |
| Molecular Weight | 74.12 g/mol [9] |
| Boiling Point | 34.6 °C (94.3 °F)[2][6][9] |
| Melting Point | -116.3 °C (-177.3 °F)[2] |
| Density | 0.7134 g/mL at 20 °C[2][6] |
| Vapor Pressure | 442 Torr at 20 °C[6] |
| Flash Point | -45 °C (-49 °F)[6] |
| Autoignition Temperature | 160 °C (320 °F)[1][2][4] |
| Explosive Limits in Air | 1.9 - 36.0% by volume[4][6] |
| Solubility in Water | 6.05 g/100 mL[2] |
Experimental Protocol: Setting Up a Reflux Apparatus with this compound
This protocol provides a step-by-step methodology for the safe and effective setup of a reflux apparatus for reactions involving this compound.
Materials:
-
Round-bottom flask
-
Magnetic stir bar or boiling chips
-
Heating mantle with a variable power controller
-
Lab jack or wooden blocks
-
Condenser (e.g., Liebig, Allihn, or Graham)
-
Rubber tubing for condenser
-
Clamps and stand
-
Septum or drying tube (if reaction is air/moisture sensitive)
-
This compound (inhibitor-stabilized, checked for peroxides)
-
Reactants
Procedure:
-
Work Area Preparation:
-
Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Post warning signs indicating a flammable solvent is in use.
-
Ensure a fire extinguisher (Class B) and safety shower/eyewash station are accessible.[4]
-
-
Apparatus Assembly:
-
Place the heating mantle on a lab jack or wooden blocks. This allows for the rapid removal of heat if necessary.[10][11]
-
Secure a round-bottom flask of appropriate size (the flask should be no more than half full of the reaction mixture) to a stand using a clamp at the neck.[11]
-
Lower the flask into the heating mantle.
-
Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.[11]
-
Add the reactants and this compound to the flask inside the fume hood.
-
Attach the condenser vertically to the round-bottom flask. Ensure the ground glass joints are properly sealed.
-
Secure the condenser with a separate clamp. Do not create a completely closed system. The top of the condenser must be open to the atmosphere or protected by a drying tube if the reaction is sensitive to moisture.[12]
-
Connect the rubber tubing to the condenser for water flow. The water inlet should be at the bottom and the outlet at the top to ensure the condenser jacket remains full of cold water.[10][11]
-
-
Running the Reflux:
-
Turn on the magnetic stirrer.
-
Start a gentle flow of cold water through the condenser.[10]
-
Slowly increase the temperature of the heating mantle using the variable controller.
-
Heat the mixture until it begins to boil gently. The vapor will travel up into the condenser and a "reflux ring" of condensing vapor will be visible.[11][13]
-
Adjust the heating rate so that the reflux ring is maintained in the lower third of the condenser.[11][13] If the ring rises too high, the solvent vapors could escape.
-
Continue the reflux for the desired reaction time.
-
-
Shutdown and Dismantling:
-
To stop the reflux, lower and remove the heating mantle.[11]
-
Allow the flask to cool to room temperature while the condenser water is still flowing.
-
Once cool, turn off the stirrer and the condenser water.
-
Carefully dismantle the apparatus in the reverse order of assembly.
-
Mandatory Visualization
Caption: Workflow for setting up and running a reflux with this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. wcu.edu [wcu.edu]
- 6. Ethyl Ether Solvent Properties [macro.lsu.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. scribd.com [scribd.com]
- 9. ≥97.5%, contains BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
Application Notes and Protocols: Diethyl Ether in Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Column chromatography is a cornerstone technique for the purification of chemical compounds. The choice of mobile phase is critical for achieving successful separation. Diethyl ether, a moderately polar solvent, is a versatile component of mobile phase systems, particularly in normal-phase chromatography on polar stationary phases like silica (B1680970) gel and alumina. Its ability to dissolve a wide range of organic compounds makes it suitable for the separation of various natural products and synthetic molecules.
These application notes provide a comprehensive overview of the use of this compound in column chromatography, including its physicochemical properties, safety considerations, and detailed protocols for the separation of natural product extracts.
Physicochemical Properties of this compound
Understanding the properties of this compound is essential for its effective and safe use in chromatography.
| Property | Value | References |
| Molecular Formula | C₄H₁₀O | |
| Molecular Weight | 74.12 g/mol | |
| Boiling Point | 34.6 °C | |
| Density | 0.713 g/mL at 20°C | |
| Polarity Index | 2.8 | |
| Eluotropic Value (on Alumina) | 0.38 | |
| UV Cutoff | 218 nm | |
| Viscosity | 0.23 cP at 20°C | |
| Solubility in Water | 6.9 g/100 mL at 20°C |
Advantages and Disadvantages of this compound in Column Chromatography
Advantages:
-
Good Solvency: this compound is an excellent solvent for a wide range of nonpolar and moderately polar organic compounds.
-
Moderate Polarity: Its intermediate polarity allows for the effective elution of compounds that are too strongly retained in nonpolar solvents like hexane, but not so strongly that they elute too quickly.
-
High Volatility: Its low boiling point facilitates easy removal from collected fractions by rotary evaporation at low temperatures, which is beneficial for thermally sensitive compounds.
-
Compatibility: It is miscible with many common organic solvents, allowing for the creation of a wide range of binary and ternary mobile phase systems.
Disadvantages:
-
Peroxide Formation: this compound can form explosive peroxides upon exposure to air and light. This is a significant safety concern, and containers of this compound should be dated upon opening and tested for peroxides regularly.
-
High Flammability: It is extremely flammable and has a low autoignition temperature, requiring strict safety precautions to be taken during its use.
-
Hygroscopicity: It can absorb atmospheric water, which can affect the reproducibility of chromatographic separations by altering the activity of the stationary phase.
-
Alternative Solvents: Methyl tert-butyl ether (MTBE) is often considered a safer alternative to this compound due to its lower tendency to form peroxides and its higher boiling point.
Safety Precautions
Due to its hazardous nature, strict safety protocols must be followed when using this compound:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and static electricity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves (neoprene or nitrile are suitable for short-term use).
-
Peroxide Testing: Regularly test for the presence of peroxides, especially in older containers. Do not use ether that contains visible crystals or a high concentration of peroxides.
-
Storage: Store in a cool, dry, dark place in a tightly sealed, appropriate container, away from oxidizing agents.
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area and follow established laboratory safety procedures.
Application: Fractionation of a Plant Extract
This section provides a general protocol for the separation of a crude plant extract using silica gel column chromatography with a hexane-diethyl ether gradient. This technique is widely applicable to the initial fractionation of extracts to isolate compounds of varying polarities, such as terpenoids and flavonoids.
Experimental Protocol
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Sea sand
-
Cotton wool
-
Crude plant extract
-
Solvents: n-hexane (Hex), this compound (Et₂O) - analytical grade
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Rotary evaporator
2. Column Packing (Wet Slurry Method):
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sea sand (approx. 0.5 cm) on top of the cotton wool.
-
In a separate beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be 50-100 times the weight of the crude extract.
-
Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add another thin layer of sea sand on top to protect the stationary phase from disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude plant extract (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, for less soluble extracts, use the "dry loading" method: adsorb the extract onto a small amount of silica gel (2-3 times the extract weight), remove the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the column.
-
Carefully add the sample solution or the dry-loaded sample to the top of the column.
-
Open the stopcock and allow the sample to enter the stationary phase, ensuring the solvent level does not go below the top of the sand.
4. Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of this compound. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
95:5 Hex:Et₂O (2 column volumes)
-
90:10 Hex:Et₂O (2 column volumes)
-
80:20 Hex:Et₂O (2 column volumes)
-
70:30 Hex:Et₂O (2 column volumes)
-
50:50 Hex:Et₂O (2 column volumes)
-
100% Et₂O (2 column volumes)
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered tubes.
5. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., a slightly more polar version of the elution solvent).
-
Visualize the spots under UV light and/or by staining.
-
Combine fractions that show a similar TLC profile.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compounds or enriched fractions.
Example Quantitative Data
The following table presents illustrative data from a hypothetical separation of a 1g crude plant extract. This data is for demonstration purposes to show how results can be tabulated.
| Fraction No. | Mobile Phase (Hex:Et₂O) | Volume (mL) | Weight (mg) | Purity by HPLC (%) | Major Compound(s) | Retention Factor (Rf) on TLC* |
| 1-5 | 100:0 | 50 | 50 | 95 | Nonpolar lipids | 0.90 |
| 6-10 | 95:5 | 50 | 120 | 85 | Terpenoid A | 0.75 |
| 11-15 | 90:10 | 50 | 150 | 92 | Terpenoid B | 0.60 |
| 16-20 | 80:20 | 50 | 200 | 88 | Flavonoid X | 0.45 |
| 21-25 | 70:30 | 50 | 180 | 90 | Flavonoid Y | 0.30 |
| 26-30 | 50:50 | 50 | 100 | 80 | Polar compounds | <0.10 |
*TLC developed in 85:15 Hex:Et₂O.
Visualizations
Experimental Workflow
Caption: Workflow for column chromatography separation.
Solvent Properties Comparison
Caption: Comparison of common chromatography solvents.
Application Note: Preparation of Standard Solutions in Diethyl Ether for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography (GC) is a premier analytical technique for the separation and quantification of volatile and semi-volatile compounds. Accurate quantification relies on the precise preparation of standard solutions for instrument calibration. Diethyl ether is a common solvent for GC analysis due to its high volatility, low boiling point (34.6 °C), and its ability to dissolve a wide range of non-polar organic compounds.[1][2]
However, its extreme flammability and tendency to form explosive peroxides upon storage necessitate stringent safety protocols and careful handling.[3] This application note provides a detailed protocol for the safe and accurate preparation of standard solutions in this compound for GC analysis. It includes comprehensive safety precautions, a step-by-step experimental procedure, and data on the solubility and stability of standards in this solvent.
Safety Precautions
Extreme Danger: this compound is highly flammable and can form explosive peroxides. All work must be conducted in a certified chemical fume hood.[4]
-
Fire Hazard: this compound is extremely flammable, with a flash point of -40 °C. Vapors are heavier than air and can travel to an ignition source.[5] All sources of ignition, including static electricity, must be eliminated. Use grounding straps when transferring large volumes.[4][6]
-
Peroxide Formation: this compound reacts with atmospheric oxygen, especially when exposed to light, to form unstable and explosive peroxides. Peroxide crystals can form on the container threads and detonate upon friction from opening the cap.
-
Always use this compound containing a stabilizer such as BHT (Butylated Hydroxytoluene).[7]
-
Purchase this compound in small quantities and in amber glass bottles to protect from light.[3]
-
Date containers upon receipt and upon opening.[4] Unopened containers should be stored for no more than 12 months, and opened containers for no more than 6 months.
-
Periodically test for the presence of peroxides using commercially available test strips. Do not use ether that tests positive for peroxides.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile for splash protection, thicker gloves for extended contact).[4]
-
Storage: Store this compound in a cool, dry, well-ventilated area in a flammable storage cabinet, away from heat and direct sunlight.[4]
-
Disposal: Dispose of waste this compound and contaminated materials as hazardous waste according to institutional guidelines.
Materials and Equipment
-
Solvent: GC-grade or analytical grade this compound (stabilized).
-
Analyte: High-purity analytical standard of the compound of interest.
-
Glassware: Class A volumetric flasks with ground glass stoppers, glass pipettes, and beakers.
-
Balances: Analytical balance (for weighing the standard) and a top-pan balance.
-
Syringes: Calibrated microsyringes for dilutions.
-
Vials: Amber glass autosampler vials with PTFE-lined caps (B75204).
-
Safety Equipment: Chemical fume hood, fire extinguisher, safety shower, and eyewash station.
Experimental Protocol
This protocol describes the preparation of a 100 ppm (mg/L) primary stock solution and subsequent serial dilutions.
Preparation of a 100 ppm Primary Stock Solution
-
Tare the Weighing Vessel: In a chemical fume hood, place a clean, dry glass weighing boat or beaker on the analytical balance and tare it.
-
Weigh the Analyte: Carefully weigh approximately 10 mg of the analytical standard into the tared vessel. Record the exact weight.
-
Dissolve the Analyte: Add a small amount of this compound to the weighing vessel to dissolve the standard.
-
Transfer to Volumetric Flask: Quantitatively transfer the dissolved standard to a 100 mL Class A volumetric flask using a glass funnel.
-
Rinse the Weighing Vessel: Rinse the weighing vessel multiple times with small volumes of this compound, transferring each rinse into the volumetric flask to ensure all of the standard is transferred.
-
Dilute to Volume: Carefully add this compound to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenize the Solution: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the Exact Concentration:
-
Concentration (ppm or mg/L) = (Mass of standard (mg) / Volume of flask (L))
-
For example, if 10.2 mg of standard was used in a 100 mL (0.1 L) flask, the concentration is 102 ppm.
-
Preparation of Working Standard Solutions (Serial Dilution)
Prepare a series of calibration standards by performing serial dilutions of the primary stock solution. For example, to prepare 10 ppm, 1 ppm, and 0.1 ppm standards:
-
Prepare a 10 ppm Standard:
-
Pipette 10 mL of the 100 ppm primary stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with this compound and homogenize.
-
-
Prepare a 1 ppm Standard:
-
Pipette 1 mL of the 100 ppm primary stock solution (or 10 mL of the 10 ppm standard) into a 100 mL volumetric flask.
-
Dilute to the mark with this compound and homogenize.
-
-
Prepare a 0.1 ppm Standard:
-
Pipette 1 mL of the 10 ppm standard into a 100 mL volumetric flask.
-
Dilute to the mark with this compound and homogenize.
-
Storage and Stability of Standard Solutions
-
Transfer the prepared standard solutions into amber glass vials with PTFE-lined caps to minimize solvent evaporation and exposure to light.
-
Store the standard solutions in a refrigerator or freezer rated for flammable materials.
-
Due to the potential for peroxide formation, it is recommended to prepare fresh working standards daily or weekly. The stability of the stock solution should be monitored regularly, and it should be discarded if any discoloration or precipitation is observed, or after a maximum of one month. The mutagenic peroxides that can form are stable in water but less so in organic solvents.[8]
Data Presentation
The solubility of an analyte in the chosen solvent is a critical factor in preparing standard solutions. Below is a table summarizing the solubility of select organic compounds in this compound.
| Analyte | Chemical Class | Molecular Formula | Solubility in this compound | Temperature (°C) |
| Naphthalene | Polycyclic Aromatic Hydrocarbon | C₁₀H₈ | Soluble | 25 |
| Caffeine (B1668208) | Alkaloid | C₈H₁₀N₄O₂ | Sparingly Soluble | 25 |
| Fluridone | Herbicide | C₁₉H₁₄F₃NO | > 10 g/L | Not Specified |
| Diazinon | Pesticide (Organophosphate) | C₁₂H₂₁N₂O₃PS | Miscible | 25 |
| Chlorpyrifos | Pesticide (Organophosphate) | C₉H₁₁Cl₃NO₃PS | Soluble | 25 |
Note: "Soluble" and "Miscible" are qualitative terms. Quantitative solubility data in this compound is not always readily available. It is recommended to perform a preliminary solubility test for the specific analyte of interest.
Workflow Diagrams
The following diagram illustrates the logical workflow for the preparation of a standard solution in this compound for GC analysis.
Caption: Workflow for Standard Solution Preparation.
The following diagram illustrates the key decision points and safety checks involved in handling this compound.
Caption: this compound Safety and Handling Logic.
References
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. louisville.edu [louisville.edu]
- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Solved: Prepare 100 mL of a 100ppm caffeine standard in HPLC grade water (careful not to breathe H [Chemistry] [gauthmath.com]
- 8. Mutagenic peroxides in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Natural Products from Plants Using Diethyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using diethyl ether for the extraction of a wide range of natural products from plant materials. This compound is a versatile and effective solvent for isolating various bioactive compounds.[1] Its low boiling point simplifies removal post-extraction, a notable advantage in protocol design.[2][3]
Introduction to this compound Extraction
This compound is a common laboratory solvent, particularly useful for liquid-liquid extractions.[4][5] It is considered a non-polar solvent, making it ideal for extracting lipophilic and non-polar compounds from plant matrices.[4][5][6] However, it is also capable of dissolving a range of other organic compounds, including some with moderate polarity.[7] While effective, it is important to note its high flammability and potential for peroxide formation, requiring careful handling and storage.[2][3][7]
Advantages of this compound as an Extraction Solvent:
-
Effective for Non-Polar Compounds: Excellent for extracting lipids, fats, essential oils, and other non-polar secondary metabolites.[3]
-
Low Boiling Point (34.6 °C): This allows for easy removal of the solvent from the extract at low temperatures, minimizing the degradation of thermally sensitive compounds.[2][3][7]
-
Good Selectivity: Its non-polar nature can provide a degree of selectivity in extractions, separating lipids and other non-polar compounds from more polar constituents.
Disadvantages and Safety Precautions:
-
High Flammability: this compound is extremely flammable and its vapors can form explosive mixtures with air. All extractions should be performed in a well-ventilated fume hood, away from ignition sources.[2][3]
-
Peroxide Formation: On exposure to air and light, this compound can form explosive peroxides. It should be stored in airtight, light-resistant containers and tested for peroxides before use, especially if it has been stored for an extended period.[7]
-
Hygroscopic: It can absorb a small amount of water, which may affect the extraction efficiency of highly non-polar compounds.
-
Health Hazards: Inhalation of high concentrations of this compound vapor can cause dizziness, and narcosis. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.
Quantitative Data Summary
The efficiency of this compound extraction can be compared with other solvents. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Extraction Yields with Different Solvents
| Plant Material | This compound Extract Yield (%) | Other Solvent | Other Solvent Extract Yield (%) | Reference |
| Datura metel Leaves | Not specified, but lower than methanol (B129727) and water | Methanol | 85.36 | [8] |
| Distilled Water | 78 | [8] | ||
| Ethyl Acetate | 62.44 | [8] | ||
| Acetone | 62.48 | [8] | ||
| Hexane | 19.4 | [8] | ||
| Chloroform | 13.68 | [8] | ||
| Abutilon theophrasti Medic. leaves | 2.39 (Optimal) | Petroleum Ether | 2.39 (Optimal) | [9] |
Table 2: Comparison of Phytochemical Content in Extracts
| Plant Material | Phytochemical | This compound Extract | Other Solvent Extract | Reference |
| Ecballium elaterium Seeds and Peels | Total Phenolic Content | Lower than methanol and acetone | Methanol > Acetone | [10] |
| Flavonoids | Lower than methanol and acetone | Methanol > Acetone | [10] | |
| Antioxidant Activity (DPPH, ABTS) | Lower than methanol and acetone | Methanol > Acetone | [10] | |
| Pinus brutia Bark | Total Phenolics (mg/g) | Lower than other extracts | 303.79 ± 7.34 - 448.90 ± 1.39 | [11] |
| Proanthocyanidins (mg/g) | Not detected | 225.79 ± 3.94 - 250.40 ± 1.44 | [11] |
Experimental Protocols
The choice of extraction method depends on the nature of the plant material and the target compounds. Below are detailed protocols for common extraction techniques using this compound.
Maceration Protocol
Maceration is a simple and widely used technique that involves soaking the plant material in the solvent.
Materials:
-
Dried and powdered plant material
-
This compound (analytical grade)
-
Erlenmeyer flask or a sealed container
-
Shaker or magnetic stirrer (optional)
-
Filter paper (e.g., Whatman No. 1)
-
Funnel
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Ensure the plant material is thoroughly dried to minimize water content and ground to a fine powder to increase the surface area for extraction.
-
Soaking: Place a known amount of the powdered plant material (e.g., 50 g) into an Erlenmeyer flask. Add a sufficient volume of this compound to completely submerge the plant material (e.g., 500 mL).
-
Extraction: Seal the flask to prevent solvent evaporation. The flask can be left at room temperature for a period of 24 to 72 hours.[10] Occasional shaking or continuous stirring can enhance the extraction efficiency.
-
Filtration: After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.
-
Residue Washing: Wash the plant residue with a small volume of fresh this compound to recover any remaining extract.
-
Solvent Evaporation: Combine the filtrates and evaporate the this compound using a rotary evaporator at a low temperature (below 30°C) to obtain the crude extract.
-
Drying and Storage: Dry the resulting crude extract in a desiccator to remove any residual solvent and store it in a cool, dark place.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that is more efficient than maceration for certain compounds.
Materials:
-
Dried and powdered plant material
-
This compound (analytical grade)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) thimble
-
Rotary evaporator
Procedure:
-
Preparation: Dry and grind the plant material to a fine powder.
-
Loading the Thimble: Place a known amount of the powdered plant material (e.g., 20 g) into a cellulose thimble.
-
Assembly: Place the thimble inside the Soxhlet extractor. Assemble the Soxhlet apparatus with the round-bottom flask containing this compound (e.g., 250 mL) and the condenser on top.
-
Extraction: Heat the round-bottom flask using a heating mantle. The this compound will vaporize, rise into the condenser, liquefy, and drip back onto the plant material in the thimble. Once the thimble is full, the solvent will siphon back into the round-bottom flask, carrying the extracted compounds. This cycle is repeated multiple times. The extraction is typically run for 6 to 24 hours.
-
Solvent Recovery: After the extraction is complete, cool the apparatus. The this compound in the round-bottom flask now contains the extracted compounds. Recover the solvent using a rotary evaporator at a low temperature.
-
Drying and Storage: Dry the crude extract in a desiccator and store it appropriately.
Visualized Workflows
The following diagrams illustrate the experimental workflows for maceration and Soxhlet extraction.
Caption: Workflow for Maceration Extraction.
Caption: Workflow for Soxhlet Extraction.
References
- 1. This compound extract: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. scialert.net [scialert.net]
- 9. tandfonline.com [tandfonline.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. This compound extracts: Topics by Science.gov [science.gov]
Application Notes and Protocols for the Recrystallization of a Nonpolar Compound from a Diethyl Ether/Hexane Mixture
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The selection of an appropriate solvent system is paramount to achieving high purity and recovery. For nonpolar compounds, a mixed-solvent system is often employed when no single solvent meets the ideal criteria of high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This document provides a detailed guide to the principles and practice of recrystallizing a nonpolar compound using a diethyl ether and hexane (B92381) solvent system.
This compound serves as the "good" solvent, readily dissolving a wide range of nonpolar to moderately polar organic molecules at or near its boiling point.[1][2][3][4] Hexane, a nonpolar solvent, acts as the "bad" solvent or anti-solvent, in which the compound of interest has limited solubility.[5][6][7][8] By carefully manipulating the ratio of these two miscible solvents, a solution can be prepared that is saturated at a high temperature and supersaturated upon cooling, leading to the formation of pure crystals.
Principles of Mixed-Solvent Recrystallization
The efficacy of mixed-solvent recrystallization relies on the differential solubility of the target compound in the two solvents. The ideal "good" solvent will dissolve the compound completely when hot, while the ideal "bad" solvent will be a poor solvent for the compound at all temperatures. The process involves dissolving the impure solid in a minimal amount of the hot "good" solvent (this compound) to create a saturated or near-saturated solution. The "bad" solvent (hexane) is then added portion-wise to the hot solution until the point of saturation is reached, often indicated by the appearance of slight turbidity or cloudiness.[9][10][11][12] A small addition of the "good" solvent will clarify the solution, which is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities ideally remain dissolved in the mother liquor.[13]
Data Presentation
To illustrate the selection of an appropriate solvent system and the optimization of the recrystallization process, the following tables present representative data for a hypothetical nonpolar compound, "Compound X."
Table 1: Solubility Profile of Compound X in this compound and Hexane
| Temperature (°C) | Solubility in this compound ( g/100 mL) | Solubility in Hexane ( g/100 mL) |
| 0 | 2.5 | 0.1 |
| 25 (Room Temp) | 15.0 | 0.5 |
| 35 (Boiling Point of this compound) | 45.0 | 1.0 |
This data illustrates that this compound is a suitable "good" solvent due to the significant increase in Compound X's solubility with temperature. Hexane is an effective "bad" solvent as Compound X exhibits low solubility even at elevated temperatures.
Table 2: Optimization of this compound/Hexane Solvent Ratio for Recrystallization of 5.0 g of Impure Compound X
| Trial | Initial this compound Volume (mL) | Volume of Hexane Added (mL) | Final Solvent Ratio (Ether:Hexane) | Crystal Appearance | % Recovery | Purity (by HPLC) |
| 1 | 15 | 5 | 3:1 | Small needles | 75% | 98.5% |
| 2 | 12 | 10 | ~1:1 | Well-formed plates | 88% | 99.7% |
| 3 | 10 | 15 | ~1:1.5 | Fine powder (rapid precipitation) | 92% | 97.2% |
| 4 | 12 | 8 | 3:2 | Large, well-formed plates | 85% | 99.6% |
This table demonstrates the importance of optimizing the solvent ratio. A ratio of approximately 1:1 (Trial 2) provided the best balance of high recovery and excellent purity with good crystal morphology. Rapid precipitation, as seen in Trial 3 with a higher proportion of hexane, can lead to the trapping of impurities.
Experimental Protocols
This section provides a detailed protocol for the recrystallization of a nonpolar compound using a this compound/hexane solvent system.
Materials:
-
Impure nonpolar compound
-
This compound (anhydrous)
-
Hexane (anhydrous)
-
Erlenmeyer flasks (2)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Pasteur pipettes and bulbs
-
Watch glass
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Protocol:
-
Preparation:
-
Place approximately 5.0 g of the impure nonpolar compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate 50 mL Erlenmeyer flask, add approximately 30 mL of this compound. Place this flask on a hot plate set to a low temperature (around 40-50°C) in a well-ventilated fume hood. Caution: this compound is extremely flammable and has a low boiling point (34.6°C). Avoid open flames and ensure proper ventilation.
-
Gently warm approximately 30 mL of hexane in another flask.
-
-
Dissolution:
-
Add a minimal amount of the warm this compound to the flask containing the impure compound while stirring. Continue adding the warm this compound in small portions until the compound is completely dissolved. Aim to use the minimum volume of solvent necessary.
-
-
Inducing Saturation:
-
Once the compound is fully dissolved, slowly add the warm hexane dropwise to the hot this compound solution while stirring continuously.
-
Continue adding hexane until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
-
Clarification:
-
To the cloudy solution, add a few drops of warm this compound, just enough to redissolve the precipitate and make the solution clear again.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper and connect it to a vacuum flask.
-
Wet the filter paper with a small amount of a cold this compound/hexane mixture (in the optimized ratio determined previously).
-
Quickly pour the cold crystal slurry into the Büchner funnel and apply the vacuum to collect the crystals.
-
Wash the crystals with a small amount of the ice-cold this compound/hexane mixture to remove any adhering mother liquor containing impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the weight of the dried, purified crystals and calculate the percent recovery.
-
Assess the purity of the recrystallized compound by measuring its melting point and comparing it to the literature value, or by using analytical techniques such as HPLC or TLC.
-
Visualizations
Diagram 1: Experimental Workflow for Mixed-Solvent Recrystallization
Caption: A workflow diagram illustrating the key steps in the mixed-solvent recrystallization process.
Diagram 2: Decision Tree for Solvent System Selection
Caption: A decision tree for selecting an appropriate recrystallization solvent system.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. reddit.com [reddit.com]
- 8. Recrystallization Of Benzoic Acid Lab Report - 852 Words | Bartleby [bartleby.com]
- 9. Recrystallization Of Naphthalene Lab Report - 1261 Words | Bartleby [bartleby.com]
- 10. ukessays.com [ukessays.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols: Proper Handling and Storage of Diethyl Ether in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe handling and storage of diethyl ether in a research laboratory setting. Adherence to these procedures is critical to mitigate the risks associated with this highly flammable and peroxide-forming chemical.
Introduction
This compound is a common solvent used in laboratories for extractions and as a reaction medium. However, its high volatility, extreme flammability, and potential to form explosive peroxides upon exposure to air and light necessitate stringent safety protocols.[1][2] The auto-ignition temperature of this compound is particularly low at 160°C, meaning it can be ignited by a hot surface without a direct flame or spark.[3][4] These application notes and protocols are designed to ensure the safety of laboratory personnel and compliance with safety regulations.
Quantitative Hazard Data
A summary of the key quantitative safety data for this compound is presented in the tables below. This information is essential for risk assessment and the implementation of appropriate safety controls.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60-29-7 | [5] |
| Molecular Formula | C₄H₁₀O | |
| Molecular Weight | 74.12 g/mol | |
| Boiling Point | 34.6 °C (94.3 °F) | [5] |
| Flash Point | -45 °C (-49 °F) | [1] |
| Auto-ignition Temperature | 160 °C (320 °F) | [1] |
| Explosive Limits in Air | 1.7% - 48.0% by volume | [1][6] |
| Vapor Density | 2.55 (Air = 1) | [1] |
| Water Solubility | Soluble at 20°C | [5] |
Table 2: Recommended Storage and Handling Guidelines
| Guideline | Recommendation | Source |
| Storage Time (Unopened) | Maximum 12 months | [7][8] |
| Storage Time (Opened) | Maximum 6 months | [3][8] |
| Peroxide Testing Frequency | Every 3 months after opening | [3] |
| Storage Temperature | 15 °C to 25 °C | [5][9] |
| Personal Protective Equipment (PPE) | Safety goggles, flame-resistant lab coat, nitrile or polyvinyl alcohol gloves | [1][3] |
Experimental Protocols
3.1. Protocol for Peroxide Detection in this compound
The formation of peroxides in this compound is a significant safety hazard as these compounds can be explosive when dry.[1] Therefore, routine testing for peroxides is mandatory for all opened containers of this compound.[1] If white crystals are observed around the cap or in the bottle, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[3][4]
Materials:
-
This compound sample
-
Peroxide test strips (e.g., Quantofix®) or Potassium Iodide (KI) solution
-
Appropriate PPE (safety goggles, face shield, flame-resistant lab coat, solvent-resistant gloves)[1]
Procedure:
-
Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as white crystals around the cap or within the liquid.[1][3] If crystals are present, do not proceed and contact EHS.
-
Perform the Test in a Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood.[8]
-
Using Peroxide Test Strips:
-
Immerse the test strip into the this compound sample for approximately 1 second.[10]
-
Allow the solvent to evaporate from the strip.[10]
-
Breathe on the reaction zone of the strip 4 times for 3-5 seconds each, or briefly immerse it in distilled water.[10]
-
Compare the color of the strip to the color scale provided by the manufacturer to determine the peroxide concentration.
-
-
Using Potassium Iodide (KI) Test:
-
Prepare a fresh 10% (w/v) potassium iodide solution.[10]
-
In a test tube, mix 1 ml of the fresh 10% KI solution with 10 ml of the this compound sample.[10]
-
Add a few drops of hydrochloric acid.[10]
-
The formation of a yellow to brown color in the aqueous phase indicates the presence of peroxides.[11] A blue color will result if a starch indicator is added in the presence of peroxides.[10]
-
Interpretation of Results:
| Peroxide Concentration | Action | Source |
| < 25 ppm | Considered safe for general use. | [12] |
| 25 - 100 ppm | Not recommended for distillation or concentration. | [12] |
| > 100 ppm | Highly hazardous. Do not handle. Contact EHS for immediate disposal. | [12] |
3.2. Protocol for General Handling and Storage of this compound
This protocol outlines the standard operating procedures for the safe handling and storage of this compound in a research laboratory.
Receiving and Storage:
-
Date Containers: Upon receipt, all containers of this compound must be labeled with the date received and the date opened.[3][8]
-
Segregated Storage: Store this compound in a designated flammable storage cabinet away from incompatible materials such as oxidizers, strong acids, halogens, and sulfur compounds.[3][7]
-
Ventilation and Temperature Control: Store containers in a cool, dry, and well-ventilated area, away from heat, sunlight, and ignition sources.[7][9] The recommended storage temperature is between 15-25°C.[5]
-
Container Integrity: Ensure containers are tightly sealed to prevent the escape of vapors and exposure to air.[7] Never use a container that is dented or otherwise compromised.[13]
Handling and Use:
-
Work in a Fume Hood: Always handle this compound in a properly functioning chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a fully buttoned lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable for low volumes).[3][8] For larger volumes (>1 liter), heavy-duty gloves such as butyl rubber are recommended.[7]
-
Grounding: When transferring this compound between metal containers, use a grounding cable to prevent the buildup of static electricity.[4][7]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-explosion-proof electrical equipment.[8][14]
Waste Disposal:
-
Hazardous Waste: this compound must be disposed of as hazardous waste.[3] Never pour it down the drain.[7]
-
Waste Containers: Collect waste this compound in a clearly labeled, sealable container.[1] The container should be labeled "HAZARDOUS WASTE - this compound".[1]
-
Storage of Waste: Store waste containers in a designated area, preferably within a flammable storage cabinet, and keep them closed at all times.[3][7]
-
Pickup: Arrange for waste pickup through your institution's EHS department.[7]
Spill and Emergency Procedures:
-
Minor Spills (<1 L):
-
Major Spills (>1 L) or if there is a fire hazard:
Visualizations
Diagram 1: this compound Peroxide Testing Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. louisville.edu [louisville.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. wcu.edu [wcu.edu]
- 5. rcilabscan.com [rcilabscan.com]
- 6. ETHYL ETHER (this compound) | Occupational Safety and Health Administration [osha.gov]
- 7. purdue.edu [purdue.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. carlroth.com [carlroth.com]
- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 11. This compound peroxide - Wikipedia [en.wikipedia.org]
- 12. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. ehs.com [ehs.com]
- 15. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 16. scribd.com [scribd.com]
Application Notes and Protocols for the Williamson Ether Synthesis of Asymmetrical Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the formation of ethers. This robust and versatile reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or other suitable electrophile possessing a good leaving group.[1] The synthesis is of paramount importance in both laboratory and industrial settings, particularly in drug development for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful synthesis of asymmetrical ethers.
Reaction Mechanism and Key Considerations
The core of the Williamson ether synthesis is an SN2 reaction where a nucleophilic alkoxide ion performs a backside attack on an electrophilic carbon of an alkylating agent. This concerted mechanism displaces a leaving group, typically a halide (I⁻, Br⁻, Cl⁻) or a sulfonate ester (e.g., tosylate, mesylate), resulting in the formation of an ether.[1]
Several factors must be carefully considered to ensure a high-yielding synthesis of the desired asymmetrical ether:
-
Choice of Reactants : For the synthesis of an asymmetrical ether (R-O-R'), two pathways are possible: R-O⁻ + R'-X or R'-O⁻ + R-X. To minimize the competing E2 elimination reaction, the preferred route utilizes the more sterically hindered alkoxide and the less sterically hindered (preferably primary) alkyl halide.[3] Tertiary alkyl halides are generally unsuitable as they almost exclusively lead to elimination products.[1] Secondary alkyl halides may be used, but often result in a mixture of substitution and elimination products.[3]
-
Base : A strong base is required to deprotonate the alcohol and form the nucleophilic alkoxide. Common bases include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[1] The choice of base is often dependent on the acidity of the alcohol; for instance, more acidic phenols can be effectively deprotonated by weaker bases like K₂CO₃.[4]
-
Solvent : Polar aprotic solvents such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are favored as they solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the anion. Protic solvents can slow the reaction rate by solvating the nucleophile.
-
Temperature : The reaction is typically conducted at temperatures ranging from 50 to 100 °C. It is important to note that higher temperatures can favor the E2 elimination side reaction.
-
Leaving Group : The reactivity of the alkylating agent is influenced by the leaving group, with the general trend being I > Br > Cl > OTs.
Diagrams
Caption: General mechanism of the Williamson ether synthesis.
Caption: General experimental workflow for Williamson ether synthesis.
Data Presentation
The yield of asymmetrical ethers in the Williamson synthesis is highly dependent on the choice of reactants and reaction conditions. Below are tables summarizing quantitative data from various literature sources.
Table 1: Synthesis of Various Asymmetrical Ethers
| Entry | Alcohol/Phenol | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | 1-Octyl bromide | K₂CO₃ | DMF | 80 | 2 | 95 |
| 2 | p-Cresol | Benzyl chloride | K₂CO₃ | DMF | 80 | 2 | 98 |
| 3 | 2-Naphthol (B1666908) | 1-Bromobutane (B133212) | NaOH | Ethanol (B145695) | 78 | 1 | 50-95[1] |
| 4 | Benzyl alcohol | Ethyl iodide | K₂CO₃ | DMSO | 50 | 3 | 91 |
| 5 | Isopropanol | Benzyl bromide | K₂CO₃ | DMSO | 50 | 3.5 | 85 |
Table 2: Influence of Solvent on the Synthesis of Benzyl Ethyl Ether
| Entry | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | DMF | 50 | 3 | 81 |
| 2 | Acetonitrile | 50 | 4.5 | 64 |
| 3 | Toluene | 50 | 5 | 62 |
| 4 | Isopropanol | 50 | 5 | 55 |
| 5 | 1,4-Dioxane | 50 | 6 | 41 |
| 6 | DMSO | 50 | 3 | 90 |
| 7 | NMP | 50 | 4 | 74 |
| Conditions: Benzyl alcohol (1.5 mmol), Ethyl iodide (1 mmol), K₂CO₃ (1 mmol), TBAI (1 mmol). |
Application in Drug Development
The Williamson ether synthesis is a key transformation in the synthesis of numerous pharmaceuticals. For example, it is employed in the synthesis of the anti-cancer drug Gefitinib . The final step involves the etherification of a quinazoline (B50416) intermediate with 4-(3-chloropropyl)morpholine (B193441).
Table 3: Synthesis of Gefitinib via Williamson Etherification
| Entry | Quinazoline Intermediate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline | 4-(3-chloropropyl)morpholine | K₂CO₃ | DMF | 80 | 3 | 93[5] |
| 2 | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline | 4-(3-chloropropyl)morpholine | Cs₂CO₃ | DMF | 40 | - | - |
Experimental Protocols
Protocol 1: Synthesis of 2-Butoxynaphthalene
This protocol is adapted from a literature procedure for the synthesis of an asymmetrical aryl alkyl ether.[1]
Materials:
-
2-Naphthol
-
1-Bromobutane
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
To a 5 mL conical reaction vial equipped with a magnetic stir vane, add 2-naphthol (150 mg, 1.04 mmol) and ethanol (2.5 mL).
-
While stirring, add crushed solid sodium hydroxide (87 mg, 2.18 mmol).
-
Fit the vial with an air condenser and heat the solution to reflux for 10 minutes to form the sodium naphthoxide.
-
Allow the solution to cool to approximately 60 °C.
-
Add 1-bromobutane (0.15 mL, 1.35 mmol) via syringe.
-
Reheat the reaction mixture to reflux and maintain for 50 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, transfer the contents to a small Erlenmeyer flask.
-
Add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-butoxynaphthalene.
Protocol 2: Synthesis of a Gefitinib Intermediate
This protocol describes the crucial etherification step in the synthesis of the anti-cancer drug Gefitinib.[5]
Materials:
-
4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline
-
4-(3-chloropropyl)morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, suspend 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline (e.g., 0.238 mmol) in DMF (2 mL).
-
Add potassium carbonate (e.g., 0.475 mmol, 2 equivalents).
-
To the stirred mixture, add 4-(3-chloropropyl)morpholine (e.g., 0.475 mmol, 2 equivalents).
-
Heat the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction for completion using TLC.
-
Upon completion, cool the mixture to room temperature and add cold water (5 mL).
-
Extract the aqueous mixture with chloroform (B151607) (2 x 5 mL).
-
Dry the combined organic layers with anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired Gefitinib.
Conclusion
The Williamson ether synthesis remains a highly relevant and widely utilized method for the preparation of asymmetrical ethers. Its application is extensive, particularly in the pharmaceutical industry for the construction of complex molecules. By carefully selecting the reactants, base, and solvent, and by optimizing the reaction conditions, researchers can achieve high yields of the desired ether products. The protocols and data provided herein serve as a comprehensive guide for the successful implementation of this essential organic transformation.
References
Application Note: Synthesis of Diethyl Ether via Acid-Catalyzed Dehydration of Ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl ether is a colorless, highly volatile, and flammable liquid with a characteristic sweetish odor.[1][2][3] It is a crucial organic compound widely utilized as a non-polar aprotic solvent in laboratories for extractions and reactions (like the Grignard synthesis), and historically as a general anesthetic.[1][3][4][5] The industrial and laboratory-scale synthesis of this compound is commonly achieved through the acid-catalyzed dehydration of ethanol (B145695).[4][6][7] This method, known since the 16th century, involves heating ethanol with a strong acid, typically concentrated sulfuric acid or phosphoric(V) acid, which acts as a catalyst.[1][7]
The reaction is highly sensitive to temperature.[8] At temperatures around 130-140°C, the bimolecular dehydration (SN2 reaction) is favored, leading to the formation of this compound.[7] However, if the temperature rises to 150°C or above, an intramolecular dehydration (elimination reaction) predominates, yielding ethylene (B1197577) gas as the main product.[7][8][9] While homogeneous catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate from the product.[10] Consequently, research has also focused on heterogeneous catalysts, such as alumina (B75360) (Al₂O₃) and zeolites (like ZSM-5), for vapor-phase dehydration, which can offer advantages in catalyst recovery and reduced corrosiveness.[10][11][12]
Reaction Mechanism
The acid-catalyzed formation of this compound from ethanol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][13] The process involves three main steps:
-
Protonation of Ethanol: An ethanol molecule is protonated by the acid catalyst (e.g., H₂SO₄) to form an ethyl oxonium ion. This step converts the poor leaving group (-OH) into a good leaving group (-OH₂).[7][13][14]
-
Nucleophilic Attack: A second molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbon of the protonated ethanol molecule.[8][14] This is a slow, rate-determining step that results in the displacement of a water molecule and the formation of a protonated this compound.[13]
-
Deprotonation: The protonated this compound is deprotonated by a weak base (like water or another ethanol molecule) to yield the final product, this compound, and regenerate the acid catalyst.[7][13][14]
Data Presentation
Table 1: Reaction Conditions and Yields
| Parameter | Condition / Value | Outcome / Notes | Citations |
| Reactants | Ethanol (C₂H₅OH) | Serves as both the substrate and the nucleophile. | [7] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Homogeneous catalyst, protonates ethanol. | [6][7] |
| Alumina (γ-Al₂O₃), Zeolites (HZSM-5) | Heterogeneous catalysts for vapor-phase synthesis. Offer easier separation. | [10][11] | |
| Temperature (Ether Synthesis) | 130 - 140 °C | Favors bimolecular substitution (SN2) to produce this compound. | [7][15] |
| Temperature (Alkene Synthesis) | > 150 °C | Favors elimination (E2) to produce ethylene. | [7][8][9] |
| Ethanol Conversion | ~56% (with HZSM-5 catalyst at 140°C) | Varies significantly with catalyst and conditions. | [11][16] |
| ~95% (with γ-Al₂O₃ catalyst at 225°C) | Higher temperatures in vapor-phase reactions can increase conversion. | [10] | |
| Product Yield | ~11% (with γ-Al₂O₃ catalyst at 175°C) | Yield is highly dependent on optimizing temperature and flow rate. | [10] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Citations |
| Molecular Formula | C₄H₁₀O | [3] |
| Molecular Weight | 74.12 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | 34.6 °C | [2] |
| Melting Point | -116 °C | [2] |
| Density | 0.71 g/cm³ | [2] |
| Solubility | Slightly soluble in water; miscible with ethanol. | [2][3] |
| ¹H NMR | Triplet (δ ≈ 1.2 ppm, -CH₃), Quartet (δ ≈ 3.5 ppm, -OCH₂-) | [17] |
| IR Spectrum ( 주요 peaks) | Strong C-O stretch (~1120 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹) | [18] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
This protocol describes the synthesis of this compound via the continuous addition of ethanol to a heated mixture of ethanol and sulfuric acid.
Safety Precautions:
-
Extreme Flammability: this compound is highly volatile and flammable. Its vapors are heavier than air and can travel to an ignition source.[3][15] All heating must be done using a spark-free heating mantle or water bath in a well-ventilated fume hood. No open flames.
-
Corrosive Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. Store the final product in a tightly sealed, opaque container.[15]
Materials and Reagents:
-
Ethanol (95% or absolute)
-
Concentrated Sulfuric Acid (98%)
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
Three-neck round-bottom flask (500 mL)
-
Dropping/addition funnel
-
Distillation head with condenser and receiving flask
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel in one neck, a thermometer in the central neck (with the bulb submerged in the liquid), and the distillation apparatus in the third neck. Place the receiving flask in an ice bath to minimize evaporation of the volatile product.
-
Initial Reaction Mixture: Carefully add 90 mL of ethanol to the three-neck flask. Cool the flask in an ice bath.[19] Slowly and with constant swirling, add 80 mL of concentrated sulfuric acid dropwise through the addition funnel.[19] The addition should be slow to control the exothermic reaction.
-
Reaction and Distillation: Remove the ice bath and place the flask on the heating mantle. Heat the mixture to 130-140°C.[7][15] Once this temperature is reached, begin adding more ethanol from the dropping funnel at a rate that is approximately equal to the rate of distillation (e.g., about 2 drops per second).[15]
-
Maintaining Volume: Continue adding ethanol while maintaining the reaction temperature in the 130-140°C range. The total volume of ethanol added can be up to 250 mL.[19] Stop heating after all the ethanol has been added and distillation ceases.
-
Purification (Workup):
-
Transfer the cooled distillate to a separatory funnel.
-
Wash the crude ether by shaking it with 50 mL of 10% NaOH solution to neutralize any acidic residue (e.g., sulfur dioxide or entrained sulfuric acid).[15] Carefully vent the funnel. Drain and discard the lower aqueous layer.
-
Next, wash the ether with 50 mL of saturated NaCl solution to remove most of the unreacted ethanol and water.[15] Drain and discard the aqueous layer.
-
-
Drying: Transfer the washed ether to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous calcium chloride to the ether and swirl.[15][20] Let it stand for at least 2 hours (or overnight) to remove residual water.
-
Final Distillation: Carefully decant or filter the dried ether into a clean distillation apparatus. Distill the ether using a water bath heated to no more than 45°C.[15] Collect the fraction that boils between 31-36°C.[15]
-
Characterization: The final product can be characterized by its boiling point and spectroscopic methods such as IR and NMR spectroscopy.
References
- 1. dwsim.fossee.in [dwsim.fossee.in]
- 2. This compound | 60-29-7 [chemicalbook.com]
- 3. This compound | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Industrial production of this compound | PPTX [slideshare.net]
- 5. Sciencemadness Discussion Board - this compound - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The formation of this compound from ethanol is catalysed class 12 chemistry CBSE [vedantu.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. matec-conferences.org [matec-conferences.org]
- 11. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 12. Kinetics of the catalytic dehydration of ethanol over alumina - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. sarthaks.com [sarthaks.com]
- 14. Describe the mechanism of the formation of this compound from ethanol - askIITians [askiitians.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound(60-29-7) 1H NMR spectrum [chemicalbook.com]
- 18. Ethyl ether [webbook.nist.gov]
- 19. scribd.com [scribd.com]
- 20. CN105481661A - Method for preparing this compound by using ethanol - Google Patents [patents.google.com]
The Use of Diethyl Ether as an Anesthetic for Rodents in Laboratory Procedures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the use of diethyl ether as an anesthetic agent for rodents in laboratory settings. Historically, this compound was a common anesthetic due to its ease of administration via the open-drop method and a perceived wide margin of safety. However, its use in modern research is now strongly discouraged and often prohibited by institutional animal care and use committees (IACUCs) due to significant safety concerns for both the animals and laboratory personnel. These concerns include its extreme flammability, the potential for the formation of explosive peroxides, and its irritant properties which can cause distress and adverse physiological reactions in rodents. This document will detail the historical context, the advantages and disadvantages of this compound, and provide protocols for its use where scientifically justified and approved. Furthermore, it will present a comparative analysis with modern anesthetic agents and detail safety procedures for handling this hazardous chemical.
Introduction: Historical Context and Current Status
This compound was one of the first general anesthetics to be widely used in both human and veterinary medicine. Its application in the laboratory setting for rodent anesthesia was prevalent due to the simplicity of the open-drop method, which does not require expensive and complex equipment like calibrated vaporizers. Ether is a slow-onset, long-acting anesthetic, which was thought to provide a greater margin of safety in preventing over-anesthetization compared to rapid-onset agents when using the open-drop technique.[1]
Despite its historical use, the significant disadvantages associated with this compound have led to a substantial decline in its application in laboratory animal science. The primary concerns are its extreme flammability and the risk of explosion.[1] Ether vapor can form explosive mixtures with air, and the liquid can form explosive peroxides upon storage, especially in the presence of light and air.[1] From an animal welfare perspective, this compound is a potent irritant to the respiratory tract, eyes, and nose, which can cause distress, coughing, and excessive bronchial and salivary secretions during induction.[1] The induction and recovery from ether anesthesia are also relatively slow and can be associated with agitation.[1] Consequently, modern, safer, and more effective inhalant anesthetics like isoflurane (B1672236) and sevoflurane (B116992) are now the standard of care. The use of this compound in animal research is now generally not allowed without strong scientific justification and approval from the relevant institutional ethics and safety committees.[1]
Comparative Analysis of Anesthetic Agents
The choice of anesthetic agent has a profound impact on experimental outcomes and animal welfare. The following table summarizes the key characteristics of this compound in comparison to commonly used modern inhalant anesthetics.
| Feature | This compound | Isoflurane | Sevoflurane |
| Induction Time | Slow (5-10 minutes)[1] | Rapid (typically under 5 minutes with 4-5% concentration)[2][3] | Very Rapid |
| Recovery Time | Prolonged[1] | Rapid | Very Rapid |
| Analgesic Properties | Good | Limited | Limited |
| Muscle Relaxation | Good | Good | Good |
| Cardiovascular Effects | Minimal myocardial depression; stimulates sympathetic nervous system | Dose-dependent hypotension | Dose-dependent hypotension |
| Respiratory Effects | Respiratory irritant, can cause secretions and laryngospasm[1] | Respiratory depression | Respiratory depression |
| Metabolism | Minimal | Minimal (approx. 0.2%) | Minimal (approx. 3-5%) |
| Safety for Personnel | High risk (flammable, explosive peroxides, irritant)[1] | Lower risk (non-flammable) | Lower risk (non-flammable) |
| Animal Welfare Concerns | Distress on induction due to irritation, prolonged recovery[1] | Smoother induction and recovery | Smoother induction and recovery |
| Equipment | Open-drop method (simple) or vaporizer | Requires a calibrated vaporizer for precise delivery[2][4] | Requires a calibrated vaporizer for precise delivery |
Signaling Pathways and Mechanism of Action
The anesthetic effects of this compound, like other volatile anesthetics, are mediated through its interaction with several neurotransmitter-gated ion channels in the central nervous system. The primary mechanism involves the enhancement of inhibitory neurotransmission and the reduction of excitatory neurotransmission.
Key Molecular Targets:
-
GABAA and Glycine (B1666218) Receptors: this compound potentiates the function of inhibitory γ-aminobutyric acid type A (GABAA) and glycine receptors. These are ligand-gated chloride channels that, when activated, lead to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. Ether enhances the effect of the endogenous ligands (GABA and glycine), thereby increasing inhibitory tone in the central nervous system.
-
NMDA Receptors: this compound inhibits the function of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate (B1630785) receptors responsible for excitatory synaptic transmission. By inhibiting NMDA receptors, ether reduces the excitatory signaling in the brain.
-
Two-Pore-Domain Potassium (K2P) Channels: Emerging evidence suggests that volatile anesthetics, including this compound, can activate certain K2P channels, such as TREK-1. This activation is thought to occur through a membrane-mediated mechanism involving the disruption of lipid rafts and subsequent activation of phospholipase D2 (PLD2), leading to the production of phosphatidic acid (PA) which in turn activates the channel. Activation of these potassium channels contributes to neuronal hyperpolarization and reduced excitability.
Caption: Signaling pathways affected by this compound leading to anesthesia.
Experimental Protocols
The use of this compound for rodent anesthesia should only be performed after receiving specific approval from the IACUC and with strict adherence to safety protocols. The open-drop method is the most common technique for administration.
Materials
-
This compound (analytical grade)
-
Glass desiccator or another sealable glass container of appropriate size for the animal
-
Wire mesh or perforated platform
-
Cotton balls or gauze pads
-
Appropriately sized cage for recovery
-
Heating pad
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., polyvinyl alcohol), lab coat
Pre-Anesthetic Procedure
-
Ensure all work with this compound is conducted within a certified chemical fume hood.
-
Weigh the animal to ensure appropriate monitoring and for any potential concurrent drug administration.
-
Prepare the recovery cage with a heating source to prevent hypothermia during recovery.
-
Place a wire mesh or perforated platform at the bottom of the desiccator to prevent the animal from coming into direct contact with the liquid ether.
Anesthetic Induction
-
Apply a small amount of this compound to a cotton ball or gauze pad. The effective concentration of ether for anesthesia is approximately 1.9%, which can be achieved by using 0.08 mL of ether per liter of the container's volume.[1]
-
Place the ether-soaked cotton ball/gauze under the wire mesh in the desiccator.
-
Place the rodent in the desiccator and securely close the lid.
-
Continuously monitor the animal through the glass. Induction is characterized by a period of excitement followed by loss of consciousness. Induction typically takes 5 to 10 minutes.[1]
-
Loss of the righting reflex (the animal does not attempt to right itself when the container is gently tilted) indicates the initial stages of anesthesia.
Monitoring Anesthetic Depth
Proper monitoring is crucial to prevent overdose. The stages of anesthesia, as originally described by Guedel for ether, can be a useful guide:
-
Stage I (Analgesia/Disorientation): Animal may show excitement or voluntary movement.
-
Stage II (Excitement/Delirium): Characterized by involuntary movement, vocalization, and irregular breathing. This stage should be passed through as quickly as possible.
-
Stage III (Surgical Anesthesia): This stage is divided into planes:
-
Plane 1 (Light): Regular breathing, loss of righting reflex, but reflexes like the pedal withdrawal (toe pinch) reflex are still present.
-
Plane 2 (Medium): Regular but slower and deeper respiration, loss of pedal withdrawal reflex. This is the desired plane for most surgical procedures.
-
Plane 3 (Deep): Respiration becomes shallow, heart rate and blood pressure drop. This plane is too deep for most procedures.
-
-
Stage IV (Medullary Paralysis/Overdose): Respiratory and cardiovascular collapse, leading to death.
Key Parameters to Monitor:
-
Respiratory Rate and Pattern: A normal respiratory rate for an anesthetized mouse is 55-100 breaths/min, and for a rat is 70-110 breaths/min.[3][5] A 50% reduction from the baseline rate is common under anesthesia.[3][5] Shallow and rapid breathing may indicate the animal is too light, while deep, slow breathing suggests the anesthetic plane is too deep.[3][5]
-
Reflexes:
-
Righting Reflex: Loss indicates onset of anesthesia.
-
Pedal Withdrawal Reflex (Toe Pinch): A firm pinch of a toe should not elicit a withdrawal response in an adequate plane of surgical anesthesia.
-
Palpebral Reflex (Blink Reflex): Gently touching the corner of the eye should not elicit a blink in a surgical plane of anesthesia.
-
-
Muscle Tone: A gradual relaxation of muscle tone occurs as anesthetic depth increases.
Recovery
-
Once the procedure is complete, remove the animal from the desiccator and place it in the prepared recovery cage.
-
Place the recovery cage on a heating pad set to a low temperature to maintain the animal's body temperature.
-
Monitor the animal continuously until it is fully ambulatory.
-
Ensure the animal has easy access to food and water once it has recovered.
Management of Complications
-
Respiratory Depression: If respiration becomes excessively slow or ceases, immediately remove the animal from the ether source. Gently stimulate the animal and provide supplemental oxygen if available. Administration of a respiratory stimulant like doxapram (B1670896) (5-10 mg/kg IP) can be considered.[3][5]
-
Overdose: Signs include cessation of breathing and a pale or bluish color of the mucous membranes. The prognosis is poor, but immediate removal from the anesthetic and attempts at resuscitation may be attempted.[5]
Safety Protocols for Handling this compound
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
-
Storage: Store this compound in a cool, dry, well-ventilated, and dark place in a tightly sealed container. It should be stored in a flammable liquid storage cabinet.
-
Peroxide Formation: this compound can form explosive peroxides upon exposure to air and light. Containers should be dated upon receipt and upon opening. Unopened containers should be disposed of after 12 months, and opened containers after 6 months.[1] Never use ether from a container with visible crystal formation around the cap.
-
Handling: All work with this compound must be performed in a chemical fume hood.[1] Use the smallest quantity necessary for the procedure.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Spill and Disposal: Have a spill kit rated for flammable liquids readily available. All materials contaminated with ether (e.g., cotton balls, gauze) should be left in the fume hood to allow the ether to fully evaporate before being disposed of as hazardous waste.
Logical Workflow for Anesthetic Selection
The following diagram illustrates the decision-making process for selecting an anesthetic for a rodent procedure, emphasizing why this compound is generally not a recommended choice.
Caption: Decision workflow for selecting a rodent anesthetic.
Conclusion
While this compound has a significant place in the history of anesthesia, its use in modern laboratory animal research is fraught with considerable risks to both the animals and personnel. The availability of safer and more effective anesthetic agents, such as isoflurane and sevoflurane, has rendered the routine use of this compound obsolete. In the rare instances where its use is scientifically justified and approved, it must be handled with extreme caution and in strict accordance with institutional safety protocols. Researchers are strongly encouraged to adopt modern anesthetic techniques to ensure the highest standards of animal welfare and laboratory safety.
References
Troubleshooting & Optimization
how to safely quench a Grignard reaction in diethyl ether
This guide provides detailed protocols and troubleshooting advice for safely quenching Grignard reactions conducted in diethyl ether.
Frequently Asked Questions (FAQs)
Q1: Why is the quenching of a Grignard reaction so hazardous?
A1: The quenching process is hazardous primarily because Grignard reagents are extremely strong bases and react violently with protic substances like water.[1][2] This reaction is highly exothermic, meaning it releases a significant amount of heat.[3][4] When combined with the low boiling point and high flammability of this compound, this heat can cause the solvent to boil vigorously, potentially leading to a fire, an uncontrolled pressure buildup, or a "volcano" where the reaction mixture erupts from the flask.[5][6][7]
Q2: What is the "induction period" during quenching and why is it dangerous?
A2: The induction period is a delay between the initial addition of the quenching agent (like water) and the start of the vigorous reaction.[7][8] This delay can be deceptive, leading a researcher to add more quenching agent than is safe. When the reaction finally initiates, the excess reagent reacts all at once, causing a sudden and violent exotherm that can overwhelm cooling measures and eject the reaction mixture from the flask.[7] It is crucial to add the quenching agent slowly and wait for the reaction to respond before adding more.[7][8]
Q3: Can I use quenching agents other than water or dilute acid?
A3: Yes, the choice of quenching agent depends on the desired outcome and the sensitivity of the product.
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This is a milder, less exothermic option often used for substrates that are sensitive to strong acids.[8][9]
-
Dry Ice (Solid CO₂): This is not just a quenching agent but also a reactant. It reacts with the Grignard reagent to form a carboxylate salt, which upon acidic workup yields a carboxylic acid, extending the carbon chain by one carbon.[10]
-
Alcohols (e.g., isopropanol): These can be used to quench small amounts of residual Grignard reagent, but the reaction can still be vigorous.[9]
Q4: How do I handle the white precipitate that forms during workup?
A4: The thick, often gelatinous, white precipitate consists of magnesium salts, such as magnesium hydroxide (B78521) (Mg(OH)₂) and magnesium halide salts.[8][11] These can make product extraction difficult. To resolve this, after the initial quench, slowly add a dilute acid like 1M HCl or 10% H₂SO₄.[7][8] The acid converts the insoluble magnesium salts into water-soluble magnesium sulfate (B86663) or chloride, resulting in two clear, separable layers for extraction.[8]
Q5: What are the essential safety precautions before starting a quench?
A5: Before quenching, ensure the following:
-
The reaction is performed in a certified chemical fume hood.[5]
-
You are wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and suitable gloves (Nomex or nitrile gloves are often recommended).[6][12]
-
A large ice-water bath is prepared and ready to cool the reaction flask.[7][13]
-
A fire extinguisher rated for chemical fires (e.g., Class B or D) is accessible.
-
Remove all flammable materials and unnecessary equipment from the immediate vicinity.[6]
-
Never work alone when performing a Grignard reaction for the first time or when working on a large scale.[5]
Troubleshooting Guide
| Issue | Root Cause(s) | Recommended Action(s) |
| Violent, Uncontrolled Reaction or "Volcano" Eruption | 1. Rapid Addition of Quenching Agent: Adding the agent too quickly introduces too much reactant at once. 2. Ignoring the Induction Period: Adding more quencher when the reaction doesn't start immediately.[7][8] 3. Inadequate Cooling: The heat generated is not being dissipated effectively.[8] | 1. Slow, Dropwise Addition: Always add the quenching agent dropwise using an addition funnel for precise control.[7] 2. Be Patient: Respect the induction period. Wait for a reaction to occur before adding more.[7] 3. Use an Ice Bath: Ensure the reaction flask is fully submerged in an ice-water bath before and during the entire quenching process.[7][8] |
| Thick, Unfilterable Precipitate During Workup | Formation of Insoluble Magnesium Salts: Quenching with water alone forms insoluble magnesium hydroxide (Mg(OH)₂).[8] | Acidify the Mixture: After the initial quench, slowly add a dilute aqueous acid (e.g., 1M HCl, 10% H₂SO₄) or saturated aqueous NH₄Cl. This will dissolve the salts, creating a biphasic mixture that is easy to separate.[7][8] |
| Low Product Yield | 1. Premature Quenching: The Grignard reagent was inadvertently quenched by moisture from glassware, solvent, or the atmosphere before or during the main reaction.[12][14] 2. Product Trapped in Salts: The desired product is physically trapped within the insoluble magnesium salt precipitate. 3. Incorrect Stoichiometry: The concentration of the Grignard reagent was lower than assumed. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents for the reaction.[6][13] Maintain an inert atmosphere (Nitrogen or Argon).[12] 2. Dissolve Salts: Ensure all magnesium salts are fully dissolved with a dilute acid wash during workup before extraction.[7] 3. Titrate the Reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact concentration.[12][15] |
| Reaction Does Not Start (During Grignard Formation) | Passivated Magnesium: The surface of the magnesium metal is coated with a layer of magnesium oxide, preventing it from reacting.[1] | Activate the Magnesium: Use a crystal of iodine, 1,2-dibromoethane, or mechanical methods like crushing the magnesium turnings to expose a fresh surface.[1] |
Quantitative Data: Comparison of Quenching Agents
| Quenching Agent | Formula | Typical Concentration | Key Characteristics & Use Cases |
| Water | H₂O | N/A | Highly exothermic and potentially violent. Use with extreme caution and effective cooling.[7] |
| Dilute Sulfuric Acid | H₂SO₄ | 10% Aqueous Solution | Added after an initial quench with water. Effectively dissolves magnesium salts for easier workup.[7] |
| Dilute Hydrochloric Acid | HCl | 1M - 6M Aqueous Solution | Also used to dissolve magnesium salts. Caution: 6M HCl is highly corrosive.[8][16] |
| Saturated Ammonium Chloride | NH₄Cl | Saturated Aqueous Solution | Milder, less exothermic quench. Ideal for acid-sensitive functional groups in the product.[8][9] |
| Dry Ice (Carbon Dioxide) | CO₂ | Solid | Reacts with the Grignard reagent to form a carboxylic acid after protonation.[10] |
Experimental Protocols
Standard Protocol for Safely Quenching a Grignard Reaction
This protocol assumes the Grignard reaction has been run in this compound and is now complete.
1. Preparation and Cooling:
-
Ensure all necessary safety equipment is in place (fume hood, PPE, fire extinguisher).
-
Prepare a large ice-water bath.
-
Once the Grignard reaction is judged to be complete, turn off any heating and allow the flask to cool slightly.
-
Carefully place the reaction flask into the ice-water bath, ensuring it is securely clamped. Allow the internal temperature to drop to 0-5 °C.[7][8]
2. Quenching the Reaction:
-
Fill a pressure-equalizing dropping funnel with a quenching solution (e.g., saturated aqueous NH₄Cl or 10% H₂SO₄).
-
With vigorous stirring of the reaction mixture, begin adding the quenching solution dropwise .[7]
-
Monitor the reaction closely. The addition will be exothermic. If the ether begins to reflux too vigorously, immediately stop the addition and allow the reaction to subside before continuing.
-
Respect the induction period. Do not increase the rate of addition if the reaction does not start immediately.[7]
-
Continue the slow, dropwise addition until no more gas evolves and the exotherm ceases upon addition of a new drop.
3. Workup and Dissolution of Salts:
-
If a thick precipitate of magnesium salts has formed, continue the dropwise addition of a dilute acid (e.g., 1M HCl or 10% H₂SO₄) until the solid material completely dissolves.[8] The result should be two clear liquid layers.
-
Transfer the mixture to a separatory funnel.
-
Rinse the reaction flask with a small amount of this compound and add this to the separatory funnel to ensure all product is transferred.[16]
-
Separate the organic layer (top layer) from the aqueous layer.
-
Wash the organic layer with additional aqueous solutions (e.g., saturated NaHCO₃, brine) as required by the specific procedure.
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[16]
Visual Workflow
Caption: Workflow for Safely Quenching a Grignard Reaction.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. leah4sci.com [leah4sci.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. dchas.org [dchas.org]
- 6. acs.org [acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How do you quench a Grignard reagent? | Filo [askfilo.com]
- 11. Sciencemadness Discussion Board - Drying Ether for Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. smart.dhgate.com [smart.dhgate.com]
- 13. quora.com [quora.com]
- 14. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. reddit.com [reddit.com]
- 16. bohr.winthrop.edu [bohr.winthrop.edu]
methods for breaking an emulsion in a diethyl ether-water extraction
This guide provides troubleshooting protocols and answers to frequently asked questions regarding the formation and breaking of emulsions during diethyl ether-water extractions. It is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a liquid-liquid extraction?
An emulsion is a stable suspension of finely dispersed droplets of one immiscible liquid within another.[1] In a this compound-water extraction, this appears as a cloudy, milky, or thick layer between the distinct organic (ether) and aqueous layers, preventing a clean separation.[2] This is often caused by the presence of surfactant-like compounds (e.g., phospholipids, fatty acids, proteins) that reduce the interfacial tension between the two phases.[3]
Q2: How can I prevent an emulsion from forming in the first place?
Prevention is often simpler than remediation. The primary cause of emulsion formation is excessive agitation.
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel or invert it slowly and repeatedly. This allows for sufficient surface area contact for extraction to occur while minimizing the intense agitation that leads to emulsions.[3]
-
"Salting Out": If your sample is prone to emulsion formation, consider adding salt (e.g., sodium chloride) or a saturated brine solution to the aqueous layer before extraction. This increases the ionic strength of the aqueous phase, which can help prevent emulsion stabilization.[4]
Q3: Why does adding salt or brine help break an emulsion?
Adding a salt like sodium chloride (NaCl), either as a solid or a saturated aqueous solution (brine), is a common and effective chemical method to break emulsions.[1] The principle, known as "salting out," works in two main ways:
-
Increases Aqueous Phase Density: The salt dissolves in the aqueous layer, increasing its density and polarity. This enhances the density difference between the aqueous and organic phases, promoting separation.[1]
-
Reduces Mutual Solubility: It decreases the solubility of organic components in the aqueous layer, forcing them into the organic phase and disrupting the emulsion.[5]
Q4: Can changing the pH of the aqueous layer break an emulsion?
Yes, adjusting the pH can be a very effective technique, particularly if the emulsion is stabilized by acidic or basic impurities.[5] Adding a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) can alter the charge of the emulsifying agents, reducing their surfactant properties and causing the emulsion to break.[2][6] For instance, acidifying a solution containing alkaline soaps can neutralize their emulsifying capability.[2] Care must be taken, as a significant pH change could potentially degrade your compound of interest.[5]
Troubleshooting Guide: Breaking a Stubborn Emulsion
If an emulsion has already formed and will not resolve on its own, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for breaking emulsions.
Comparison of Emulsion Breaking Methods
The table below summarizes and compares common laboratory techniques for resolving emulsions in this compound-water extractions.
| Method | Principle of Action | General Effectiveness | Advantages | Disadvantages |
| Allowing to Stand | Gravity-based coalescence of dispersed droplets. | Low to Moderate | Simplest method, no reagents added. | Slow (15-60 min); often ineffective for stable emulsions.[5] |
| Salting Out (Brine/NaCl) | Increases ionic strength and density of the aqueous phase, reducing organic solubility. | High | Fast, widely applicable, and very effective for many common emulsions.[4] | Adds salt to the aqueous layer; may not work for all systems.[7] |
| Centrifugation | Applies strong g-force to overcome stabilizing forces and physically separate the phases based on density.[8] | Very High | Often the most effective and surefire method, especially for small volumes.[2] | Requires a centrifuge; may not be practical for very large volumes.[7] |
| Filtration (Celite®/Glass Wool) | Physically removes fine solid particulates that stabilize the emulsion or provides a surface for droplets to coalesce.[5][9] | Moderate to High | Excellent for emulsions caused by suspended solids.[9] | Can be slow; potential for product loss due to adsorption onto the filter medium.[5][7] |
| pH Adjustment | Neutralizes or alters the charge of acidic/basic emulsifying agents, disrupting their surfactant properties.[2][6] | Moderate to High | Effective for emulsions stabilized by specific acidic or basic species.[7] | Risk of product degradation if the target compound is pH-sensitive.[5] |
| Gentle Heating | Reduces the viscosity of the liquids, which can promote the coalescence of droplets.[7] | Low to Moderate | Simple to implement. | Risk of degrading thermally sensitive compounds or boiling low-boiling solvents like this compound.[7] |
| Solvent Addition | Alters the polarity and density of the organic phase to help dissolve emulsifying agents.[3] | Moderate | Can be effective if the right co-solvent is chosen. | Introduces another solvent that must be removed later.[5] |
Key Experimental Protocols
Protocol 1: Breaking an Emulsion by Salting Out
-
Transfer the entire emulsified mixture from the separatory funnel into an appropriately sized Erlenmeyer flask.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution to the flask in small portions (e.g., 10-20% of the total aqueous volume).[7]
-
Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.[7]
-
Allow the mixture to stand and observe for layer separation.
-
Once the layers have separated, carefully pour the mixture back into the separatory funnel and proceed with the extraction.
-
Alternative: Add solid sodium chloride directly to the separatory funnel, stopper, and gently invert until the salt dissolves in the aqueous layer. Allow the layers to separate.[10]
Protocol 2: Breaking an Emulsion by Centrifugation
-
Carefully transfer the emulsified mixture into appropriately sized centrifuge tubes. Ensure the tubes are suitable for use with this compound.
-
Create a balance tube with a liquid of similar density (e.g., water with salt) to ensure the centrifuge is properly balanced.[11] The mass of the tubes must be approximately equal.[12]
-
Place the tubes in the centrifuge rotor in a balanced configuration.[13]
-
Centrifuge the tubes. For many lab-scale emulsions, a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes is a good starting point.[5] Optimal speed and time may vary depending on the stability of the emulsion.
-
After centrifugation is complete, carefully remove the tubes without agitating the contents. The layers should be distinct.
-
Use a pipette to carefully separate the desired layer.
Protocol 3: Breaking an Emulsion by Filtration through Celite®
This method is particularly effective for emulsions stabilized by fine solid particles.[9]
-
Set up a Büchner or Hirsch funnel with a filter flask and a vacuum source.
-
Place a piece of filter paper in the funnel that fits the bottom perfectly.[14]
-
Prepare a slurry of Celite® (diatomaceous earth) in your organic solvent (this compound).
-
Pour the slurry onto the filter paper to create a packed pad, typically 1-2 cm thick.[5][7]
-
Gently apply a vacuum to settle the pad and remove excess solvent. Do not let the pad run dry.[15]
-
Slowly and carefully pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.[7] The Celite should trap the particulates and help break the emulsion, allowing separate phases to pass through.[9]
-
Rinse the Celite pad with a small amount of fresh this compound to ensure all of the product is recovered.
References
- 1. columbia.edu [columbia.edu]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
- 7. benchchem.com [benchchem.com]
- 8. dolphincentrifuge.com [dolphincentrifuge.com]
- 9. Workup [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. mclaren.org [mclaren.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
procedure for testing and removing explosive peroxides from diethyl ether
This guide provides essential procedures for safely testing for and removing explosive peroxides from diethyl ether. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is it crucial to test this compound for peroxides?
A1: this compound can react with atmospheric oxygen over time to form highly unstable and explosive peroxide compounds.[1][2] These peroxides can detonate when subjected to heat, friction, or mechanical shock, posing a severe explosion hazard in the laboratory.[1][2] Incidents involving peroxide-containing ethers have led to serious accidents, including explosions of distillation residues and even unopened bottles.[1]
Q2: How can I visually inspect a container of this compound for potential hazards?
A2: Before handling, carefully inspect the container. If you observe any crystal formation, viscous liquid, or discoloration, do not move or open the container.[3][4][5] These are signs of high peroxide concentration and the container should be treated as potentially explosive.[4][5] Additionally, rusted or damaged caps (B75204) can also present a friction hazard upon opening.[2] In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately.[5][6]
Q3: How often should I test my this compound for peroxides?
A3: this compound is classified as a material with a medium peroxide hazard.[6] It is recommended to test for peroxides at least every six months after opening and before each use, especially before distillation or evaporation procedures.[6][7][8] Always label containers with the date received, date opened, and all subsequent testing dates.[4][9]
Q4: What are the common methods for testing for peroxides in this compound?
A4: There are two primary methods for testing for peroxides in this compound: commercially available peroxide test strips and the potassium iodide (KI) test.[1][7] Test strips are generally easier and faster for routine checks.[6][10] The potassium iodide test is a more sensitive qualitative method.[7]
Q5: My peroxide test is positive. What do the results mean and what should I do?
A5: The appropriate action depends on the concentration of peroxides detected. The following table summarizes the general guidelines:
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 3 ppm | Reasonably safe for most laboratory procedures.[7] |
| 3 - 30 ppm | Moderate hazard. Avoid concentration of peroxides. Disposal is recommended if the ether is not to be used immediately.[7] |
| > 30 ppm | Unacceptable; poses a serious hazard. The ether must be treated to remove peroxides or disposed of as hazardous waste.[7] |
| > 100 ppm | Extremely hazardous. Do not handle. Contact your EHS office for immediate disposal.[2][4] |
Q6: I've confirmed the presence of peroxides. How can I safely remove them?
A6: For peroxide concentrations below a critical level (typically < 100 ppm), you can remove them using two main methods: treatment with a ferrous salt solution or passing the ether through a column of activated alumina (B75360).[3][7] It is crucial to re-test the ether after the removal procedure to ensure all peroxides have been eliminated.[7]
Q7: What should I do if my this compound is old or the storage history is unknown?
A7: Older containers of this compound, or those with an unknown history, should be treated with extreme caution.[2] Do not attempt to open them, especially if they are past their expiration date or show any visual signs of peroxide formation.[2] Contact your EHS office for guidance on safe handling and disposal.
Q8: Can I distill this compound that contains peroxides?
A8: No, you should never distill or evaporate this compound that contains any detectable level of peroxides.[1][3] The process of distillation concentrates the peroxides, significantly increasing the risk of a violent explosion.[3][4] Always test for peroxides immediately before any distillation or evaporation procedure and ensure the ether is peroxide-free.[3] It is also recommended to leave at least 10% of the liquid volume as a residue to prevent the still from going to dryness.[3][4]
Experimental Protocols
Protocol 1: Testing for Peroxides using Test Strips
-
Preparation : Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Sampling : Carefully open the this compound container.
-
Testing : Immerse the test strip into the this compound for approximately 1 second, then remove it.[1]
-
Evaporation : Allow the solvent to completely evaporate from the test strip.[11]
-
Development : Briefly dip the test strip in deionized water or breathe on the reaction zone to provide moisture for the color development.[1][11]
-
Reading : After the time specified by the manufacturer (typically around 15 seconds), compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration in ppm.[11]
Protocol 2: Testing for Peroxides using the Potassium Iodide (KI) Method
-
Preparation : In a fume hood, prepare a fresh 10% (w/v) potassium iodide solution.[1]
-
Procedure : In a clean test tube, mix 1 mL of the this compound to be tested with 1 mL of glacial acetic acid.[7]
-
Reaction : Add approximately 100 mg of potassium iodide to the mixture and shake.[7]
-
Observation :
-
A pale yellow color indicates a low concentration of peroxides.[7]
-
A bright yellow or brown color indicates a high and potentially hazardous concentration of peroxides.[7]
-
If the result is uncertain, add a few drops of a starch solution. A blue or blue-black color confirms the presence of peroxides.[1]
-
Protocol 3: Removal of Peroxides using Ferrous Sulfate (B86663) Solution
-
Preparation : Prepare a ferrous sulfate solution by dissolving 60 g of ferrous sulfate (FeSO₄) in 110 mL of distilled water and carefully adding 6 mL of concentrated sulfuric acid.[4]
-
Extraction : In a separatory funnel, gently shake the peroxide-containing this compound with an equal volume of the ferrous sulfate solution. Caution: Vent the separatory funnel frequently to release any pressure buildup.
-
Separation : Allow the layers to separate and discard the aqueous (bottom) layer.
-
Washing : Wash the ether layer with water to remove any residual acid and iron salts.
-
Drying : Dry the purified this compound over an appropriate drying agent, such as anhydrous magnesium sulfate.
-
Verification : Re-test the treated this compound using one of the methods described above to confirm that the peroxide concentration is below the acceptable limit.[7]
Protocol 4: Removal of Peroxides using Activated Alumina
-
Column Preparation : Pack a chromatography column with activated alumina. A general guideline is to use about 100 g of alumina for every 100 mL of solvent.[7]
-
Elution : Carefully pass the this compound through the alumina column.
-
Collection : Collect the purified ether as it elutes from the column.
-
Verification : Test the collected ether for the presence of peroxides to ensure the removal was successful.[7]
-
Decontamination of Alumina : Since this method only adsorbs the peroxides, the alumina should be flushed with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal.[3][7]
This compound Safety Workflow
Caption: Decision workflow for the safe handling of this compound.
References
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. wcu.edu [wcu.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. ehs.wwu.edu [ehs.wwu.edu]
- 10. www1.wellesley.edu [www1.wellesley.edu]
- 11. youtube.com [youtube.com]
how to increase the yield of a reaction using diethyl ether as a solvent
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions to help you increase the yield of chemical reactions conducted in diethyl ether.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound as a solvent, providing potential causes and actionable solutions to improve your reaction outcomes.
Issue 1: Low or No Product Yield in Moisture-Sensitive Reactions (e.g., Grignard, Organolithium)
Question: My Grignard reaction yield is consistently low, or the reaction fails to initiate. What are the common causes and how can I fix this?
Answer: Low yields in moisture-sensitive reactions are almost always linked to the presence of water or other protic impurities. Grignard reagents are potent bases that react destructively with even trace amounts of water.[1][2]
Potential Causes & Solutions:
-
Contaminated this compound: Commercial this compound can contain water. Using "anhydrous" grade is a starting point, but it can absorb moisture from the atmosphere once opened.[3]
-
Solution: Dry the this compound immediately before use. Common methods include distillation from a drying agent like sodium/benzophenone (B1666685) ketyl or standing over activated molecular sieves (3Å or 4Å).[3][4] For Grignard reactions, drying over well-activated molecular sieves is often sufficient.[3]
-
-
Wet Glassware: Water adsorbed on the surface of your reaction flask or condenser will quench the reaction.
-
Solution: All glassware must be rigorously dried before use. Flame-drying under vacuum or oven-drying (e.g., at 120°C overnight) are standard procedures. Allow the glassware to cool in a desiccator or under an inert atmosphere (e.g., dry nitrogen or argon).[5]
-
-
Impure or Unreactive Magnesium (for Grignard Reactions): Magnesium turnings can form a passivating oxide layer on their surface, which prevents the reaction with the alkyl/aryl halide.[2]
-
Solution: Use fresh, shiny magnesium turnings. Activate the magnesium surface by gently grinding the turnings in a mortar and pestle to expose a fresh surface or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[4]
-
-
Atmospheric Moisture: A reaction open to the air will continuously absorb moisture.
-
Solution: Conduct the reaction under a positive pressure of an inert gas like dry nitrogen or argon. Use drying tubes filled with a desiccant (e.g., Drierite) to protect the reaction from atmospheric moisture.[5]
-
Issue 2: Inconsistent Results or Formation of Unexpected Byproducts
Question: My reaction is giving inconsistent yields and I'm observing unidentified byproducts. Could the solvent be the cause?
Answer: Yes, impurities in this compound other than water can lead to side reactions and inconsistent outcomes. The most common culprits are peroxides and ethanol.
Potential Causes & Solutions:
-
Peroxide Contamination: this compound reacts with atmospheric oxygen, especially when exposed to light, to form explosive peroxides.[6][7] These peroxides are strong oxidizing agents that can react with sensitive reagents and starting materials, leading to byproducts or decomposition.[2][8]
-
Solution: Always test for peroxides in aged or previously opened bottles of this compound. If peroxides are present, they must be removed before use. A common method is to shake the ether with a freshly prepared aqueous solution of ferrous sulfate (B86663).[9] Alternatively, passing the solvent through a column of activated alumina (B75360) can remove peroxides.[9] Store this compound in a cool, dark place and use it within the recommended timeframe.[6]
-
-
Ethanol or Aldehyde Impurities: Ethanol is a starting material for this compound synthesis and can remain as an impurity.[9] Aldehydes can also form from oxidation. Both contain reactive functional groups.
Frequently Asked Questions (FAQs)
Q1: How can I effectively dry this compound for a moisture-sensitive reaction? A1: The choice of drying agent depends on the required level of dryness and the scale of your reaction. For many applications, including Grignard reactions, standing the ether over activated 3Å molecular sieves for 24-48 hours is effective.[3] For "super-dry" solvent, distillation from sodium wire with benzophenone as an indicator is a classic method; the solution is considered dry when a persistent deep blue or purple color of the benzophenone ketyl radical appears.[4]
Q2: What is the impact of temperature on reaction yield in this compound? A2: Temperature has a significant effect. Increasing the temperature generally increases the reaction rate, which can improve yield for slow reactions.[11] However, this compound has a very low boiling point (34.6°C), which limits the accessible temperature range at atmospheric pressure.[12] For some reactions, such as Grignard reagent formation, the exothermic nature of the reaction is often sufficient to maintain a gentle reflux without external heating.[5] Overheating can lead to side reactions or solvent loss.
Q3: Can I use a co-solvent with this compound to improve yield? A3: Yes. For reactions where reactants or intermediates have poor solubility in pure this compound, a co-solvent can be beneficial. For Grignard reactions that are sluggish in ether, tetrahydrofuran (B95107) (THF) is often used as an alternative or co-solvent due to its higher boiling point and better solvating properties for the organomagnesium complex.[12] In other cases, adding a non-polar solvent like toluene (B28343) to a Grignard reaction in ether can accelerate the reaction with certain substrates.[13]
Q4: I'm performing a Diels-Alder reaction. How can I use this compound to my advantage? A4: While this compound is not always the default solvent for Diels-Alder reactions, a highly concentrated solution of lithium perchlorate (B79767) in this compound (5 M LPDE) can dramatically accelerate the reaction rate and improve yields, even at room temperature.[7] For example, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with itaconic anhydride (B1165640) in 5 M LPDE gives a 93% yield in just 6 hours at ambient temperature.[7]
Q5: How do I properly "work up" a reaction in this compound to minimize product loss? A5: this compound is highly volatile, so care must be taken during the workup.
-
Extraction: When extracting an aqueous layer, be aware that this compound can dissolve a significant amount of water (~1.2 g per 100 mL).[14]
-
Washing with Brine: Before drying the ether layer with a solid drying agent, wash it with a saturated aqueous solution of NaCl (brine). Brine helps pull water out of the organic layer, making the subsequent drying step more efficient.
-
Drying: Use an appropriate amount of a drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: When removing the ether with a rotary evaporator, use a cool water bath and apply vacuum gradually to prevent bumping and product loss.
Data Presentation
Table 1: Comparison of Common Drying Agents for Ethereal Solvents
This table summarizes the effectiveness of various desiccants for removing water from solvents like this compound and its analogue, THF. The data is adapted from studies on THF, which shares similar properties.[15][16]
| Drying Agent | Loading (% w/v) | Time | Final Water Content (ppm) | Notes |
| 3Å Molecular Sieves | 20% | 48 h | < 10 | Very effective; requires activation (heating) before use.[15] |
| **Calcium Hydride (CaH₂) ** | 5% | 24 h | ~20 | Highly effective but reacts to produce H₂ gas. |
| Sodium/Benzophenone | N/A | Reflux | ~30-40 | Classic method for super-dry solvent; indicates dryness with a blue/purple color.[15] |
| Potassium Hydroxide (KOH) | 5% (powdered) | 24 h | ~15 | Very efficient, especially when powdered, but basic. |
| Anhydrous Na₂SO₄ | High | 1-2 h | Moderate | High capacity but low efficiency; often leaves residual water. Good for pre-drying.[14] |
| Anhydrous MgSO₄ | Moderate | 20 min | Low to Moderate | Faster and more efficient than Na₂SO₄, but can be slightly acidic.[14] |
Note: Efficiency can vary based on the initial water content of the solvent and the activation state of the drying agent.
Table 2: Effect of 5 M LiClO₄ in this compound on Diels-Alder Reaction Yield
This medium can dramatically increase both the rate and yield of cycloaddition reactions.[7]
| Diene | Dienophile | Conditions | Time (h) | Yield (%) |
| 2,3-Dimethyl-1,3-butadiene | Itaconic Anhydride | 5 M LPDE, RT | 6 | 93%[7] |
| Isoprene | Itaconic Anhydride | 5 M LPDE, RT | 12 | 87% |
| Cyclopentadiene | 2-Methylbenzoquinone | 5 M LPDE, RT | 0.5 | 98% |
Experimental Protocols
Protocol 1: Testing for and Removing Peroxides from this compound
Objective: To ensure this compound is free from hazardous peroxides before use.
Materials:
-
This compound (to be purified)
-
Potassium Iodide (KI) solution (10%) or peroxide test strips
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Separatory funnel
-
Glassware
Procedure:
-
Peroxide Test:
-
Add 1 mL of the KI solution to 10 mL of this compound in a stoppered flask or vial.
-
Shake and observe. The formation of a yellow (low concentration) or brown (high concentration) color indicates the presence of peroxides. Alternatively, use commercially available peroxide test strips according to the manufacturer's instructions.
-
-
Peroxide Removal (Ferrous Sulfate Wash):
-
Prepare the wash solution by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water, then carefully add 6 mL of concentrated sulfuric acid.[9]
-
In a separatory funnel, shake 1 L of the peroxide-containing ether with 50-60 mL of the ferrous sulfate solution for several minutes. Caution: Vent the separatory funnel frequently to release any pressure buildup.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the ether with deionized water to remove any remaining acid.
-
Retest the ether for peroxides. Repeat the wash if necessary.
-
Dry the purified ether using a suitable drying agent (see Protocol 2).
-
Protocol 2: Drying this compound with Molecular Sieves
Objective: To prepare anhydrous this compound suitable for moisture-sensitive reactions.
Materials:
-
Purified this compound (peroxide-free)
-
3Å or 4Å molecular sieves
-
Oven or furnace
-
Airtight solvent storage bottle (e.g., septum-sealed)
Procedure:
-
Activate Molecular Sieves:
-
Place the required amount of molecular sieves in a ceramic or Pyrex dish.
-
Heat in an oven or furnace at >300°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.[3]
-
Cool the sieves to room temperature in a desiccator under vacuum or an inert atmosphere.
-
-
Drying the Solvent:
-
Add the activated molecular sieves to a dry solvent bottle to fill approximately 1/5 to 1/4 of the total volume.[3]
-
Add the peroxide-free this compound to the bottle, leaving some headspace.
-
Seal the bottle and let it stand for at least 24 hours before use. Swirl occasionally.
-
For use, carefully decant or transfer the dry ether via a cannula or a dry syringe under an inert atmosphere.
-
Visualizations
Troubleshooting and Workflow Diagrams
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. US2050600A - Production and purification of this compound - Google Patents [patents.google.com]
- 11. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 12. organic chemistry - Grignard Reagent in THF vs in this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. rubingroup.org [rubingroup.org]
Technical Support Center: Managing Pressure Buildup in a Separatory Funnel with Diethyl Ether
This technical support guide is designed for researchers, scientists, and drug development professionals who utilize diethyl ether in liquid-liquid extractions with a separatory funnel. It provides detailed troubleshooting procedures and frequently asked questions to ensure safe and effective handling of this volatile solvent.
Frequently Asked Questions (FAQs)
Q1: What causes pressure to build up in a separatory funnel when using this compound?
A1: Pressure buildup is primarily caused by the high volatility of this compound.[1][2][3] this compound has a low boiling point (34.6 °C) and a high vapor pressure, meaning it readily evaporates at room temperature. When the separatory funnel is shaken during the extraction process, the increased surface area and agitation accelerate the evaporation of this compound into the space above the liquid (the headspace). This increased amount of gaseous ether in a sealed container leads to a significant rise in pressure.[1][2]
Q2: Why is it crucial to vent the separatory funnel?
A2: Venting the separatory funnel is a critical safety measure to release the accumulated pressure.[1][2] Failure to vent can lead to the stopper being forcibly ejected from the funnel, causing a sudden release of the hazardous and flammable contents.[3] This can result in chemical splashes, exposure to flammable vapors, and potential ignition sources, creating a significant laboratory hazard.
Q3: How often should I vent the separatory funnel?
A3: It is essential to vent the separatory funnel frequently, especially during the initial stages of mixing.[1] A good practice is to vent after every few shakes. You will often hear a distinct "whoosh" sound upon the first few ventings, which indicates a significant pressure release.[1][2] Continue to vent periodically until this sound diminishes, signifying that the headspace is saturated with ether vapor and the pressure has equalized.[1][2]
Q4: What is the correct technique for venting a separatory funnel?
A4: The correct and safe procedure for venting is as follows:
-
Ensure the stopper is held firmly in place with one hand.
-
Invert the separatory funnel so the stem points upwards and away from you and any other laboratory personnel.[1]
-
Slowly open the stopcock to release the pressure.[1][2] A hissing sound will be audible as the pressure is released.
-
Close the stopcock before agitating the funnel again.
Q5: Can chemical reactions also cause pressure buildup?
A5: Yes. In addition to the vapor pressure of this compound, gas evolution from chemical reactions can also cause pressure buildup. For example, if you are washing an acidic solution with a sodium bicarbonate solution, carbon dioxide gas will be produced, leading to a rapid increase in pressure. In such cases, even more frequent venting is necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Stopper pops out during shaking | Excessive pressure buildup from this compound vapor and/or gas evolution from a chemical reaction. | 1. Immediately stop shaking. 2. Point the funnel into the back of a fume hood. 3. Carefully re-insert the stopper. 4. Vent the funnel immediately and more frequently during the subsequent shaking.[3] |
| Liquid leaks from the stopcock | 1. The stopcock is not properly seated or lubricated (for glass stopcocks). 2. The stopcock is loose. 3. Pressure is forcing liquid out. | 1. Ensure the stopcock is properly seated and, if necessary, lightly greased (for glass stopcocks). 2. Tighten the stopcock nut (for Teflon stopcocks). 3. Vent the funnel to relieve pressure. |
| Liquid leaks from around the stopper | 1. The stopper is the wrong size. 2. The stopper is not properly seated. 3. Pressure is forcing liquid out. | 1. Use a properly fitting ground glass or plastic stopper. 2. Ensure the stopper is securely seated before inverting. 3. Hold the stopper firmly in place while shaking and vent frequently to relieve pressure.[1] |
| Emulsion forms (a third, cloudy layer) | 1. Shaking the funnel too vigorously. 2. The two phases have similar densities. | 1. Allow the funnel to stand for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 4. Filter the mixture through a bed of Celite. |
Data Presentation
Vapor Pressure of this compound at Various Temperatures
The following table summarizes the vapor pressure of this compound at different temperatures. As the temperature increases, the vapor pressure rises significantly, highlighting the importance of managing pressure buildup, especially in warmer laboratory environments.
| Temperature (°C) | Vapor Pressure (mmHg) |
| 0 | 185.3 |
| 10 | 290.8 |
| 20 | 439.8 |
| 30 | 647.3 |
| 34.6 (Boiling Point) | 760.0 |
Data sourced from publicly available chemical property databases.
Experimental Protocol: Liquid-Liquid Extraction with this compound
This protocol outlines the standard procedure for performing a liquid-liquid extraction using a separatory funnel with this compound, emphasizing the steps for managing pressure buildup.
Materials:
-
Separatory funnel with a properly fitting stopper and stopcock
-
Ring stand and clamp
-
Solution to be extracted
-
This compound
-
Beakers or Erlenmeyer flasks for collecting the layers
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves
Procedure:
-
Setup: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is in the closed position.
-
Adding Liquids:
-
Using a funnel, pour the solution to be extracted into the separatory funnel.
-
Add the specified volume of this compound to the separatory funnel. Do not fill the funnel more than two-thirds full to allow for adequate mixing.
-
-
Initial Venting:
-
Extraction:
-
Close the stopcock and shake the funnel gently for 10-20 seconds to allow for partitioning of the solute between the two phases.[1]
-
After a few shakes, invert the funnel and vent the pressure by opening the stopcock.
-
Repeat the shaking and venting process several times. The frequency of venting can be reduced as the "hiss" of escaping vapor diminishes.[1][2]
-
-
Separation of Layers:
-
Return the separatory funnel to the ring stand and remove the stopper.
-
Allow the layers to separate completely. The less dense this compound layer will be on top of the aqueous layer.
-
-
Draining the Layers:
-
Carefully open the stopcock and drain the lower (aqueous) layer into a clean beaker or flask.
-
Close the stopcock just as the interface between the two layers reaches the stopcock.
-
Pour the upper (this compound) layer out through the top opening of the separatory funnel into a separate clean, labeled container. This prevents contamination of the ether layer with any residual droplets from the lower layer in the funnel's stem.[1]
-
-
Repeat Extraction (if necessary): If multiple extractions are required, add fresh this compound to the aqueous layer remaining in the separatory funnel and repeat steps 3-6.
-
Cleanup: Clean the separatory funnel thoroughly after use.
Mandatory Visualization
Caption: Troubleshooting workflow for managing pressure in a separatory funnel.
References
Technical Support Center: Troubleshooting Failed Grignard Reactions in Diethyl Ether
Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when performing Grignard reactions in diethyl ether.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction not initiating?
A1: Failure to initiate is one of the most common problems in Grignard synthesis. The primary reasons are the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of moisture.[1] The MgO layer acts as a barrier, preventing the magnesium from reacting with the organic halide.[1]
To troubleshoot, consider the following:
-
Magnesium Activation: The magnesium surface must be activated to remove the oxide layer. This can be achieved through chemical or physical methods.[1] Common chemical activators include a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) (DBE).[1] Physical methods include crushing the magnesium turnings with a glass rod or using an ultrasonic bath.[1][2]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to water.[3] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the this compound is anhydrous.[1] Even trace amounts of water can quench the reaction.[4]
-
Reagent Quality: Use fresh, high-quality magnesium turnings and pure, dry organic halide.
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable signs:
-
The disappearance of the characteristic purple/brown color if iodine is used as an activator.[1]
-
Spontaneous boiling or refluxing of the this compound.[1]
-
The appearance of a cloudy, grayish, or brownish color in the reaction mixture.[1]
-
A noticeable increase in temperature (exotherm).[1]
-
Bubbling from the surface of the magnesium, especially when using 1,2-dibromoethane which produces ethylene (B1197577) gas.[1][2]
Q3: My reaction mixture has turned cloudy/formed a white precipitate. What does this indicate?
A3: The formation of a cloudy or precipitated material is often a normal observation during a Grignard reaction and can indicate the formation of the Grignard reagent itself, which can have limited solubility. However, if the reaction has been exposed to air (oxygen) or moisture, it could also be due to the formation of magnesium alkoxides or hydroxides. If the precipitate is dense and the reaction has stalled, it may be a sign of excessive side reactions or reagent decomposition.
Q4: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize it?
A4: A common high-boiling point byproduct is the Wurtz coupling product (R-R), which is formed when the Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X).[5][6] This side reaction is more prevalent with reactive halides like benzylic and allylic halides.[5]
To minimize Wurtz coupling:
-
Slow Addition: Add the organic halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already formed Grignard reagent.[5]
-
Dilution: Performing the reaction in a larger volume of solvent can also help reduce the concentration of the organic halide.[6]
-
Temperature Control: Maintain a gentle reflux. Excessively high temperatures can promote the coupling reaction.[5][6]
Q5: My desired product yield is low, and I have recovered a significant amount of my starting ketone. What is the cause?
A5: The recovery of the starting ketone suggests that a side reaction called enolization has occurred.[7] The Grignard reagent, being a strong base, can deprotonate the α-hydrogen of the ketone to form an enolate.[7] This is more common with sterically hindered ketones and bulky Grignard reagents.[7]
To minimize enolization:
-
Use a less hindered Grignard reagent if possible.
-
Add the ketone slowly to the Grignard solution at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation. [4]
-
Consider the use of additives like cerium(III) chloride (CeCl₃), which can increase the nucleophilicity of the organometallic species. [4]
Data Presentation
Table 1: Solubility of Common Grignard Reagents in this compound
While Grignard reagents are generally soluble in this compound, their solubility can vary. The data below is derived from commercially available solution concentrations and provides an approximate measure of solubility.
| Grignard Reagent | Formula | Molar Mass ( g/mol ) | Typical Concentration (M) | Approximate Solubility (g/100mL) |
| Methylmagnesium bromide | CH₃MgBr | 119.24 | 3.0 | ~35.8 |
| Ethylmagnesium bromide | C₂H₅MgBr | 133.27 | 3.0[8] | ~39.9 |
| Phenylmagnesium bromide | C₆H₅MgBr | 181.31 | 3.0[9] | ~54.4 |
Table 2: Qualitative Impact of Water on Grignard Reaction Success
The presence of water is highly detrimental to Grignard reactions. Even small amounts can significantly impact the yield.[3][10]
| Level of Moisture | Expected Outcome |
| Strictly Anhydrous | Optimal conditions for Grignard reagent formation and subsequent reaction. |
| Trace Moisture (e.g., improperly dried glassware) | Reduced yield due to partial quenching of the Grignard reagent.[4] The reaction may be difficult to initiate. |
| Significant Moisture (e.g., wet solvent) | Complete failure of the reaction. The Grignard reagent will be rapidly protonated to form the corresponding alkane.[3] |
Experimental Protocols
Protocol 1: Drying of this compound using Molecular Sieves
This protocol describes a common and effective method for drying this compound for use in Grignard reactions.
Materials:
-
This compound (reagent grade)
-
3Å or 4Å molecular sieves, activated
-
Clean, dry solvent bottle with a screw cap
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a porcelain dish and heat them in a furnace at 300-350 °C for at least 3 hours. Alternatively, they can be heated in a flask with a heat gun under high vacuum.
-
Cooling: Allow the activated molecular sieves to cool to room temperature in a desiccator.
-
Drying: Add the activated molecular sieves to the bottle of this compound (approximately 5-10% of the solvent volume).
-
Equilibration: Cap the bottle and let it stand for at least 24 hours before use. The ether can be stored over the molecular sieves.
-
Dispensing: When needed, dispense the dry ether using a syringe or by carefully decanting under an inert atmosphere.
Protocol 2: Activation of Magnesium with Iodine
This is a widely used method for initiating Grignard reactions.
Materials:
-
Magnesium turnings
-
Iodine crystal(s)
-
Flame-dried reaction flask with a stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of an inert gas.
-
Add Reagents: Add the magnesium turnings to the reaction flask, followed by one or two small crystals of iodine.[1]
-
Initiation: Add a small portion of the organic halide solution in anhydrous this compound to the flask.
-
Observation: Stir the mixture. The reaction is initiated when the purple/brown color of the iodine disappears, and signs of reaction (e.g., gentle reflux, cloudiness) are observed.[1] Gentle warming with a heat gun may be necessary to start the reaction.[1]
-
Continuation: Once the reaction has initiated, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux.
Protocol 3: Activation of Magnesium with 1,2-Dibromoethane (DBE)
DBE is a highly effective activating agent.
Materials:
-
Magnesium turnings
-
1,2-Dibromoethane (DBE)
-
Flame-dried reaction flask with a stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of an inert gas.
-
Add Magnesium and Solvent: Add the magnesium turnings to the reaction flask, followed by a portion of anhydrous this compound to cover the magnesium.[1]
-
Initiation with DBE: While stirring, add a few drops of 1,2-dibromoethane to the magnesium suspension.[1] Initiation is indicated by the evolution of ethylene gas (bubbling) and the formation of a gray, cloudy solution.[1][2]
-
Addition of Organic Halide: Once the initial vigorous reaction with DBE subsides, begin the slow, dropwise addition of your organic halide solution.
Mandatory Visualization
Caption: Troubleshooting workflow for a failed Grignard reaction initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. エチルマグネシウムブロミド 溶液 3.0 M in this compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 10. How does water affect Grignard reagents? | Filo [askfilo.com]
what to do if diethyl ether is contaminated with water or ethanol
This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals who encounter water or ethanol (B145695) contamination in diethyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and why are they a problem?
A1: The most common impurities in this compound are water, ethanol, and peroxides.[1] Water and ethanol can interfere with moisture-sensitive reactions, such as Grignard reactions, by reacting with the reagents.[2] Peroxides, which form when ether is exposed to air and light, are highly explosive when concentrated and pose a significant safety hazard, especially during distillation.[3][4]
Q2: How can I test for the presence of peroxides in my this compound?
A2: There are two common methods for detecting peroxides:
-
Peroxide Test Strips: These commercial strips provide a rapid and semi-quantitative measurement of peroxide levels. The strip is immersed in the ether, allowed to evaporate, and then moistened with water. A color change indicates the presence of peroxides.[3][5]
-
Potassium Iodide (KI) Test: A fresh solution of 10% potassium iodide is mixed with the ether. If peroxides are present, they will oxidize the iodide to iodine, resulting in a yellow or brown color in the aqueous layer. The addition of a starch solution will produce a dark blue color if iodine is present.[3]
Q3: Is it possible to remove water from this compound by simple distillation?
A3: No, simple distillation is not effective for completely removing water from this compound. This is because they form an azeotrope, a mixture with a constant boiling point, at a composition of 98.7% this compound and 1.3% water by weight.
Q4: When should I be concerned about peroxide levels in my this compound?
A4: Peroxide levels approaching 100 ppm (or 100 mg/L) should be considered for disposal.[4] Ether with a peroxide concentration greater than 100 ppm should be treated as hazardous and should not be used, especially in procedures involving heating or concentration.[4]
Troubleshooting Guides
Issue: My reaction is failing, and I suspect water contamination in my this compound.
Solution: Dry the this compound using an appropriate drying agent. The choice of drying agent will depend on the required level of dryness and the scale of your experiment.
Data Presentation: Comparison of Common Drying Agents for this compound
| Drying Agent | Efficiency (Residual Water Content) | Speed | Capacity | Notes |
| 3Å Molecular Sieves | < 10 ppm | Slow to Medium | Moderate | Very effective for achieving low water content. Requires activation (heating under vacuum) before use.[1][6] |
| Sodium (Na) wire with Benzophenone | Deep blue color indicates dryness (< 50 ppm) | Medium | High | Also removes peroxides. The formation of a deep blue or purple ketyl radical indicates anhydrous and oxygen-free conditions.[7][8][9] |
| Calcium Chloride (CaCl₂) (anhydrous) | Moderate | Medium | High | A good pre-drying agent. Can absorb ethanol and methanol (B129727) as well.[1][10][11] |
| Magnesium Sulfate (MgSO₄) (anhydrous) | High | Fast | High | A good general-purpose drying agent.[10][12] |
| Sodium Sulfate (Na₂SO₄) (anhydrous) | Low | Slow | High | Less effective for this compound compared to other agents.[10][11] |
Experimental Protocol: Drying this compound with 3Å Molecular Sieves
-
Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat them under vacuum at a temperature above 100°C for several hours to remove any adsorbed water.
-
Cooling: Allow the molecular sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Drying: Add the activated molecular sieves to the this compound. For optimal drying, use a loading of 10-20% (m/v).
-
Incubation: Allow the ether to stand over the molecular sieves for at least 24-48 hours.[1] Occasional swirling can improve efficiency.
-
Decantation: Carefully decant or filter the dried this compound from the molecular sieves into a dry storage vessel under an inert atmosphere.
Issue: I need to remove ethanol from a solution of this compound.
Solution: Ethanol can be effectively removed by washing the this compound with water or a saturated sodium chloride solution (brine). Ethanol is highly soluble in water and will be extracted from the organic phase.
Experimental Protocol: Removal of Ethanol by Washing with Water
-
Setup: Place the ethanol-contaminated this compound in a separatory funnel.
-
First Wash: Add a volume of deionized water equal to approximately one-quarter to one-half of the volume of the ether.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The aqueous layer (bottom) will contain the extracted ethanol.
-
Drain: Drain and discard the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 2-5) two more times to ensure complete removal of ethanol.
-
Brine Wash: After the final water wash, wash the this compound with a saturated sodium chloride solution to remove the bulk of the dissolved water.
-
Drying: Drain the brine layer and transfer the this compound to a clean, dry flask. Dry the ether using an appropriate drying agent (see the table above).
Visualized Workflows
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. osti.gov [osti.gov]
- 5. US4769112A - Method for removing water from ethanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Sciencemadness Discussion Board - Ethanol From Ether De/Re-Hydration Process - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. orgchemboulder.com [orgchemboulder.com]
optimizing the temperature for diethyl ether synthesis from ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl ether from ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for synthesizing this compound from ethanol?
The optimal temperature for the acid-catalyzed dehydration of ethanol to this compound is generally in the range of 130-145°C.[1][2] Maintaining the temperature within this window is crucial for maximizing ether yield and minimizing the formation of byproducts.[2]
Q2: What happens if the reaction temperature is too low?
If the temperature is below 130°C, the rate of reaction is significantly reduced.[3] At these lower temperatures, unreacted ethanol is likely to distill over with little to no ether formation.[3]
Q3: What are the consequences of the reaction temperature being too high?
Temperatures exceeding 150°C favor a competing elimination reaction, where ethanol dehydrates to form ethylene (B1197577) gas.[2][3] At 170°C and above, ethylene becomes the primary product instead of this compound.[4][5]
Q4: My reaction is producing a low yield of this compound. What are the common causes?
Low yields can stem from several factors:
-
Incorrect Temperature Control: Operating outside the optimal 130-145°C range is a primary cause of low yield.[2][3]
-
Formation of Ethylene: If the temperature is too high, the ethanol will convert to ethylene instead of this compound.[2]
-
Catalyst Dilution: The reaction produces water, which dilutes the sulfuric acid catalyst over time, reducing its efficiency.[3]
-
Premature Distillation of Ethanol: If ethanol is added too quickly or the initial heating is too rapid, it can vaporize and distill before it has a chance to react.[6]
Q5: What is the role of sulfuric acid in this synthesis?
Concentrated sulfuric acid acts as a catalyst and a dehydrating agent.[3][6] It protonates an ethanol molecule, making it a good leaving group (water), which is then displaced by another ethanol molecule in an SN2 reaction to form the ether.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product in Distillate | Reaction temperature is too low (<130°C). | Gradually increase the heating mantle temperature to bring the reaction mixture into the 130-145°C range.[1] Ensure the thermometer is correctly placed to measure the temperature of the reaction mixture, not the vapor. |
| Gas Evolution and Charring | Reaction temperature is too high (>150°C), causing the formation of ethylene and oxidation of ethanol.[2][3] | Immediately reduce the heat. If charring is significant, it may be best to stop the reaction, cool the flask, and begin with a fresh reaction mixture, ensuring more careful temperature control. |
| Reaction Stops Producing Ether | The sulfuric acid catalyst has become too dilute from the water produced during the reaction.[3] | This is common in batch processes. For continuous production, fresh ethanol should be added at the same rate as the ether distills over to maintain the reaction.[3] Using anhydrous ethanol can also improve efficiency.[3] |
| Distillate Contains a High Amount of Ethanol | The rate of ethanol addition is faster than the rate of reaction and distillation. | Reduce the addition rate of ethanol from the dropping funnel to match the rate of distillation (e.g., about 2 drops per second).[3] |
Experimental Protocol: Acid-Catalyzed Dehydration of Ethanol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Ethanol (95% or anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
10% Sodium Hydroxide (B78521) or Saturated Sodium Carbonate solution[1][3]
-
Saturated Sodium Chloride solution[3]
-
Ice
Procedure:
-
Setup: Assemble a fractional distillation apparatus with a three-neck round-bottom flask, a thermometer, an addition funnel, and a condenser.[1] Place the flask in a heating mantle.
-
Initial Reaction Mixture: Add a measured volume of ethanol to the reaction flask and cool it in an ice bath.[1]
-
Catalyst Addition: Slowly and carefully add a volume of concentrated sulfuric acid dropwise to the cooled ethanol while stirring.[1]
-
Heating: Remove the ice bath and begin heating the mixture. Raise the temperature to the optimal range of 130-145°C.[1] The mixture should begin to boil.
-
Continuous Addition and Distillation: Once distillation begins, start adding more ethanol from the addition funnel at a rate that is equal to the rate of distillation.[3] Maintain the reaction temperature in the 130-145°C range.
-
Workup - Neutralization: After the reaction is complete, wash the collected distillate with a 10% sodium hydroxide or saturated sodium carbonate solution to neutralize and remove any residual sulfuric acid that may have co-distilled.[1][3]
-
Workup - Removal of Ethanol: Wash the organic layer with a saturated sodium chloride solution to remove the majority of the unreacted ethanol.[3]
-
Drying: Separate the ether layer and dry it over anhydrous calcium chloride for several hours to remove residual water.[3][7]
-
Final Distillation: Decant the dried ether into a clean distillation apparatus and distill it using a water bath, collecting the fraction that boils at approximately 35°C.[3]
Visualizations
Reaction Pathway
Caption: Acid-catalyzed synthesis of this compound from ethanol.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Sciencemadness Discussion Board - this compound - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN105481661A - Method for preparing this compound by using ethanol - Google Patents [patents.google.com]
Technical Support Center: Moisture-Sensitive Reactions in Diethyl Ether
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for preventing moisture contamination in reactions involving diethyl ether.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to exclude moisture when using this compound as a solvent? Moisture can react with or deactivate many common reagents used in organic synthesis. For instance, highly reactive organometallic reagents, such as Grignard reagents and organolithiums, are strong bases that readily react with water. This consumption of the reagent not only reduces the reaction yield but can also lead to the formation of unwanted byproducts.[1][2]
Q2: What are the common signs of moisture contamination in my reaction? Signs of moisture contamination can vary but often include:
-
Failure of reaction initiation: Particularly for reactions like Grignard formation, the presence of water can prevent the reaction from starting.
-
Low or inconsistent yields: Water can consume the reagent, leading to poor conversion to the desired product.[2][3]
-
Formation of side products: The hydrolysis of starting materials or intermediates can lead to unexpected impurities.[2]
-
Visual changes: The reaction mixture may become cloudy or precipitates may form unexpectedly.[4] Solid reagents that are hygroscopic may appear clumpy instead of as a fine powder.[3]
Q3: What is the most effective way to dry this compound for a highly sensitive reaction? For the most demanding applications requiring ultra-dry solvent, distillation from sodium metal and benzophenone (B1666685) is a highly effective method.[5][6] The benzophenone serves as an indicator; when the solvent is dry, it forms a deep blue or purple ketyl radical, signaling that the ether is anhydrous and free of oxygen and peroxides.[6] For less stringent requirements, passing the ether through a column of activated alumina (B75360) or storing it over activated 3Å or 4Å molecular sieves is also effective.[7][8][9]
Q4: How should I properly store anhydrous this compound? Anhydrous this compound is very hygroscopic and will rapidly absorb moisture from the air.[1][10] It should be stored in a tightly sealed, air-impermeable container, often under an inert atmosphere of nitrogen or argon.[1][11] Commercially available Sure/Seal™ bottles are designed for this purpose, allowing for the removal of solvent via syringe without exposing the bulk to the atmosphere.[12] Store the container in a cool, dark, and well-ventilated area to inhibit the formation of explosive peroxides.[11][13]
Q5: How do I handle solid hygroscopic reagents when using this compound? Hygroscopic solids, which readily absorb moisture, should be handled in a controlled environment.[3] The ideal method is to use a glovebox with a dry, inert atmosphere.[3] If a glovebox is unavailable, Schlenk techniques can be used. This involves weighing and transferring the reagent quickly under a positive pressure of an inert gas (argon or nitrogen) to prevent exposure to atmospheric moisture.[3][12] Always use oven- or flame-dried glassware for these transfers.
Q6: this compound is known to form peroxides. How do I test for and remove them? Peroxide formation is a significant safety hazard associated with this compound, as peroxides can be shock-sensitive and explosive, especially when concentrated during distillation.[13][14]
-
Testing: Test for peroxides before using any previously opened bottle of ether. This can be done using commercial peroxide test strips or by adding an acidified potassium iodide solution; the formation of a yellow-brown color (from the oxidation of iodide to iodine) indicates the presence of peroxides.[4][7]
-
Removal: Peroxides can be removed by shaking the ether with a solution of iron(II) sulfate (B86663) or by passing it through a column of activated alumina.[7] Treatment with anhydrous potassium hydroxide (B78521) (KOH) pellets can also destroy peroxides.[7] Never distill ether to dryness , as this can concentrate potentially explosive peroxides.[7][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| My Grignard reaction won't start. | Moisture Contamination: Water in the this compound, on the glassware, or on the surface of the magnesium metal is quenching the reaction. | 1. Ensure Solvent is Dry: Use freshly distilled anhydrous ether or solvent from a new, sealed bottle. 2. Dry Glassware Thoroughly: Flame-dry or oven-dry all glassware immediately before use and assemble it hot under a stream of inert gas.[3] 3. Activate Magnesium: Use fresh magnesium turnings. Consider gentle heating or adding a small crystal of iodine to activate the surface. |
| My reaction yield is low and I see unexpected byproducts. | 1. Reagent Degradation: Moisture has hydrolyzed your starting material or a key intermediate.[2] 2. Wet Solvent: The this compound was not sufficiently dry, consuming some of the reagents.[1] | 1. Verify Reagent Quality: If possible, check the purity of your starting materials. Use reagents from freshly opened containers.[2] 2. Use Rigorously Dried Ether: Dry the ether over molecular sieves or distill it from a suitable drying agent like sodium/benzophenone.[5][6] 3. Improve Inert Atmosphere Technique: Ensure your reaction setup is completely sealed and maintains a positive pressure of nitrogen or argon.[12] |
| My solid reagent is clumpy and difficult to weigh accurately. | Hygroscopic Reagent: The reagent has absorbed moisture from the atmosphere.[3] | 1. Handle in a Glovebox: For highly sensitive reagents, perform all manipulations inside a glovebox with a dry atmosphere.[3] 2. Use Schlenk Techniques: If a glovebox is not available, weigh the reagent quickly and transfer it under a flow of inert gas.[3] 3. Dry Before Use: If applicable, the reagent can sometimes be dried in a vacuum oven before use (check reagent stability first). |
| My this compound appears cloudy or has a yellow tint. | 1. Water Contamination: Ether can dissolve a small amount of water, but excess water may cause cloudiness. 2. Peroxide Formation/Impurities: A pale yellow color can indicate the presence of impurities or peroxide formation in older ether stock.[4][7] | 1. Dry the Ether: Dry the ether using an appropriate desiccant like anhydrous magnesium or sodium sulfate, followed by filtration.[5] 2. Test for Peroxides: IMMEDIATELY test for peroxides.[4][7] If positive, treat to remove them or dispose of the bottle according to safety guidelines. Do not distill if peroxides are present. |
Data Presentation: Efficiency of Common Drying Agents
The selection of a drying agent depends on the required level of dryness, the chemical compatibility with this compound, and the speed of water removal.
| Drying Agent | Capacity | Speed | Efficiency (Final H₂O ppm) | Comments |
| Activated Molecular Sieves (3Å or 4Å) | High | Moderate to Slow | <10 ppm | Very efficient for achieving low water content.[9] Requires several hours to days of contact time.[8][9] 4Å sieves are suitable for ether.[8] |
| Sodium/Benzophenone | High | Fast (with reflux) | <10 ppm | Considered the gold standard for producing ultra-dry, oxygen-free ether.[6] The blue/purple color provides a visual indicator of dryness.[6] Caution: Sodium is highly reactive. |
| Activated Alumina (Neutral) | High | Fast | <10 ppm | Excellent for rapid drying by passing the solvent through a column.[9] |
| Calcium Hydride (CaH₂) | Moderate | Moderate | ~20-30 ppm | Reacts with water to produce H₂ gas. Good for pre-drying but less efficient than sieves or sodium for reaching very low ppm levels.[5] |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | ~100-200 ppm | A good general-purpose drying agent for removing bulk water.[15] It is fast-acting but will not produce ultra-dry ether.[1] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | >250 ppm | A neutral, low-efficiency drying agent. Best used for pre-drying or removing visible water droplets after an aqueous wash.[5][16] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Fast | Variable | Can form complexes with ethers and alcohols, so it's not always recommended for final drying of this compound.[5][16] |
Data compiled from multiple sources, with efficiency data primarily referencing quantitative studies.[1][5][6][9][15][16]
Experimental Protocols
Protocol 1: Preparation of Anhydrous this compound by Distillation from Sodium/Benzophenone Ketyl
Objective: To prepare ultra-dry, oxygen-free this compound suitable for highly moisture-sensitive reactions.
Materials:
-
This compound (reagent grade, preferably pre-dried with CaH₂ or molecular sieves)
-
Sodium metal (as wire or chunks)
-
Benzophenone
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Argon or Nitrogen)
Methodology:
-
Safety First: This procedure involves flammable solvents and highly reactive sodium metal. Perform all steps in a certified chemical fume hood. Ensure a Class B fire extinguisher is nearby. Wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware. Assemble the distillation apparatus while still hot under a slow stream of inert gas to prevent atmospheric moisture from entering.
-
Pre-drying (Optional but Recommended): For ether with significant water content, pre-dry it by stirring over calcium hydride (CaH₂) or 4Å molecular sieves overnight, then decant the ether into the distillation flask.[6]
-
Apparatus Setup: In the round-bottom flask, add the pre-dried this compound (to about 2/3 of the flask's volume). Add a few small chunks of sodium metal and a small amount of benzophenone (enough to create a noticeable color when the ketyl forms).
-
Refluxing: Gently heat the mixture to reflux under a positive pressure of inert gas.
-
Monitoring for Dryness: As the mixture refluxes, the sodium will react with residual water. Once the water is consumed, the benzophenone will react with the sodium to form the sodium benzophenone ketyl radical, which imparts a deep blue or purple color to the solution.[6] The appearance of this persistent color indicates that the solvent is anhydrous.[6] This may take several hours.
-
Distillation: Once the blue/purple color is stable, begin the distillation. Collect the anhydrous this compound in the receiving flask, which should be kept under an inert atmosphere.
-
Storage: The freshly distilled ether should be used immediately or stored in a tightly sealed flask with a septum (like a Sure/Seal™ bottle) under an inert atmosphere.[12]
-
Quenching the Still: CRITICAL: Never distill to dryness.[7] After cooling the distillation flask, quench the remaining sodium by slowly and carefully adding a secondary alcohol like isopropanol (B130326) until the metal is consumed, followed by a primary alcohol like ethanol, and finally water.
Protocol 2: Setting up a Moisture-Sensitive Reaction under an Inert Atmosphere
Objective: To create and maintain an inert (moisture- and oxygen-free) environment for a chemical reaction using Schlenk techniques.
Materials:
-
Schlenk-type flask or a round-bottom flask with a sidearm
-
Rubber septa
-
Inert gas (Argon or Nitrogen) line connected to a bubbler
-
Vacuum line
-
Heat gun or Bunsen burner
-
Syringes and needles (oven-dried)
Methodology:
-
Glassware Preparation: Assemble all necessary glassware (reaction flask, addition funnel, condenser, etc.). Ensure all joints are properly greased and sealed.
-
Flame/Oven Drying:
-
Flame-Drying: While purging the assembled glassware with a slow stream of inert gas, gently heat the entire surface of the glass with a heat gun or a soft flame from a Bunsen burner until all visible moisture is gone. Allow the apparatus to cool to room temperature under the positive pressure of inert gas.
-
Oven-Drying: Alternatively, place the glassware in a laboratory oven (>120 °C) for several hours (or overnight) and assemble it while hot, flushing with inert gas as it cools.
-
-
Purging the System: Once the apparatus is at room temperature, perform at least three vacuum/inert gas cycles to remove any residual air. To do this, carefully evacuate the flask using the vacuum line, then backfill it with the inert gas. The positive pressure should be monitored via the oil bubbler.[12]
-
Adding Solvents and Reagents:
-
Liquids: Anhydrous solvents and liquid reagents should be added via an oven-dried syringe through a rubber septum.[12] Use a needle connected to the inert gas line to maintain positive pressure in the flask during the addition.
-
Solids: Add non-hygroscopic solids to the flask before drying and purging. Add highly hygroscopic solids under a positive pressure of inert gas or in a glovebox.[3]
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction, ensuring a slow bubble rate in the oil bubbler.[12] This prevents air from entering the system.[12]
Visualizations
Workflow for Anhydrous Reaction Setup
Caption: A typical workflow for setting up a moisture-sensitive reaction.
Troubleshooting a Failed Moisture-Sensitive Reaction
Caption: A decision tree for troubleshooting failed reactions.
References
- 1. organic chemistry - Can I extract water from this compound to get anhydrous this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. umdearborn.edu [umdearborn.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Safe Handling and Disposal of Diethyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides essential information for the safe handling and disposal of diethyl ether, with a specific focus on managing peroxide contamination.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered hazardous, especially after storage?
A1: this compound is a peroxide-forming solvent.[1] When exposed to atmospheric oxygen, light, and heat, it undergoes autoxidation to form unstable and potentially explosive organic peroxides.[2][3] Over time, these peroxides can accumulate and may form shock-sensitive crystals, which can detonate violently when subjected to friction, shock, or heat.[1][3][4] The risk is significantly increased when the solvent is concentrated through distillation or evaporation.[3][5]
Q2: How can I tell if my container of this compound has dangerous levels of peroxides?
A2: The first step is always a careful visual inspection.[6] Look for the following signs without opening the container:
-
The presence of crystalline solids inside the container or around the cap.[3][7]
-
Discoloration of the liquid.[8]
-
Cloudiness in the solvent.[8]
If you observe any of these signs, DO NOT MOVE OR OPEN THE CONTAINER .[3][7][9] Secure the area and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[2][7][9]
Q3: What are the recommended storage practices for this compound?
A3: Proper storage is critical to inhibit peroxide formation:
-
Labeling: Always label containers with the date they were received and the date they were first opened.[3][4][7]
-
Containers: Store this compound in its original airtight, opaque container, such as an amber glass bottle or a metal can.[2][7][10] Keep caps (B75204) tightly sealed to minimize exposure to air.[5]
-
Environment: Store containers in a cool, dark, and well-ventilated area away from heat and light, which catalyze peroxide formation.[2][9]
-
Inhibitors: Whenever possible, purchase this compound that contains an inhibitor like Butylated Hydroxytoluene (BHT), which slows the rate of peroxide formation.[1][5] Be aware that inhibitors are consumed over time and are removed by distillation.[1]
Q4: How often should I test my this compound for peroxides?
A4: Testing frequency depends on the age and condition of the solvent. This compound is a severe peroxide hazard and should be tested frequently.
-
Test before each use, especially before any distillation or evaporation procedure.[3][5][11]
-
Opened containers of inhibited ether should be tested or disposed of after 1 year.[2]
-
Uninhibited this compound should be tested or discarded after 3 months.[2]
Troubleshooting Guides
Issue: I need to use an old container of this compound, but I'm unsure if it's safe.
Solution:
-
Visual Inspection: First, perform a visual inspection as described in Q2. If any signs of high peroxide concentration are present, contact EHS immediately.[2][6]
-
Peroxide Testing: If there are no visual signs of danger, you must test the ether for peroxide concentration. Proceed to the "Experimental Protocols" section below for detailed testing procedures.
-
Interpret Results: Use the data in the "Peroxide Concentration Safety Levels" table to determine the appropriate course of action based on the test results.
Issue: My peroxide test is positive. What are my options?
Solution:
The appropriate action depends on the concentration of peroxides detected.
-
Low Concentration (< 25 ppm): The solvent is generally considered safe for use, but caution is still advised.[3]
-
Moderate Concentration (25-100 ppm): The solvent is unsafe for distillation or evaporation.[3] You must either reduce the peroxides using a quenching procedure or dispose of the solvent as hazardous waste.[12]
-
High Concentration (> 100 ppm): The solvent is hazardous. Do not attempt to handle or treat it.[3] Contact your EHS department immediately for disposal.[2][3][8]
Data Presentation
Table 1: Peroxide Concentration Safety Levels
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action | Citations |
| < 25 ppm | Low | Considered safe for general use. | [3] |
| 25 - 100 ppm | Moderate | Unsafe for distillation or concentration. Should be treated to remove peroxides or disposed of. | [3][13] |
| > 100 ppm | High / Dangerous | Do not handle. Avoid all ignition sources, heat, and friction. Contact EHS immediately for disposal. | [2][3] |
Experimental Protocols
Protocol 1: Testing for Peroxides with Test Strips
Commercial peroxide test strips are a convenient semi-quantitative method.[6][12]
-
Work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Dip the test strip into the this compound sample for 1 second.[14]
-
Remove the strip and allow the solvent to evaporate completely.[12]
-
After the solvent evaporates, add one drop of deionized water to the test pad or, alternatively, breathe on the reaction zone multiple times.[12][14]
-
Wait for the time specified by the manufacturer (typically 5-15 seconds).[14]
-
Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in ppm.
Protocol 2: Testing for Peroxides with the Potassium Iodide (KI) Method
This is a classic qualitative or semi-quantitative chemical test.[5][15]
-
Work in a chemical fume hood and wear appropriate PPE.[3]
-
Prepare a fresh 10% (w/v) potassium iodide solution.[12]
-
In a clean test tube, add 1 mL of the this compound to be tested.
-
Add 1 mL of the fresh 10% KI solution and a few drops of glacial acetic acid.[6][12]
-
Shake the mixture. A yellow color indicates the presence of peroxides, while a brown color indicates a high concentration.[5][12] A blank determination should be performed as iodide/acetic acid mixtures can slowly turn yellow from air oxidation.[5]
-
For a more sensitive test, add a drop of starch solution. A dark blue or purple color confirms the presence of peroxides.[12]
Protocol 3: Quenching Low-to-Moderate Levels of Peroxides (< 100 ppm)
This procedure should only be performed by trained personnel on ethers with known, moderate peroxide concentrations.
-
Work in a chemical fume hood and wear appropriate PPE. Ensure no ignition sources are present.[3][9]
-
Prepare a fresh saturated solution of iron(II) sulfate (B86663). A common preparation involves dissolving 5-6 grams of ferrous sulfate in 20 mL of water for each liter of ether to be treated.[12][16]
-
Transfer the this compound to a separatory funnel.
-
Add the freshly prepared iron(II) sulfate solution to the ether.
-
Stopper the funnel and shake, venting frequently to release any pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the ether with water to remove any remaining iron salts.
-
Re-test the ether using one of the methods above to confirm that the peroxide concentration is at a safe level. Repeat the quenching procedure if necessary.[12]
Mandatory Visualization
Caption: Workflow for the safe handling of this compound based on visual inspection and peroxide testing.
References
- 1. louisville.edu [louisville.edu]
- 2. 过氧化物形成溶剂 [sigmaaldrich.com]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. ehs.mit.edu [ehs.mit.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. uvic.ca [uvic.ca]
- 9. umdearborn.edu [umdearborn.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. bu.edu [bu.edu]
- 12. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 13. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 14. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 15. This compound peroxide - Wikipedia [en.wikipedia.org]
- 16. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Diethyl Ether Safety & Peroxide Formation
This guide provides essential information for researchers, scientists, and drug development professionals on identifying and managing peroxide formation in diethyl ether. Adherence to these protocols is critical for laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation in this compound and why is it dangerous?
A1: this compound can react with atmospheric oxygen, especially when exposed to light and heat, to form explosive peroxides.[1][2][3][4] These peroxide crystals are highly sensitive to shock, friction, and heat, and can detonate violently, posing a severe risk of explosion in the laboratory.[3][5][6]
Q2: How can I visually inspect a container of this compound for peroxides?
A2: Before handling any container of this compound, especially one that is old or has an unknown history, a visual inspection is the first crucial step. Since this compound is often supplied in metal or amber glass containers that can be difficult to see through, use a non-hazardous light source like a flashlight to illuminate the interior.[2][4][7]
Look for the following signs:
-
Crystal Formation : The most dangerous sign is the presence of hard, ice-like crystal formations, solid masses, or white crystals around the cap.[3][4][7][8][9][10][11] If crystals are observed, do not move or open the container and contact your Environmental Health & Safety (EHS) department immediately.[3][7][9][12]
-
Wisp-like Structures : The appearance of floating wisp-like structures within the liquid can indicate peroxide contamination.[4][8]
-
Cloudiness or Discoloration : Fresh this compound should be a clear, colorless liquid.[5] Any cloudiness, yellowing, or the presence of a viscous oily layer suggests degradation and potential peroxide formation.[4][5][10][12]
-
Precipitate : Any solid precipitate or sediment in the ether can also be an indicator of degradation.[5]
Q3: What should I do if I suspect a container of this compound has formed peroxides?
A3: If you have any reason to suspect the presence of peroxides, especially if visual signs are present, prioritize safety. Do not attempt to open or move the container.[7][12] Immediately contact your institution's EHS department for guidance on safe handling and disposal.[7][9][12]
Q4: How often should I test my this compound for peroxides?
A4: It is recommended to test this compound for peroxides upon receipt, before each use (especially before distillation or concentration), and at regular intervals.[9][13][14] A common guideline is to test opened containers at least every three months.[3][13] Always label containers with the date of receipt and the date opened to track their age.[6][13][14]
Q5: How should I store this compound to minimize peroxide formation?
A5: Proper storage is key to inhibiting peroxide formation. Store this compound in a tightly sealed, air-impermeable container in a cool, dark, and well-ventilated area, away from light and heat.[5][6][14][15] It is also advisable to store it under an inert atmosphere, such as nitrogen, to minimize contact with oxygen.[5] Commercial this compound often contains inhibitors like BHT to slow down peroxide formation.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Yellow to brown color develops during the Potassium Iodide (KI) test. | Presence of peroxides in the this compound. | The concentration of peroxides is significant. Cease use of the solvent and consult your EHS department for disposal procedures. |
| Peroxide test strip turns blue. | Presence of hydroperoxides. | Compare the color change to the chart provided with the test strips to estimate the peroxide concentration. If the concentration exceeds 100 ppm, the ether should be considered hazardous and disposed of properly.[6] |
| Crystals are visible around the cap or inside the container. | High concentration of potentially explosive peroxides. | DO NOT MOVE OR OPEN THE CONTAINER. Immediately contact your EHS department for emergency disposal.[3][7][9] |
| The history of the this compound container is unknown. | The ether could be old and contain dangerous levels of peroxides. | Assume the container is hazardous. Do not open it. Visually inspect for crystals if possible without disturbing it. Contact EHS for guidance.[7] |
Experimental Protocols
Method 1: Potassium Iodide (KI) Test
This method provides a qualitative assessment of the presence of peroxides.
Materials:
-
This compound sample (1-10 mL)
-
Glacial acetic acid
-
Potassium iodide (KI) solution (5-10%) or KI crystals
-
Test tube or small graduated cylinder
-
Starch solution (optional, for enhanced visibility)
Procedure:
-
In a chemical fume hood, add 1-3 mL of the this compound to be tested to a test tube.[4]
-
Add a few drops of a freshly prepared 5-10% potassium iodide solution or about 0.1 g of KI crystals.[4][10][13]
-
Shake the mixture.
-
Observation : A yellow to brown color indicates the presence of peroxides.[1][4][10][13] A darker brown color suggests a higher concentration.[10]
-
(Optional) For a more sensitive test, add a drop of starch solution. A blue or dark blue color indicates the presence of peroxides.[10][13]
Method 2: Peroxide Test Strips
Commercial test strips offer a semi-quantitative method for detecting hydroperoxides.
Materials:
-
Peroxide test strips (ensure they are suitable for organic solvents)
-
This compound sample
-
Deionized water (if required by the strip manufacturer)
Procedure:
-
Follow the manufacturer's specific instructions for the test strips.[16]
-
Typically, you will dip the test strip into the this compound for a specified time (e.g., 1 second).[13][16]
-
Allow the solvent to evaporate from the strip.
-
Some methods may require adding a drop of deionized water to the test pad after the ether has evaporated.[13][16]
-
After the recommended waiting time (e.g., 5 seconds), compare the color of the test pad to the color scale provided with the kit.[16]
-
Observation : The color change, often to varying shades of blue, indicates the concentration of peroxides in parts per million (ppm).[12][16]
Visualizations
Caption: Signaling pathway for the formation of explosive peroxides from this compound.
Caption: Decision workflow for safely handling a container of this compound.
References
- 1. This compound peroxide - Wikipedia [en.wikipedia.org]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. fau.edu [fau.edu]
- 7. Chapter 6, Chemical Hygiene Plan: Identifying Peroxide-Forming Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. louisville.edu [louisville.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. umdearborn.edu [umdearborn.edu]
- 16. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
improving the separation of layers in a diethyl ether extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with layer separation during diethyl ether extractions.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound and aqueous layers not separating properly?
Poor separation of layers in a this compound extraction is a common issue, often manifesting as a stable emulsion at the interface. This problem can arise from several factors, including:
-
Vigorous shaking: Excessive agitation can create a fine dispersion of one liquid within the other, leading to an emulsion.[1]
-
Presence of surfactants: High concentrations of surfactant-like molecules (e.g., phospholipids, fatty acids, proteins) in the sample can stabilize emulsions.[1][2]
-
Similar densities: If the densities of the aqueous and organic phases are too similar, they will not separate cleanly.
-
High concentration of solutes: Dissolved salts or other compounds can increase the viscosity and density of the aqueous layer, hindering separation.
-
Precipitate formation: Insoluble material can form at the interface, physically preventing the layers from coalescing.[3][4]
Q2: What is an emulsion and how can I prevent it?
An emulsion is a stable mixture of two immiscible liquids, where one is dispersed in the other as microscopic droplets. In this compound extractions, this often appears as a cloudy or opaque third layer between the distinct aqueous and organic phases.[1][5] The most effective way to deal with an emulsion is to prevent its formation in the first place. The simplest prevention method is to use gentle swirling or slow, repeated inversions of the separatory funnel for mixing, rather than vigorous shaking.[1] This minimizes the intense agitation that leads to emulsion formation while still allowing for sufficient surface area contact for the extraction to occur.
Q3: An emulsion has already formed. What are the methods to break it?
If an emulsion has formed, several techniques can be employed to break it and achieve clear phase separation. These methods can be used sequentially if one proves ineffective.
-
Time: Allow the separatory funnel to stand undisturbed for a period (e.g., 30 minutes to an hour). Sometimes, the emulsion will break on its own.[3][6]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which reduces the solubility of organic components and helps force the separation of the phases.[1][6][7][8][9]
-
Centrifugation: For persistent emulsions, transferring the mixture to centrifuge tubes and spinning them is a highly effective method to force the layers to separate.[1][6][7][10]
-
Filtration: The entire mixture can be filtered through a plug of glass wool or a pad of Celite®. These materials can help coalesce the fine droplets that form the emulsion.[1][3][7]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and help dissolve the emulsifying agents.[1]
-
pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, careful addition of a dilute acid or base can neutralize them, breaking the emulsion.[7]
Q4: I only see a single layer after adding this compound. What went wrong?
Seeing only one layer typically indicates one of two issues:
-
Incorrect Solvent Addition: You may have mistakenly added the wrong layer back into the separatory funnel during a repeated extraction step (e.g., adding the ether layer back instead of the aqueous layer).[11][12] To check, add a small amount of water; if it forms a second layer, you likely have only the organic phase in the funnel.
-
Presence of a Miscible Co-solvent: The original reaction mixture may contain a water-miscible organic solvent, such as ethanol (B145695) or acetone. These solvents can increase the solubility of this compound in the aqueous phase, preventing two distinct layers from forming.[4] Removing the miscible solvent via evaporation before the workup can prevent this issue.[3][4]
Q5: How can I determine which layer is the organic (this compound) phase?
The position of each layer is determined by its density. This compound has a density of approximately 0.713 g/cm³, which is significantly less than water (approx. 1.0 g/cm³). Therefore, in a standard this compound-water extraction, the this compound layer will always be the top layer .[12] If you are unsure, you can perform a "water drop test": add a few drops of water to the funnel and observe which layer increases in volume.[5][12]
Troubleshooting Guide: Breaking Emulsions
The following table summarizes common physical and chemical methods for breaking emulsions in this compound extractions.
| Method | Principle of Action | Typical Parameters | Speed | Potential Issues |
| Salting Out (Brine Wash) | Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components.[1][7][13] | Add saturated NaCl solution in small portions. | Moderate | May slightly decrease the recovery of water-soluble analytes.[7] |
| Centrifugation | Applies centrifugal force to accelerate the separation of the denser and lighter phases.[6][7] | 3000-5000 rpm for 5-15 minutes.[7] | Fast | Requires access to a suitable centrifuge; need to ensure tubes are properly balanced.[7] |
| Filtration | Physically coalesces the dispersed droplets on the surface of the filter medium.[1][7] | Pass the emulsion through glass wool or a 1-2 cm pad of Celite®. | Moderate | Potential for product loss due to adsorption onto the filter material.[7] |
| pH Adjustment | Neutralizes acidic or basic impurities that may be acting as emulsifying agents.[7] | Add dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise. | Moderate to Fast | The stability of the target compound could be affected by pH changes.[7] |
| Time / Gentle Stirring | Allows gravity to slowly separate the phases; gentle agitation can help droplets coalesce.[4][6] | Let stand for 30-60 minutes; gently stir with a glass rod. | Slow | Ineffective for very stable emulsions.[7] |
Experimental Protocols
Protocol 1: Salting Out for Emulsion Breaking
-
Prepare Saturated Brine: Add sodium chloride (NaCl) to distilled water while stirring until no more salt dissolves and a small amount of solid NaCl remains at the bottom.
-
Addition: Carefully add the saturated brine solution to the separatory funnel containing the emulsified layers. Start by adding a volume equal to about 5-10% of the total liquid volume in the funnel.[7]
-
Mixing: Do not shake. Gently swirl the funnel or slowly invert it a few times to mix the brine with the aqueous layer.[7]
-
Separation: Allow the funnel to stand undisturbed and observe if the emulsion begins to break and a clear interface forms.
-
Repeat if Necessary: If the emulsion persists, add another portion of brine and repeat the process until separation is achieved.[7]
Protocol 2: Centrifugation for Emulsion Breaking
-
Transfer Mixture: Carefully pour the emulsified mixture from the separatory funnel into appropriately sized centrifuge tubes.
-
Balance Centrifuge: Ensure the tubes are of equal weight and volume. Place them in the centrifuge rotor directly opposite each other to maintain balance.[7]
-
Centrifuge: Spin the tubes at a moderate speed (e.g., 3000-5000 rpm) for 5 to 15 minutes.[7]
-
Remove and Separate: Carefully remove the tubes from the centrifuge. The mixture should now be separated into two distinct layers, possibly with a small pellet of solid material at the interface.[7]
-
Isolate Layers: Use a Pasteur pipette or carefully decant the layers to separate them.[7][11]
Visual Guides
Caption: Troubleshooting workflow for poor layer separation.
Caption: Common causes of emulsions and their solutions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. columbia.edu [columbia.edu]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Extraction [sites.pitt.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Solvents: Diethyl Ether vs. Ethyl Acetate in Extraction Efficiency
In the realm of chemical and pharmaceutical sciences, the choice of solvent is a critical parameter that dictates the efficiency and success of an extraction process. Among the plethora of available solvents, diethyl ether and ethyl acetate (B1210297) have long been workhorses in laboratories worldwide. This guide provides an objective comparison of their extraction efficiency, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical properties of each solvent is paramount to appreciating their extraction capabilities. This compound is a highly volatile and nonpolar solvent, while ethyl acetate presents a more polar character and lower volatility. These differences in polarity are a key determinant of their selectivity in extracting different classes of compounds.[1]
| Property | This compound | Ethyl Acetate |
| Chemical Formula | (C₂H₅)₂O | CH₃COOC₂H₅ |
| Molar Mass | 74.12 g/mol | 88.11 g/mol |
| Boiling Point | 34.6 °C | 77.1 °C |
| Density | 0.713 g/mL | 0.902 g/mL |
| Polarity (Dielectric Constant) | 4.3 | 6.0 |
| Water Solubility | 6.9 g/100 mL (at 20 °C) | 8.3 g/100 mL (at 20 °C) |
| Safety | Highly flammable, forms explosive peroxides | Flammable, less toxic |
Data Presentation: A Comparative Look at Extraction Yields
The following table summarizes quantitative data from various studies, showcasing the extraction efficiency of this compound and ethyl acetate for different classes of compounds. It is important to note that the extraction yield is highly dependent on the plant material, the specific compound of interest, and the extraction method employed.
| Compound Class | Plant/Sample Material | This compound Yield | Ethyl Acetate Yield | Key Findings & Citation |
| Alkaloids | Senna alata crude aqueous leaves extract | 18.30% | 16.80% | This compound showed a slightly higher percentage yield for the alkaloid-containing fraction in this specific study.[2] |
| Phenolic Compounds | Hyoscyamus gallagheri aerial parts | - | Highest total phenol (B47542) content among tested solvents | Ethyl acetate extract exhibited the highest amount of total phenols.[3] |
| Flavonoids | Datura metel plant leaves | - | 2.71 ± 0.22 mg of quercetin (B1663063) equivalent/100 g of extract | In this particular study, ethyl acetate resulted in the least extraction of flavonoids compared to other solvents like methanol.[4] |
| Phenolic Compounds | Vegetable Residues (Pea pod, Cauliflower waste, Potato peel, Tomato peel) | - | Methanol and ethyl acetate were found to be the most efficient solvents for the extraction of phenolic compounds. | Ethyl acetate was one of the better solvents for extracting phenolic compounds from various vegetable residues.[5] |
Experimental Protocols: Methodologies for Key Extractions
The following are representative experimental protocols for liquid-liquid and solid-liquid extractions, providing a framework for comparative studies.
Liquid-Liquid Extraction of Alkaloids from Plant Material
This protocol is a general procedure for the extraction of alkaloids from a plant matrix.
-
Preparation of Plant Material : 100g of dried and powdered plant material is subjected to a preliminary extraction with a nonpolar solvent like petroleum ether to remove fats and waxes.
-
Maceration : The defatted plant material is then macerated with 500 mL of 80% ethanol (B145695) for 24 hours at room temperature. The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a crude ethanolic extract.
-
Acid-Base Extraction :
-
The crude extract is dissolved in 100 mL of 5% hydrochloric acid.
-
This acidic solution is then extracted three times with 50 mL of this compound or ethyl acetate in a separatory funnel. The organic layers are combined.
-
The aqueous layer is then basified with a 25% ammonia (B1221849) solution to a pH of 9-10.
-
The basified solution is subsequently extracted three times with 50 mL of this compound or ethyl acetate.
-
-
Solvent Evaporation and Yield Calculation : The combined organic extracts from the basified solution are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to obtain the crude alkaloid fraction. The percentage yield is calculated based on the initial weight of the plant material.[6]
Solid-Liquid (Soxhlet) Extraction of Phenolic Compounds
This protocol describes a common method for the continuous extraction of phenolic compounds from a solid matrix.
-
Sample Preparation : 20g of dried and powdered plant material is placed in a cellulose (B213188) thimble.
-
Soxhlet Setup : The thimble is placed in the extraction chamber of a Soxhlet apparatus. The receiving flask is filled with 250 mL of either this compound or ethyl acetate.
-
Extraction : The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back onto the sample. The extraction chamber fills with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds are siphoned back into the receiving flask. This process is allowed to run for 6-8 hours.
-
Solvent Removal and Analysis : After extraction, the solvent is evaporated from the receiving flask using a rotary evaporator. The resulting crude extract is then redissolved in a known volume of a suitable solvent for the quantification of total phenolic content using methods like the Folin-Ciocalteu assay.[5]
Mandatory Visualization: Logical Workflow for Solvent Extraction
The following diagram illustrates a generalized workflow for a liquid-liquid extraction process, a fundamental technique in which both this compound and ethyl acetate are commonly employed.
References
- 1. adamsbiochemistry.quora.com [adamsbiochemistry.quora.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. scialert.net [scialert.net]
- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Diethyl Ether vs. Dichloromethane for the Extraction of Polar Organic Compounds
For researchers and professionals in drug development and chemical sciences, the choice of an appropriate solvent is a critical step in isolating and purifying compounds. Liquid-liquid extraction remains a cornerstone technique, and the selection between two common solvents, diethyl ether and dichloromethane (B109758) (DCM), often arises, especially when dealing with polar organic molecules. This guide provides an objective, data-driven comparison to inform the selection process for your specific application.
At a Glance: Physical and Chemical Properties
A solvent's physical and chemical characteristics dictate its behavior and suitability for a given extraction. Dichloromethane is a halogenated hydrocarbon, while this compound belongs to the ether class. While both are volatile, their properties differ significantly, impacting their extraction efficiency, ease of use, and safety considerations.
| Property | This compound | Dichloromethane |
| Chemical Formula | (CH₃CH₂)₂O | CH₂Cl₂ |
| Molecular Weight | 74.12 g/mol | 84.93 g/mol [1] |
| Boiling Point | 34.6 °C[2] | 39.6 °C[3] |
| Melting Point | -116.3 °C[2] | -96.7 °C[3] |
| Density | 0.7134 g/cm³ (liquid)[2] | 1.3266 g/cm³ (20 °C)[3] |
| Polarity Index (P') | 2.8 | 3.1 |
| Solubility in Water | 6.05 g/100 mL[2] | 13 g/L (1.3 g/100mL) |
| Solvent Class | Class 3 (Low toxic potential) | Class 2 (Inherent toxicity)[4] |
| Key Hazards | Extremely Flammable, Forms Explosive Peroxides[2] | Suspected Carcinogen, Toxic[1] |
Extraction Efficiency: The Polarity Question
The foundational principle of solvent extraction is "like dissolves like." A solvent's polarity determines its ability to dissolve compounds with similar polar characteristics. While both solvents are used for extracting a range of organic compounds, dichloromethane is considered more polar than this compound.[3]
Dichloromethane's higher polarity index (3.1 vs. 2.8 for this compound) suggests it is generally a more effective solvent for a broader range of polar organic compounds.[5] Many substances are more soluble in DCM than in this compound.[3] However, this increased solvating power can be a double-edged sword. If the goal is to selectively extract a target compound from a complex mixture, a less polar solvent like this compound might be preferable as it may extract fewer impurities.[3]
One study comparing extraction solvents for volatile odor compounds in cow sweat found that this compound and dichloromethane yielded different profiles of compounds, highlighting that the choice of solvent is highly dependent on the specific target molecules.[1][6]
Experimental Protocols and Workflow
The practical application of these solvents in a laboratory setting involves a standard liquid-liquid extraction procedure, typically performed in a separatory funnel. The key difference in the workflow arises from their differing densities relative to water.
Standard Liquid-Liquid Extraction Protocol
-
Preparation : The sample containing the target compound is dissolved in an appropriate solvent, often an aqueous solution.
-
Solvent Addition : The aqueous solution and the immiscible organic solvent (this compound or dichloromethane) are added to a separatory funnel. Ensure the stopcock is closed before adding liquids.
-
Mixing : The funnel is stoppered, inverted, and shaken gently for 10-20 seconds to facilitate the transfer of the solute from the aqueous phase to the organic phase.
-
Venting : The funnel must be vented periodically by opening the stopcock while inverted to release any pressure buildup. This is particularly crucial with the highly volatile this compound.
-
Separation : The funnel is returned to a ring stand, and the two immiscible layers are allowed to separate completely.
-
Layer Collection : The distinct densities of the solvents dictate which layer is on the bottom.
-
Repeat Extraction : To maximize the recovery of the target compound, the aqueous layer is typically returned to the separatory funnel, and the extraction process is repeated with fresh portions of the organic solvent.[9]
-
Drying and Evaporation : The collected organic extracts are combined, dried with an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is then removed, often using a rotary evaporator, to isolate the purified compound.
Experimental Workflow Diagram
Head-to-Head: Advantages and Disadvantages
| Solvent | Advantages | Disadvantages |
| This compound | - Low boiling point (34.6 °C) : Easy to remove via evaporation.[2] - Less dense than water : Forms the top layer, which can be convenient for some separation procedures.[7] - Good solvent for Grignard reactions : Non-acidic (aprotic) nature. | - Extremely flammable : Poses a significant fire hazard.[2] - Forms explosive peroxides : Can form unstable peroxides upon exposure to air and light, requiring careful storage and handling.[2] - Higher water solubility : Can lead to the co-extraction of water.[2] - Can form emulsions . |
| Dichloromethane | - Higher polarity : Dissolves a wider range of organic compounds, including more polar ones.[3][5] - Non-flammable : Significantly reduces fire risk compared to this compound.[8] - Denser than water : Forms the bottom layer, which many find more convenient for multiple extractions.[3][10] - Lower water solubility : Extracts less water from the aqueous phase. | - Health concerns : It is a suspected carcinogen and is considered toxic.[1] - Higher boiling point (39.6 °C) : Slightly more energy required for removal compared to this compound.[3] - Environmental concerns : Subject to stricter regulations in some regions. - Can react with some amines . |
Conclusion: Making the Right Choice
The decision between this compound and dichloromethane is not one-size-fits-all and should be based on a careful evaluation of the experimental goals and constraints.
Choose Dichloromethane when:
-
The target compound has a higher polarity.
-
A non-flammable solvent is required for safety reasons.
-
Convenience of draining the organic layer from the bottom of the separatory funnel is preferred.
Choose this compound when:
-
A less polar solvent is needed to minimize the extraction of polar impurities.[3]
-
The target compound is highly volatile and a lower boiling point solvent is advantageous for removal.[3]
-
Working with strongly-reducing or sensitive organometallic reagents.[3]
Ultimately, the optimal solvent choice will depend on the specific solubility characteristics of the target compound and impurities, as well as the safety protocols and equipment available in the laboratory. For novel extractions, preliminary small-scale solubility tests are always recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction [sites.pitt.edu]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - DCM vs ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Extraction [organiclab.welderco.host.dartmouth.edu]
- 7. lehighcheme.wordpress.com [lehighcheme.wordpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
comparing the safety profiles of diethyl ether and MTBE (methyl tert-butyl ether)
In the realm of scientific research and pharmaceutical development, the selection of appropriate solvents is paramount, with safety being a primary consideration. This guide provides a detailed comparison of the safety profiles of two historically and commercially significant ether solvents: diethyl ether and methyl tert-butyl ether (MTBE). The following sections present a comprehensive analysis of their toxicological profiles, supported by quantitative data from experimental studies, detailed methodologies of key experiments, and visual representations of toxicological pathways and workflows.
Executive Summary
Both this compound and MTBE are volatile, flammable liquids that can cause central nervous system depression at high concentrations. However, their long-term toxicity profiles diverge significantly. This compound is characterized by low acute toxicity and a lack of substantial evidence for carcinogenicity or reproductive toxicity. Its primary hazards are its extreme flammability and the potential for peroxide formation upon storage.
Conversely, MTBE has been the subject of greater toxicological concern. While its acute toxicity is also low, it has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC), based on animal studies. Concerns have also been raised regarding its potential for neurotoxicity and reproductive effects, although these are generally observed at high, often maternally toxic, doses. This guide will delve into the experimental data that form the basis of these safety assessments.
Data Presentation: A Quantitative Comparison of Toxicological Endpoints
The following tables summarize the key quantitative data on the toxicity of this compound and MTBE, providing a basis for a direct comparison of their safety profiles.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50/LC50 | Reference |
| This compound | Rat | Oral | 1215 mg/kg | [1][2] |
| Rat | Inhalation | 73,000 ppm (2 hours) | [1] | |
| MTBE | Rat | Oral | ~3866 - 4000 mg/kg | [3][4] |
| Rat | Inhalation | 23,576 - 33,370 ppm (4 hours) | [4] |
Table 2: Carcinogenicity Data
| Compound | Species | Route | Key Findings | IARC Classification |
| This compound | Rat, Mouse | N/A | No evidence of carcinogenicity in available studies. | Group 3 (Not classifiable as to its carcinogenicity to humans) |
| MTBE | Rat (male) | Inhalation, Gavage | Increased incidence of renal tubular tumors and Leydig cell tumors. | Group 2B (Possibly carcinogenic to humans) |
| Mouse (female) | Inhalation | Increased incidence of hepatocellular adenomas. |
Table 3: Genotoxicity Data
| Compound | Assay | Result |
| This compound | Ames test | Mostly Negative |
| In vitro chromosomal aberration | Mostly Negative | |
| MTBE | Ames test | Negative |
| Mouse Lymphoma Assay | Positive | |
| In vivo micronucleus test | Negative | |
| Unscheduled DNA Synthesis (UDS) | Positive |
Table 4: Reproductive and Developmental Toxicity Data
| Compound | Species | Key Findings (NOAEL/LOAEL) |
| This compound | Rat, Mouse | No significant reproductive or developmental effects reported in available studies. |
| MTBE | Rat | Two-generation inhalation study: NOAEL for reproductive toxicity >8000 ppm. Postnatal toxicity only observed at maternally toxic doses (3000 and 8000 ppm). |
Table 5: Neurotoxicity Data
| Compound | Species | Key Effects (NOAEL/LOAEL) |
| This compound | Human, Animals | Central nervous system depression (drowsiness, dizziness, unconsciousness) at high concentrations. |
| MTBE | Rat | Acute reversible CNS depression (ataxia, hypoactivity) at ≥4000 ppm. NOAEL of 800 ppm in a 13-week inhalation study. |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.
MTBE: Two-Generation Reproductive Toxicity Study (Inhalation)
This study was conducted to assess the potential effects of MTBE on fertility and reproduction in rats over two generations.
-
Test Guideline: Based on OECD Test Guideline 416.[5]
-
Animals: Sprague-Dawley rats (25 per sex per group for the F0 generation).
-
Exposure: Whole-body inhalation exposure to MTBE vapor at concentrations of 0, 400, 3000, or 8000 ppm for 6 hours/day.
-
Dosing Regimen:
-
F0 generation: Dosed for 10 weeks prior to mating, during a 3-week mating period, and for females, throughout gestation and lactation.
-
F1 generation: Selected from F1 litters and exposed from postnatal day 28 for at least 8 weeks before mating to produce the F2 generation.
-
-
Parameters Evaluated:
-
Parental (F0 and F1): Clinical signs of toxicity, body weight, food consumption, mating and fertility indices, and gross and microscopic pathology of reproductive organs.
-
Offspring (F1 and F2): Viability, body weight, sex ratio, and developmental landmarks.
-
-
Reference: Bevan et al. (1997).[6]
MTBE: In Vivo Mouse Bone Marrow Micronucleus Test
This assay was performed to evaluate the potential of MTBE to induce chromosomal damage.
-
Test Guideline: Based on OECD Test Guideline 474.
-
Animals: Male and female Swiss-Webster mice.
-
Exposure: Single intraperitoneal injections of MTBE dissolved in olive oil.
-
Dose Levels: 0, 0.25, 0.5, 1.0, and 1.75 g/kg body weight.
-
Sample Collection: Bone marrow was collected 24 and 48 hours after dosing.
-
Analysis: Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined as a measure of cytotoxicity.
-
Reference: Kado et al. (1998).[7]
This compound: Subchronic Oral Toxicity Study
This study aimed to determine the effects of repeated oral exposure to this compound.
-
Animals: Sprague-Dawley rats (30 per sex per group).
-
Exposure: Gavage administration of this compound in corn oil for 90-92 days.
-
Dose Levels: 0, 500, 2000, and 3500 mg/kg/day.
-
Parameters Evaluated: Mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of major organs.
-
Key Finding: A No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg/day was established.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding of toxicological profiles.
Proposed Mode of Action for MTBE Carcinogenicity in Male Rats
The carcinogenicity of MTBE in the kidneys of male rats is believed to be a species-specific event and not directly relevant to humans.[7][9] The proposed mode of action involves the accumulation of α2u-globulin, a low-molecular-weight protein produced in large amounts by male rats.
Caption: Proposed mode of action for MTBE-induced renal tumors in male rats.
General Workflow for a Two-Generation Reproductive Toxicity Study
The following diagram illustrates the typical workflow for a two-generation reproductive toxicity study, a standard method for assessing the potential effects of a substance on fertility and development.
Caption: Workflow of a typical two-generation reproductive toxicity study.
Conclusion
This comparative guide demonstrates that while both this compound and MTBE share some acute toxicological properties, their long-term safety profiles are distinct. This compound's primary risks are physical hazards (flammability and peroxide formation), with a relatively benign toxicological profile. In contrast, MTBE has demonstrated carcinogenic potential in animal models, leading to its classification as a possible human carcinogen. While the mechanisms of MTBE-induced carcinogenicity may be species-specific, its overall toxicological profile warrants a more cautious approach in its handling and application. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is essential for making informed decisions regarding solvent selection to ensure a safe and effective research environment.
References
- 1. Reassessment of MTBE cancer potency considering modes of action for MTBE and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mode of Action of this compound in Blocking Neuromuscular Transmission | Semantic Scholar [semanticscholar.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. youtube.com [youtube.com]
- 5. oecd.org [oecd.org]
- 6. umdearborn.edu [umdearborn.edu]
- 7. researchgate.net [researchgate.net]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to Purity Analysis of Diethyl Ether Extracts: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical research, ensuring the purity of isolated compounds is a critical step that underpins the reliability of experimental results and the safety of potential therapeutic agents. Diethyl ether extraction is a ubiquitous technique for isolating compounds of interest from various matrices. Consequently, the rigorous assessment of the purity of the resulting extract is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of a this compound extract.
At a Glance: Method Comparison
The choice of analytical technique for purity assessment hinges on a variety of factors including the nature of the target compound and potential impurities, the required level of accuracy, and available instrumentation.
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance or other detectors. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard of the analyte).[1] |
| Typical LOD | pg to fg range | 0.5 µg/mL[2] | Impurities may be quantified at the 0.1% level or below.[3] |
| Typical LOQ | ng to pg range | 0.1 µg/mL[2] | Impurities may be quantified at the 0.1% level or below.[3] |
| Resolution | High | High, with resolution (Rs) values often targeted to be greater than 1.5 or 2.[4] | Generally lower than chromatographic methods. |
| Analysis Time | ~30-60 min | ~15-30 min | ~5-15 min per sample |
| Sample Suitability | Volatile and thermally stable compounds. | Wide range of non-volatile and thermally labile compounds. | Soluble compounds containing NMR-active nuclei (e.g., ¹H). |
| Destructive? | Yes | No (sample can be collected post-analysis) | No |
In-Depth Analysis of Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and definitive identification of impurities based on their mass spectra.
Common Impurities in this compound Detected by GC-MS:
-
Ethanol: Often used as a stabilizer.
-
Peroxides: Formed upon exposure to air and light.
-
Water: Can be present due to improper storage or handling.
-
Acetaldehyde: An oxidation product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally unstable. Its utility in analyzing this compound extracts is significant, especially when the target compounds or impurities are not amenable to GC.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1] This is a significant advantage over chromatographic techniques. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for a direct comparison of the analyte to a certified internal standard.
Experimental Protocols
GC-MS Protocol for Purity Analysis
This protocol provides a general procedure for the GC-MS analysis of a this compound extract.
1. Sample Preparation:
- Dilute the this compound extract in a high-purity solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
- If necessary, perform derivatization to increase the volatility of target compounds.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (splitless injection).
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-550.
3. Data Analysis:
- Identify the main peak corresponding to the target compound.
- Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
- Calculate the relative purity by peak area normalization.
HPLC Protocol for Purity Analysis
This protocol outlines a general procedure for the HPLC analysis of a this compound extract.
1. Sample Preparation:
- Evaporate the this compound solvent under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical starting point is 50:50 (v/v) acetonitrile:water, ramping to 100% acetonitrile. The addition of a buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) may be necessary to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Selected based on the UV absorbance maximum of the target compound.
- Injection Volume: 10 µL.
3. Data Analysis:
- Determine the retention time of the main compound.
- Identify and quantify impurities based on their peak areas relative to the main peak.
qNMR Protocol for Purity Assessment
This protocol provides a detailed procedure for determining the absolute purity of a compound in a this compound extract using qNMR.
1. Sample Preparation:
- Accurately weigh a known amount of the dried extract (e.g., 5-10 mg) into an NMR tube.
- Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
- Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
2. NMR Instrumentation and Data Acquisition:
- NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (a value of 30-60 s is often sufficient for accurate quantification).
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for integration errors < 1%).[5]
- Acquisition Time: At least 3 seconds.
- Spectral Width: Sufficient to cover all signals of interest.
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Integrate a well-resolved signal of the analyte and a signal of the internal standard.
- Calculate the purity using the following equation:
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Diethyl Ether vs. Pentane for Recrystallization: A Comparative Guide
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The success of this method hinges on the judicious selection of a solvent. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures. This guide provides an objective comparison between two common low-boiling-point solvents, diethyl ether and pentane (B18724), to assist researchers in making an informed choice for their recrystallization protocols.
The primary distinction between this compound and pentane lies in their polarity. This compound possesses a polar oxygen atom, rendering it a polar aprotic solvent, whereas pentane is a non-polar alkane. This difference is the principal determinant of their respective applications in recrystallization.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a recrystallization solvent is dictated by its physical and chemical properties. A summary of the key properties for this compound and pentane is presented below.
| Property | This compound | Pentane | Significance in Recrystallization |
| Chemical Formula | C₄H₁₀O | C₅H₁₂ | - |
| Molecular Weight | 74.12 g/mol [1] | 72.15 g/mol [2] | Similar molecular weights result in comparable intermolecular van der Waals forces. |
| Boiling Point | 34.6 °C[1][2][3] | 36.1 °C[2][3] | Both are extremely volatile and flammable. The low boiling points make them easy to remove from crystals but pose a fire hazard and can lead to solvent loss during heating.[4] |
| Density (at 20°C) | 0.713 g/cm³[1] | ~0.626 g/cm³ | Both are less dense than water. |
| Polarity Index (P') | 2.8[5] | 0.0[5] | This is the key differentiator. this compound's moderate polarity allows it to dissolve a wider range of compounds than the non-polar pentane. |
| Solubility in Water | Slightly soluble (~6.9 g/100 mL) | Nearly insoluble (~0.004 g/100 mL) | Ether's slight miscibility with water reflects its ability to act as a hydrogen bond acceptor.[6] |
| Key Hazard | Forms explosive peroxides[4] | Extremely flammable | This compound requires testing and removal of peroxides before use, especially before distillation. |
Performance in Recrystallization
The choice between this compound and pentane is almost entirely dependent on the polarity of the compound to be purified, following the principle of "like dissolves like".[7]
This compound: Due to the presence of a polar C-O-C bond, this compound can engage in dipole-dipole interactions, allowing it to dissolve compounds with moderate polarity.[8] It can act as a hydrogen bond acceptor, which enhances its ability to solvate a variety of organic molecules. This versatility makes this compound a suitable solvent for a broader range of compounds compared to pentane, particularly those containing heteroatoms like oxygen or nitrogen. It is also frequently used as one component in a mixed-solvent system, often paired with a more polar solvent like methanol (B129727) or a non-polar one like ligroin (a pentane/hexane mixture), to achieve the ideal solubility profile.[9][10][11]
Pentane: As a non-polar aliphatic hydrocarbon, pentane's solvating power is limited to van der Waals forces.[12] It is therefore an effective solvent only for non-polar or very weakly polar compounds. For many substances, pentane is too "weak" a solvent to dissolve them even at its boiling point.[13] Both pentane and this compound are often considered poor choices for recrystallization due to their low boiling points, which provide a very narrow temperature range to exploit solubility differences.[4][13]
Logical Solvent Selection Pathway
The decision process for selecting a recrystallization solvent can be visualized as a logical workflow. The properties of the solute are the primary consideration.
Caption: Decision tree for solvent selection based on solute polarity.
Experimental Protocols
The following are generalized protocols for recrystallization. Caution: Both this compound and pentane are extremely flammable and have low boiling points. All heating must be done using a steam bath or a water bath on a hotplate, never a direct flame or a hotplate with an exposed heating element. Work must be performed in a certified fume hood.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (this compound or pentane).
-
Heating: Gently warm the flask on a steam or water bath to bring the solvent to a boil. Add small portions of hot solvent until the solid just dissolves.[14] Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.[7] Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal yield.[14] For these low-boiling solvents, a dry ice-acetone bath may sometimes be used to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Do not use an oven due to the high flammability of the residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (Commonly with this compound)
This method is used when no single solvent has the ideal solubility characteristics. It typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not.
-
Dissolution: Dissolve the impure solid in a minimum amount of the "good" hot solvent (e.g., methanol, if this compound is the "poor" solvent).
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., this compound) dropwise until the solution becomes faintly cloudy (saturated).[11][15]
-
Clarification: Add a few drops of the "good" hot solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization and Isolation: Follow steps 4-8 from the single-solvent protocol.
Experimental Workflow Visualization
References
- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 2. quora.com [quora.com]
- 3. intermolecular forces - Why is the boiling point of pentane (36.1 °C) slightly higher than that of this compound (34.6 °C)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Explain why this compound is not suitable as a solvent for recrystallisat.. [askfilo.com]
- 5. Polarity Index [macro.lsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. allen.in [allen.in]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. thestudentroom.co.uk [thestudentroom.co.uk]
- 13. homework.study.com [homework.study.com]
- 14. athabascau.ca [athabascau.ca]
- 15. researchgate.net [researchgate.net]
A Comparative Study of Diethyl Ether Versus Other Ethereal Solvents for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comprehensive comparison of diethyl ether against other commonly used ethereal solvents: tetrahydrofuran (B95107) (THF), 1,4-dioxane (B91453), and dimethoxyethane (DME). The following sections present a detailed analysis of their physical and chemical properties, performance in key organic reactions with supporting data, and standardized experimental protocols.
Physical and Chemical Properties: A Comparative Overview
Ethereal solvents are characterized by the presence of an ether linkage (R-O-R'). Their relatively low reactivity and ability to solvate a wide range of organic compounds make them indispensable in the laboratory. However, their physical and chemical properties vary, impacting their suitability for specific applications.
| Property | This compound ((C₂H₅)₂O) | Tetrahydrofuran (THF) (C₄H₈O) | 1,4-Dioxane (C₄H₈O₂) | Dimethoxyethane (DME) (C₄H₁₀O₂) |
| Molecular Weight ( g/mol ) | 74.12[1] | 72.11[2] | 88.11 | 90.12[3] |
| Boiling Point (°C) | 34.6[4][5] | 66[2] | 101.1 | 85[3] |
| Melting Point (°C) | -116.3[4] | -108.5[2] | 11.8 | -58 |
| Density (g/mL at 20°C) | 0.713[5] | 0.888[2] | 1.033 | 0.868 |
| Solubility in Water | Slightly soluble (69 g/L at 20°C)[6] | Miscible[2] | Miscible | Miscible |
| Dielectric Constant (at 20°C) | 4.3 | 7.6 | 2.2 | 7.2 |
| Peroxide Formation | High tendency | High tendency | Prone to formation | Can form peroxides |
Performance in Key Organic Reactions
The choice of an ethereal solvent can have a significant impact on reaction rates, yields, and selectivity. This section compares the performance of this compound and its alternatives in three widely used synthetic transformations.
Grignard Reactions
The formation of Grignard reagents and their subsequent reactions are highly sensitive to the solvent used. The solvent's ability to solvate the magnesium center is crucial for the reagent's formation and reactivity.
Solvent Performance in Grignard Reactions:
| Solvent | Typical Reaction Yield | Key Advantages | Key Disadvantages |
| This compound | Good to Excellent | Well-established, easy to remove due to low boiling point. | Highly flammable, anesthetic properties, prone to peroxide formation.[4] |
| Tetrahydrofuran (THF) | Good to Excellent | Higher boiling point allows for higher reaction temperatures, good solvating power.[4] | Forms explosive peroxides, miscible with water which can complicate work-up.[4] |
Note: While direct quantitative comparisons under identical conditions are sparse in the literature, greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have shown comparable or even superior yields in many cases.[4]
Lithium Aluminum Hydride (LiAlH₄) Reductions
Lithium aluminum hydride is a powerful reducing agent, and the choice of ethereal solvent can modulate its reactivity and selectivity. The rate of reduction can be significantly influenced by the solvent's coordinating ability.
Qualitative Solvent Effects on LiAlH₄ Reductions:
For the reduction of alkyl halides, the rate of reduction with lithium aluminum hydride generally follows the order: diglyme (B29089) > monoglyme > THF > this compound. Conversely, for the reduction of tosylates, the reactivity order is reversed: this compound > THF > monoglyme > diglyme. This highlights the importance of solvent choice in achieving selective reductions when multiple functional groups are present.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. While often tolerant of various solvents, the choice of ether can still influence the reaction's efficiency.
Solvent Performance in Suzuki-Miyaura Coupling:
| Solvent | Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| THF | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 12 | 95 | |
| 1,4-Dioxane | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 12 | 92 |
Note: This data is compiled from a comparative study and illustrates the high yields achievable in both THF and 1,4-dioxane under similar conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. The following are representative procedures for the reactions discussed.
Protocol for Grignard Reagent Formation
Objective: To prepare a Grignard reagent (e.g., phenylmagnesium bromide) in this compound and tetrahydrofuran for comparative purposes.
Materials:
-
Magnesium turnings
-
Anhydrous this compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (initiator)
Procedure for this compound:
-
Place magnesium turnings (1.2 g, 50 mmol) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 10 mL of anhydrous this compound.
-
Add approximately 2-3 mL of the bromobenzene solution to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the brown iodine color and the observation of bubbling.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[4]
Procedure for Tetrahydrofuran (THF):
-
Activate magnesium turnings in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add 10 mL of anhydrous THF to the flask.
-
Add a few drops of 1,2-dibromoethane (B42909) to initiate the reaction, indicated by the formation of bubbles.
-
Prepare a solution of an alkyl halide (e.g., 1-chlorobutane, 5.2 mL, 50 mmol) in 30 mL of anhydrous THF in a dropping funnel.
-
Add the alkyl halide solution dropwise to the activated magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes.[4]
Protocol for Lithium Aluminum Hydride Reduction of a Ketone
Objective: To reduce a ketone (e.g., cyclohexanone) to the corresponding alcohol using LiAlH₄ in an ethereal solvent.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Cyclohexanone
-
Anhydrous this compound or THF
-
Anhydrous sodium sulfate
-
10% Sulfuric acid
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place a suspension of LiAlH₄ (e.g., 1.0 g, 26 mmol) in the chosen anhydrous ethereal solvent (e.g., 50 mL of this compound).
-
Cool the suspension in an ice bath.
-
Dissolve the ketone (e.g., cyclohexanone, 5.0 g, 51 mmol) in the same anhydrous solvent (25 mL) and place it in the dropping funnel.
-
Add the ketone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Carefully quench the reaction by slowly adding water, followed by 10% sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with the ethereal solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol.
Protocol for Suzuki-Miyaura Cross-Coupling Reaction
Objective: To perform a Suzuki-Miyaura cross-coupling reaction using different ethereal solvents.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (ligand)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous THF or 1,4-dioxane
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add the chosen anhydrous ethereal solvent (5 mL).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 80°C) with stirring for the specified time (e.g., 12 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Considerations
All ethereal solvents are highly flammable and can form explosive peroxides upon exposure to air and light, especially this compound and THF.[4] It is crucial to handle these solvents in a well-ventilated fume hood and away from ignition sources. Always test for the presence of peroxides before distillation or concentration and take appropriate precautions for their removal. 1,4-Dioxane is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each solvent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizing Workflows and Relationships
To better illustrate the experimental process and the decision-making involved in solvent selection, the following diagrams are provided.
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Green Alternatives to Diethyl Ether for Liquid-Liquid Extraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The principles of green chemistry are increasingly guiding solvent selection in scientific research and industrial processes. Diethyl ether, a conventional solvent for liquid-liquid extraction, is effective but poses significant safety and environmental concerns due to its high volatility, flammability, and potential for peroxide formation. This guide provides an objective comparison of greener, more sustainable alternatives—2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297)—against this compound, supported by experimental data and detailed protocols to aid in the transition to safer and more environmentally benign extraction methods.
Performance Comparison of Alternative Solvents
Emerging green solvents offer significant advantages over this compound, not only in terms of safety and environmental impact but also in performance. These alternatives can lead to improved extraction efficiency, cleaner phase separations, and reduced solvent loss.
2-Methyltetrahydrofuran (2-MeTHF) , derived from renewable resources like corn cobs and sugarcane bagasse, is an excellent alternative to THF and this compound. It exhibits limited miscibility with water, which facilitates cleaner phase separations and reduces the formation of emulsions. Studies have shown that 2-MeTHF can offer higher extraction yields for a range of compounds. For instance, in the extraction of formic acid from aqueous solutions, 2-MeTHF has been demonstrated to be a highly effective solvent.
Cyclopentyl Methyl Ether (CPME) is another promising green solvent with a high boiling point, low peroxide formation, and high stability under both acidic and basic conditions. Its hydrophobic nature makes it an excellent extraction solvent, often resulting in high recovery of organic compounds from aqueous solutions. Experimental data has shown that CPME can outperform traditional solvents in certain applications. For example, in the extraction of fenugreek seed oil, CPME yielded a significantly higher oil content (7.23%) compared to hexane (B92381) (4.25%).[1] Similarly, CPME demonstrated superior efficiency in extracting wool grease compared to both this compound and hexane, achieving a grease yield of 11.95%.[2]
Ethyl Acetate is a widely used solvent that is considered greener due to its relatively low toxicity and biodegradability. It is effective for extracting a wide range of polar and non-polar compounds. In a comparative study on the recovery of Ascaris and Trichuris eggs, ethyl acetate showed a higher recovery rate for Ascaris spp. from cabbage compared to this compound.[3]
Data Presentation
The following tables provide a structured comparison of the key physical, safety, and environmental properties of this compound and its green alternatives, along with available experimental data on their extraction performance.
Table 1: Physical, Safety, and Environmental Properties of Solvents
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Ethyl Acetate |
| Formula | (C₂H₅)₂O | C₅H₁₀O | C₆H₁₂O | C₄H₈O₂ |
| Molar Mass ( g/mol ) | 74.12 | 86.13 | 100.16 | 88.11 |
| Boiling Point (°C) | 34.6 | 80.2 | 106 | 77.1 |
| Density (g/mL at 20°C) | 0.713 | 0.854 | 0.860 | 0.902 |
| Water Solubility (% w/w) | 6.9 | 14 | 1.1 | 8.3 |
| Flash Point (°C) | -45 | -11 | -1 | -4 |
| GHS Hazard Statements | H224, H302, H336, EUH019, EUH066 | H225, H302, H315, H319, H335 | H225, H315, H319 | H225, H319, H336, EUH066 |
| Origin | Petrochemical | Renewable | Petrochemical | Petrochemical/Renewable |
| Key Advantages | Good solvent for a wide range of compounds | Renewable origin, clean phase separation, higher boiling point than this compound | High boiling point, low peroxide formation, stable in acid/base, very low water solubility | Lower toxicity, biodegradable, good general-purpose solvent |
| Key Disadvantages | Highly flammable, peroxide former, high volatility | Higher cost than some conventional solvents | Higher boiling point can require more energy for removal | Higher water solubility than other alternatives, can co-extract water |
Table 2: Experimental Data on Extraction Performance
| Application | Analyte | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Ethyl Acetate |
| Recovery of Parasite Eggs [3] | Ascaris spp. eggs from cabbage | Lower recovery | Not Tested | Not Tested | Higher recovery (10x at higher concentrations) |
| Extraction of Formic Acid | Formic acid from aqueous solution | Not specified | High distribution coefficient | Not specified | Not specified |
| Extraction of Fenugreek Seed Oil [1] | Fenugreek Seed Oil | Not Tested | Not Tested | 7.23% yield | Not Tested |
| Extraction of Wool Grease [2] | Wool Grease | Lower yield than CPME | Not Tested | 11.95% yield | Not Tested |
Experimental Protocols
The following are general methodologies for performing a liquid-liquid extraction with the discussed green solvents. The specific volumes and number of extractions should be optimized for the particular application.
Protocol for Liquid-Liquid Extraction using 2-Methyltetrahydrofuran (2-MeTHF)
-
Preparation: To a separatory funnel, add the aqueous solution containing the analyte of interest.
-
Solvent Addition: Add an appropriate volume of 2-MeTHF to the separatory funnel. A typical starting point is a 1:1 volume ratio of aqueous solution to 2-MeTHF.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. 2-MeTHF is less dense than water and will be the top layer.
-
Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer (2-MeTHF) containing the extracted analyte.
-
Repeat (Optional): For exhaustive extraction, the aqueous layer can be returned to the separatory funnel and extracted with fresh portions of 2-MeTHF.
-
Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to isolate the analyte.
Protocol for Liquid-Liquid Extraction using Cyclopentyl Methyl Ether (CPME)
-
Preparation: Add the aqueous solution containing the target compound to a separatory funnel.
-
Solvent Addition: Add the desired volume of CPME to the separatory funnel. Due to its low water solubility, phase separation is typically very clean.
-
Extraction: Secure the stopper and invert the funnel multiple times for 1-2 minutes to ensure thorough mixing. Vent the funnel periodically.
-
Phase Separation: Allow the funnel to stand until the two layers have clearly separated. CPME has a density lower than water and will form the upper layer.
-
Collection: Drain and discard the lower aqueous phase. Collect the CPME layer containing the product.
-
Washing (Optional): The CPME layer can be washed with brine to remove any residual water.
-
Drying and Concentration: Dry the CPME extract with a suitable drying agent, filter, and remove the solvent under reduced pressure.
Protocol for Liquid-Liquid Extraction using Ethyl Acetate
-
Preparation: Place the aqueous sample into a separatory funnel.
-
Solvent Addition: Add a measured volume of ethyl acetate to the funnel.
-
Extraction: Stopper the funnel and shake for 1-2 minutes, remembering to vent frequently to release pressure from the solvent's vapor.
-
Phase Separation: Allow the layers to separate. Ethyl acetate is less dense than water and will be the top layer.
-
Collection: Drain the bottom aqueous layer. The top ethyl acetate layer containing the extracted compound can then be collected.
-
Repeat (Optional): The aqueous layer can be subjected to further extractions with fresh ethyl acetate to maximize recovery.
-
Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the isolated compound.
Mandatory Visualization
The selection of an appropriate green solvent is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers in choosing a suitable alternative to this compound based on key experimental and safety parameters.
Caption: Workflow for selecting a green solvent alternative.
Conclusion
The transition away from hazardous solvents like this compound is a critical step towards more sustainable scientific practices. 2-Methyltetrahydrofuran, cyclopentyl methyl ether, and ethyl acetate present themselves as viable, and in many cases, superior alternatives for liquid-liquid extraction. They offer a combination of improved safety profiles, reduced environmental impact, and excellent performance. By considering the specific requirements of the extraction and consulting comparative data, researchers can confidently select a greener solvent that aligns with the principles of green chemistry without compromising experimental outcomes.
References
A Comparative Guide to Product Identity Validation: NMR vs. Chromatographic Methods After Ether Removal
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized product's identity and purity is a cornerstone of reliable and reproducible research. Following purification procedures, such as liquid-liquid extraction with diethyl ether, it is imperative to employ analytical techniques that provide unambiguous structural confirmation and accurate quantification, free from residual solvent interference. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with common chromatographic methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the validation of product identity in deuterated chloroform (B151607) (CDCl₃) after ether removal.
The Challenge: Post-Extraction Analysis
This compound is a widely used solvent for the extraction and purification of organic compounds due to its low boiling point and immiscibility with water. However, its complete removal is crucial for subsequent analytical characterization. Residual ether can interfere with spectroscopic analysis, particularly in ¹H NMR, where its characteristic signals can obscure those of the product. Therefore, the chosen analytical method must be robust enough to either tolerate trace amounts of ether or be preceded by a highly effective solvent removal protocol.
Method 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1] The principle of qNMR is based on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, a direct and highly accurate measure of purity can be obtained.
Experimental Protocol: qNMR Analysis
1. Ether Removal:
-
The crude product obtained after ether extraction is concentrated using a rotary evaporator with a water bath temperature of 30-35°C.
-
The resulting residue is then connected to a high-vacuum pump for a minimum of 2-4 hours to ensure the complete removal of residual this compound.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dried product into a clean vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery, which is crucial for accurate integration.
-
Use a 90° pulse angle for maximum signal intensity.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Workflow for qNMR Analysis
Caption: Workflow for product purity determination by qNMR.
Alternative Methods for Product Validation
While qNMR offers a direct and accurate purity assessment, other techniques are widely used and provide complementary information.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful separation technique that is extensively used for purity determination in the pharmaceutical industry.[2] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
1. Sample Preparation:
-
After ether removal, accurately weigh approximately 1 mg of the product.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724), methanol, or a mixture with water) to a concentration of approximately 0.1-1.0 mg/mL.[3]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Method:
-
Column: A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of water (often with an additive like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Quantification: Purity is often assessed by the area percentage of the main peak relative to the total area of all observed peaks. For more accurate quantification, a calibration curve with a reference standard is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
1. Sample Preparation:
-
Following ether removal, dissolve a small amount of the product in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[4]
-
Ensure the sample is free of particulate matter by centrifugation or filtration.
-
Transfer the solution to a GC vial.
2. GC-MS Method:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Typically 250-280°C.
-
Oven Program: A temperature gradient to ensure separation of the analyte from any impurities.
-
MS Detector: Electron ionization (EI) source with a scan range appropriate for the analyte's molecular weight.
-
Identification: Comparison of the obtained mass spectrum with a library (e.g., NIST) and the retention time with a known standard.
-
Quantification: Based on the peak area relative to an internal or external standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis.
1. Sample Preparation:
-
Similar to HPLC sample preparation, dissolve the product in a suitable solvent to a concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
2. LC-MS Method:
-
LC System: Similar to HPLC, using a suitable column and mobile phase.
-
MS Detector: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.
-
Identification: Based on the accurate mass measurement and fragmentation pattern.
-
Quantification: Using an internal or external standard calibration curve.
Comparative Analysis: A Head-to-Head Look
To illustrate the strengths and weaknesses of each technique, consider a hypothetical scenario where a synthesized organic compound (Product X, MW = 250 g/mol ) is analyzed after purification by this compound extraction.
| Feature | qNMR | HPLC-UV | GC-MS | LC-MS |
| Principle | Molar concentration based on signal integration | Separation and UV absorbance | Separation by volatility and mass detection | Separation and mass detection |
| Quantification | Absolute (with internal standard) | Relative (area %) or Absolute (with reference standard) | Absolute (with standard) | Absolute (with standard) |
| Purity Result | 98.5% (± 0.2%) | 99.2% (area %) | 98.8% (with internal standard) | 98.6% (with internal standard) |
| Impurity Detection | Good for structurally different impurities | Good for chromophoric impurities | Excellent for volatile impurities | Excellent for a wide range of impurities |
| Structural Info | Excellent | Limited | Good (fragmentation pattern) | Excellent (accurate mass & fragmentation) |
| Sample Amount | 5-20 mg | 0.1-1 mg | < 1 mg | < 1 mg |
| Analysis Time | ~15-30 min | ~20-40 min | ~30-60 min | ~20-40 min |
| Cost per Sample | Moderate | Low | Moderate | High |
Residual Ether Detection:
| Technique | Detectability of this compound |
| ¹H NMR (in CDCl₃) | Highly detectable. Characteristic triplet at ~1.2 ppm and quartet at ~3.5 ppm. |
| HPLC-UV | Generally not detected as it lacks a strong chromophore. |
| GC-MS | Easily detected due to its high volatility. |
| LC-MS | Not typically analyzed by LC-MS due to its volatility. |
Logical Flow for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical flow for selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method.
Conclusion
Validating product identity and purity after ether extraction requires careful consideration of the analytical technique employed.
-
qNMR stands out as a primary and highly accurate method for determining absolute purity, providing rich structural information and the ability to simultaneously identify and quantify the main product and impurities without the need for individual reference standards for each component. Its ability to clearly detect residual ether is also a significant advantage for process optimization.
-
HPLC-UV is a robust and widely accessible technique, ideal for routine quality control and purity assessment based on relative peak areas. However, it provides limited structural information and its accuracy for quantification depends on the availability of reference standards and the UV response of impurities.
-
GC-MS is exceptionally sensitive for detecting and identifying volatile impurities, making it a valuable tool for assessing residual solvents and other volatile byproducts.
-
LC-MS offers a powerful combination of separation and mass analysis, enabling the identification and quantification of a broad range of impurities, even at trace levels.
For a comprehensive and unambiguous validation of a new chemical entity, a multi-technique approach is often the most rigorous. The use of NMR for primary structural confirmation and absolute purity, complemented by a chromatographic technique like LC-MS or GC-MS for sensitive impurity profiling, provides the highest level of confidence in the product's identity and quality.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Dietal Ether
Handling diethyl ether, a common laboratory solvent, demands stringent safety protocols due to its high flammability, volatility, and potential to form explosive peroxides.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these procedural steps, you can mitigate the risks associated with this chemical and maintain a safe laboratory environment.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), engineering controls should be implemented to minimize exposure to this compound vapors.
-
Chemical Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood.[1][3] The fume hood provides primary containment and ventilation, drawing vapors away from the user.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[4][5]
-
Ignition Source Removal: this compound is extremely flammable and can be ignited by hot surfaces, sparks, or open flames.[6][7] All potential ignition sources must be eliminated from the work area.
-
Grounding: To prevent the buildup of static electricity, which can ignite ether vapors, metal containers should be properly grounded during transfer.[1][4]
Personal Protective Equipment (PPE) Selection: A Step-by-Step Approach
When engineering controls are in place, appropriate PPE must be worn to provide an additional layer of protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Considerations |
| Hand Protection | Chemical-resistant gloves | For low volume applications: Nitrile gloves are recommended; wearing two pairs is a good practice.[3] For high volume (>1 liter) or immersion: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are more suitable.[1][3] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[2] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles | Safety glasses with side shields should be the minimum protection.[8] Chemical splash goggles are required if there is a risk of splashing.[1] A face shield may be necessary for larger quantities or more hazardous operations.[3][4] |
| Skin and Body Protection | Laboratory coat, full-length pants, and closed-toe shoes | A standard lab coat should be worn and fully buttoned.[3] For volumes greater than 1 liter: A flame-resistant lab coat is required.[3] Full-length pants and closed-toe shoes are mandatory to protect the skin from potential splashes.[3][4] |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | Respirators are necessary when working outside of a fume hood or if exposure limits are exceeded.[1][4] A full-face respirator offers a higher level of protection.[2] Users must be fit-tested and trained in the proper use of respirators.[1][7] |
Experimental Protocols for PPE Efficacy:
The selection of appropriate PPE is often guided by standardized testing methodologies. For instance, glove permeation and breakthrough times are determined using protocols such as ASTM F739, "Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact." This method involves exposing one side of the glove material to the chemical and measuring the time it takes for the chemical to be detected on the other side. Similarly, respirator cartridge effectiveness is evaluated based on standards set by the National Institute for Occupational Safety and Health (NIOSH) in the United States, which involve testing against specific chemical vapors at known concentrations.
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from light and heat.[3] It should be kept in a flammable liquid storage cabinet and segregated from incompatible materials such as oxidizers and strong acids.[3][4] Containers should be tightly sealed.[4][5]
-
Peroxide Formation: this compound can form explosive peroxides upon exposure to air and light.[1][2] Containers should be dated upon receipt and opening. Unused ether should be tested for peroxides periodically and disposed of before the expiration date.[8] Never attempt to open a container of this compound that has crystalline deposits around the cap, as these could be explosive peroxides.[2][4]
-
Dispensing: Always dispense this compound in a fume hood and ensure containers are grounded.[1][7]
Spill and Disposal Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (<1 Liter): If a small spill occurs within a fume hood, it can be cleaned up by trained laboratory personnel using a chemical spill kit with non-flammable absorbents.[1]
-
Large Spills (>1 Liter): For large spills, evacuate the laboratory immediately and call for emergency assistance.[1][2]
-
Waste Disposal: this compound and any materials contaminated with it must be disposed of as hazardous waste.[2][8] Waste containers should be clearly labeled and kept closed.[2][4] Do not allow cleanup materials from a spill to dry, as this could pose a fire hazard.[1]
By integrating these safety measures and procedural guidelines into your laboratory's standard operating procedures, you can significantly reduce the risks associated with handling this compound and foster a culture of safety and responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
